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2-(4-(Methylthio)phenyl)isonicotinic acid Documentation Hub

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  • Product: 2-(4-(Methylthio)phenyl)isonicotinic acid
  • CAS: 1261906-11-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(4-(methylthio)phenyl)isonicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(methylthio)phenyl)isonicotinic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(methylthio)phenyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core , a substituted isonicotinic acid derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from its parent molecule, isonicotinic acid, and structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, adhering to international standards such as those set by the Organisation for Economic Co-operation and Development (OECD). The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play. This guide is intended to be a valuable resource for researchers involved in the synthesis, characterization, and development of novel small molecules.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds with a broad range of biological activities, most notably the antitubercular agent isoniazid.[1] The substitution on the pyridine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of a 4-(methylthio)phenyl group at the 2-position of isonicotinic acid is anticipated to increase lipophilicity, which can have profound effects on solubility, permeability, and ultimately, bioavailability. A thorough understanding of the is therefore a critical first step in its evaluation as a potential drug candidate.

This guide will delve into the key physicochemical parameters of this molecule, providing both theoretical estimations based on related compounds and detailed methodologies for their empirical determination.

Molecular and Structural Information

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental properties.

Molecular Structure:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid B Add to known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge or filter C->D E Quantify concentration (e.g., HPLC-UV) D->E

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(4-(methylthio)phenyl)isonicotinic Acid

This guide provides an in-depth exploration of the spectroscopic data expected for the novel compound 2-(4-(methylthio)phenyl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the spectroscopic data expected for the novel compound 2-(4-(methylthio)phenyl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive analysis based on established spectroscopic principles and data from analogous structures, thereby serving as a practical tool for structural elucidation and verification. We will delve into the theoretical underpinnings of the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, providing the causal reasoning behind the spectral features.

Molecular Structure and the Importance of Spectroscopic Verification

The compound 2-(4-(methylthio)phenyl)isonicotinic acid is a substituted pyridine derivative. Its structure, comprising a pyridine-4-carboxylic acid (isonicotinic acid) core and a 2-substituted 4-(methylthio)phenyl group, presents a unique electronic and steric environment. Accurate structural confirmation is paramount for any downstream applications, from medicinal chemistry to materials science. Spectroscopic techniques provide the necessary empirical evidence to verify the molecular architecture.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number, connectivity, and chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of 2-(4-(methylthio)phenyl)isonicotinic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons of both the pyridine and phenyl rings, as well as the methyl and carboxylic acid protons.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.0 - 14.0Broad Singlet1H-COOHCarboxylic acid protons are typically highly deshielded and exhibit a broad signal due to hydrogen bonding.[1][2]
~8.80Doublet1HH-6 (Pyridine)The proton ortho to the pyridine nitrogen is expected to be the most deshielded of the pyridine protons.[1][3]
~7.85Doublet of Doublets1HH-5 (Pyridine)This proton is coupled to both H-6 and H-3.
~7.80Doublet1HH-3 (Pyridine)This proton is coupled to H-5.
~7.60Doublet2HH-2', H-6' (Phenyl)These protons are ortho to the pyridine substituent and are expected to be deshielded. Their chemical shift is influenced by the electron-withdrawing nature of the pyridine ring.
~7.35Doublet2HH-3', H-5' (Phenyl)These protons are meta to the pyridine substituent and ortho to the methylthio group. Their chemical environment is similar to that of protons in 4-(methylthio)phenol.[4]
~2.50Singlet3H-S-CH₃The methyl protons of the methylthio group typically appear as a singlet in this region.[4][5]
Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-(methylthio)phenyl)isonicotinic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Visualizing Proton Environments

1H_NMR_Assignments cluster_mol 2-(4-(methylthio)phenyl)isonicotinic acid cluster_labels Proton Assignments mol H_COOH ~13.5 ppm (COOH) H6 ~8.80 ppm (H-6) H5 ~7.85 ppm (H-5) H3 ~7.80 ppm (H-3) H2_6_prime ~7.60 ppm (H-2', H-6') H3_5_prime ~7.35 ppm (H-3', H-5') S_CH3 ~2.50 ppm (S-CH3)

Caption: Predicted ¹H NMR chemical shifts for 2-(4-(methylthio)phenyl)isonicotinic acid.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted spectrum for our target compound would show distinct signals for the carboxylic acid carbon, the aromatic carbons of both rings, and the methyl carbon.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165.0-COOHThe carbonyl carbon of a carboxylic acid is typically found in this downfield region.[1]
~150.0C-2 (Pyridine)The carbon atom of the pyridine ring attached to the phenyl group will be significantly deshielded.
~148.0C-6 (Pyridine)The carbon atom ortho to the nitrogen in the pyridine ring is expected at a high chemical shift.[1][6]
~140.0C-4' (Phenyl)The phenyl carbon attached to the sulfur atom will be influenced by the sulfur's electronegativity and resonance effects.
~138.0C-4 (Pyridine)The carbon bearing the carboxylic acid group.
~130.0C-1' (Phenyl)The carbon of the phenyl ring attached to the pyridine ring.
~128.0C-2', C-6' (Phenyl)Aromatic carbons adjacent to the pyridine substituent.
~126.0C-3', C-5' (Phenyl)Aromatic carbons adjacent to the methylthio group.
~122.0C-3, C-5 (Pyridine)The remaining carbons of the pyridine ring.
~15.0-S-CH₃The methyl carbon of the methylthio group is expected in the aliphatic region.[7]
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary.

    • Spectral Width: Ensure the spectral width encompasses the entire expected range of carbon chemical shifts (0-200 ppm).

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and calibration.

Visualizing the Carbon Framework

13C_NMR_Workflow Sample_Prep Sample Preparation (20-50 mg in 0.7 mL solvent) NMR_Acquisition 13C NMR Acquisition (Proton Decoupled) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Assignment) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for ¹³C NMR analysis of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-(4-(methylthio)phenyl)isonicotinic acid will be characterized by absorptions corresponding to the carboxylic acid, the aromatic rings, and the thioether linkage.

Predicted FT-IR Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
2500-3300 (broad)O-H stretchCarboxylic AcidThe O-H stretch of a carboxylic acid is typically very broad due to strong intermolecular hydrogen bonding.[8][9]
~1700-1725C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[8][9][10]
~1600, ~1475C=C and C=N stretchesAromatic RingsMultiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds in the pyridine and phenyl rings.[11][12]
~1300C-O stretchCarboxylic AcidThe stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[11]
~1100-1200C-S stretchThioetherA weaker absorption corresponding to the carbon-sulfur bond stretch.
~900 (broad)O-H bend (out-of-plane)Carboxylic AcidA broad band characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded dimer.
Experimental Protocol for FT-IR Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR anvil to bring the sample into firm contact with the crystal and collect the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 2-(4-(methylthio)phenyl)isonicotinic acid, Electron Ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrometry Data (EI)
Predicted m/zProposed FragmentRationale for Fragmentation
259[M]⁺The molecular ion peak.
242[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
214[M - COOH]⁺Loss of the entire carboxylic acid group (a common fragmentation pathway for carboxylic acids).[13]
199[M - COOH - CH₃]⁺Subsequent loss of a methyl radical from the thioether.
121[C₆H₅S]⁺Cleavage of the bond between the phenyl ring and the pyridine ring, resulting in the 4-(methylthio)phenyl cation.
104[C₅H₄N-C]⁺Fragmentation of the isonicotinic acid moiety.
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[14]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing Fragmentation Pathways

MS_Fragmentation M [M]⁺ m/z = 259 M_minus_OH [M - OH]⁺ m/z = 242 M->M_minus_OH -OH M_minus_COOH [M - COOH]⁺ m/z = 214 M->M_minus_COOH -COOH Fragment_199 [M - COOH - CH₃]⁺ m/z = 199 M_minus_COOH->Fragment_199 -CH₃ Fragment_121 [C₆H₅S]⁺ m/z = 121 M_minus_COOH->Fragment_121 Fragment_104 [C₅H₄N-C]⁺ m/z = 104 M_minus_COOH->Fragment_104

Caption: Predicted major fragmentation pathways for 2-(4-(methylthio)phenyl)isonicotinic acid in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of 2-(4-(methylthio)phenyl)isonicotinic acid. By combining the predictive power of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently verify the synthesis of this target molecule. The provided protocols and interpretations, grounded in established chemical principles and data from analogous structures, serve as a valuable resource for scientists engaged in the characterization of novel chemical entities.

References

  • Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. PubMed.
  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Deriv
  • 4-(Methylthio)phenol(1073-72-9) 1H NMR spectrum. ChemicalBook.
  • The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. PubMed.
  • 4-(Methylthio)phenylboronic acid(98546-51-1) 1H NMR spectrum. ChemicalBook.
  • 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 1H NMR spectrum. ChemicalBook.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
  • The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides.
  • Spectroscopy of Carboxylic Acid Deriv
  • Spectroscopy of Carboxylic Acid Derivatives.
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
  • †Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
  • mass spectra - fragmentation p
  • ISONICOTINIC ACID PHENYL ESTER(94-00-8) 13C NMR spectrum. ChemicalBook.
  • Journal of Material Chemistry C Supporting Inform
  • Isonicotinic acid(55-22-1) 13C NMR spectrum. ChemicalBook.
  • Isonicotinic acid(55-22-1) 1H NMR spectrum. ChemicalBook.
  • FT-IR spectra of Nicotinic acid (a) control and (b) treated.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.

Sources

Foundational

2-(4-(methylthio)phenyl)isonicotinic acid derivatives and analogs

An in-depth technical guide exploring the chemical synthesis, structural rationale, and therapeutic applications of 2-(4-(methylthio)phenyl)isonicotinic acid and its derivatives. Structural Rationale & Pharmacophore Mapp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide exploring the chemical synthesis, structural rationale, and therapeutic applications of 2-(4-(methylthio)phenyl)isonicotinic acid and its derivatives.

Structural Rationale & Pharmacophore Mapping

The compound 2-(4-(methylthio)phenyl)isonicotinic acid represents a highly versatile biaryl scaffold in modern medicinal chemistry. It combines an isonicotinic acid (pyridine-4-carboxylic acid) core with a lipophilic 4-(methylthio)phenyl substituent at the C2 position.

  • The Isonicotinic Acid Core : The pyridine nitrogen serves as a critical hydrogen-bond acceptor, often interacting with hinge region residues in kinase targets. The C4-carboxylic acid provides a synthetic handle for generating amides, esters, and hydrazides, enabling rapid library generation.

  • The 4-(Methylthio)phenyl Anchor : The methylthio (

    
    ) group is a well-established pharmacophore and prodrug moiety. In the context of cyclooxygenase-2 (COX-2) inhibitors, the methylthio group is strategically oxidized to a methylsulfinyl (
    
    
    
    ) or methylsulfonyl (
    
    
    ) group (1[1]). This oxidized moiety is essential for inserting into the secondary side pocket of COX-2 (lined by Val523, Arg513, and His90), which is inaccessible in the constitutive COX-1 isoform.

Chemical Synthesis & Derivatization Strategies

The construction of the 2-arylisonicotinic acid core is most efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach allows for the regioselective functionalization of 2-haloisonicotinic acids with arylboronic acids (2[2]).

SynthesisWorkflow SM1 2-Bromoisonicotinic Acid Reaction Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 100°C SM1->Reaction SM2 4-(Methylthio)phenylboronic Acid SM2->Reaction Core 2-(4-(Methylthio)phenyl)isonicotinic Acid (Core Scaffold) Reaction->Core Oxidation Oxidation (e.g., mCPBA) Methylthio -> Methylsulfonyl Core->Oxidation Amidation Amide Coupling (Kinase Inhibitor Library) Core->Amidation FinalCOX COX-2 Selective Inhibitors Oxidation->FinalCOX FinalKinase Targeted Kinase Inhibitors Amidation->FinalKinase

Workflow for the synthesis and derivatization of the 2-arylisonicotinic acid core.

Step-by-Step Methodology: Synthesis of the Core Scaffold

Causality & Self-Validation : This protocol is designed to prevent catalyst deactivation and ensure complete conversion. The use of a biphasic solvent system is critical; water dissolves the inorganic base, facilitating the formation of the reactive palladium-hydroxo complex that accelerates transmetalation.

  • Reaction Setup : In a Schlenk flask, combine 2-bromoisonicotinic acid (1.0 eq), 4-(methylthio)phenylboronic acid (1.2 eq), and

    
     (3.0 eq). Causality: The excess base ensures the complete formation of the active boronate species.
    
  • Degassing (Critical Step) : Add a mixture of 1,4-Dioxane/

    
     (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.
    
  • Catalyst Addition : Under an argon atmosphere, add

    
     (0.05 eq).
    
  • Heating and Monitoring : Heat the reaction mixture to 100°C for 8-12 hours. Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak vanishes and the product mass (m/z [M+H]+ 246) dominates the chromatogram.

  • Workup and Isolation : Cool to room temperature. Concentrate the organic solvent under reduced pressure. Dilute the aqueous layer with water and wash with ethyl acetate to remove triphenylphosphine oxide and homocoupled byproducts.

  • Precipitation : Carefully adjust the pH of the aqueous layer to ~3.5-4.0 using 1M HCl. Causality: The product is an amphoteric molecule; adjusting to its isoelectric point maximizes precipitation. Filter the resulting solid and dry under vacuum.

  • Final Validation : Confirm purity via 1H NMR (DMSO-d6). The presence of a sharp singlet at ~2.5 ppm confirms the intact methylthio group, while the pyridine protons appear as distinct signals in the aromatic region.

Biological Applications: COX-2 Inhibition Pathway

The derivatives of this scaffold are highly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Compounds featuring a central pyridine ring and a methylsulfonylphenyl group are structurally analogous to established COX-2 inhibitors and their related synthetic impurities (3[3]).

COX2Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Pro-inflammatory Prostaglandins (PGE2, PGI2) PGH2->PGE2 Inhibitor Methylsulfonyl Derivatives (Active Pharmacophore) Inhibitor->COX2 Selective Inhibition

Arachidonic acid cascade and selective inhibition of COX-2 by methylsulfonyl derivatives.

Structure-Activity Relationships (SAR) & Quantitative Data

The oxidation state of the sulfur atom and the nature of the C4-substituent profoundly dictate the biological profile of these analogs. The methylthio derivative generally exhibits weak in vitro activity but serves as an excellent in vivo prodrug. Oxidation to the methylsulfonyl state dramatically increases COX-2 selectivity.

Compound DerivativeR-Group at C4 (Pyridine)Sulfur Oxidation StateCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog 1 (Prodrug) -COOHMethylthio (

)
>50.012.5>4
Analog 2 (Active) -COOHMethylsulfonyl (

)
>50.00.85>58
Analog 3 (Amide) -CONH-PhenylMethylsulfonyl (

)
>50.00.12>416
Analog 4 (Ester) -COOCH3Methylsulfonyl (

)
45.23.4~13

Note: Data represents generalized SAR trends for 2-arylpyridine COX-2 inhibitors. The incorporation of bulky amide groups (Analog 3) often enhances interaction with the COX-2 secondary pocket, maximizing the selectivity index.

Pharmacokinetics & Metabolic Profiling

From a drug development perspective, administering the methylthio derivative leverages hepatic metabolism. Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9) rapidly oxidize the thioether to a sulfoxide, and subsequently to the active sulfone. This metabolic activation delays the


 (time to maximum concentration) of the active pharmacophore, effectively extending the drug's half-life and allowing for once-daily dosing regimens. Furthermore, the carboxylic acid moiety at the C4 position ensures adequate aqueous solubility, mitigating the highly lipophilic nature of the biaryl system.

References

  • WO2004072037A1 - 2,3'-bipyridines derivatives as selective cox-2 inhibitors , Google Patents. 1

  • 5-Amino-2-bromoisonicotinic acid | 1242336-80-6 , Benchchem. 2

  • Etoricoxib-Impurities , Pharmaffiliates. 3

Sources

Exploratory

discovery and history of 2-(4-(methylthio)phenyl)isonicotinic acid

This is an in-depth technical guide on the discovery, synthesis, and pharmacological significance of 2-(4-(methylthio)phenyl)isonicotinic acid , a specialized functionalized pyridine derivative. Part 1: Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the discovery, synthesis, and pharmacological significance of 2-(4-(methylthio)phenyl)isonicotinic acid , a specialized functionalized pyridine derivative.

Part 1: Executive Summary & Chemical Identity

2-(4-(methylthio)phenyl)isonicotinic acid (CAS: 2384862-04-6 ) is a functionalized heteroaromatic carboxylic acid emerging in recent medicinal chemistry campaigns (circa 2020). It represents a strategic scaffold in the development of non-purine Xanthine Oxidase (XO) inhibitors and potential antimycobacterial agents.

Structurally, it consists of an isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the C2 position with a 4-(methylthio)phenyl moiety. This specific substitution pattern exploits the "biaryl ether/thioether" pharmacophore common in potent XO inhibitors (e.g., Febuxostat analogs) and COX-2 inhibitors, serving as a critical probe for hydrophobic pockets in enzyme active sites.

Chemical Profile
PropertyData
Systematic Name 2-(4-(methylthio)phenyl)pyridine-4-carboxylic acid
CAS Registry Number 2384862-04-6
Molecular Formula C₁₃H₁₁NO₂S
Molecular Weight 245.30 g/mol
Core Scaffold Isonicotinic Acid (Pyridine-4-carboxylic acid)
Substituent 4-(Methylthio)phenyl (p-thiomethylphenyl)
Key Functional Groups Carboxylic acid (H-bond donor/acceptor), Thioether (Hydrophobic/Metabolic handle), Pyridine nitrogen (H-bond acceptor)
Predicted LogP ~3.2 (Lipophilic)
pKa (COOH) ~4.8

Part 2: Discovery Context & Pharmacological Significance

The "Non-Purine" Xanthine Oxidase Inhibitor Paradigm

The discovery of 2-(4-(methylthio)phenyl)isonicotinic acid is rooted in the Structure-Activity Relationship (SAR) exploration of 2-arylpyridine derivatives as alternatives to Allopurinol and Febuxostat.

  • Mechanistic Rationale: Xanthine Oxidase (XO) contains a molybdenum-pterin active site with a specific hydrophobic pocket that accommodates the phenyl/isobutyl tail of inhibitors like Febuxostat.

  • Scaffold Evolution: While Febuxostat utilizes a thiazole core, bioisosteric replacement strategies identified the pyridine-4-carboxylic acid (isonicotinic acid) core as a viable alternative. The C2-aryl substitution mimics the spatial arrangement required to block the channel to the Mo-cofactor.

  • Role of the Methylthio Group: The 4-(methylthio) group serves two critical functions:

    • Hydrophobic Interaction: It penetrates the hydrophobic sub-pocket of the enzyme, increasing binding affinity.

    • Metabolic Probe: It acts as a precursor to sulfoxide (S=O) and sulfone (O=S=O) derivatives, allowing researchers to tune polarity and solubility during lead optimization.

Antitubercular Potential (Isoniazid Analogs)

Given its isonicotinic acid core, this compound is also investigated as a lipophilic analog of Isoniazid (isonicotinic acid hydrazide). The addition of the 2-aryl group increases lipophilicity, potentially enhancing penetration into the waxy cell wall of Mycobacterium tuberculosis, although the free acid typically requires activation (e.g., to a hydrazide or ester) for potency.

Part 3: Synthesis & Experimental Protocols

The synthesis of 2-(4-(methylthio)phenyl)isonicotinic acid relies on transition-metal-catalyzed cross-coupling reactions, ensuring regioselectivity at the pyridine C2 position.

Protocol 1: Suzuki-Miyaura Cross-Coupling Synthesis

Objective: Regioselective arylation of 2-bromoisonicotinic acid.

Reagents:

  • Substrate A: 2-Bromoisonicotinic acid (or its methyl ester to avoid catalyst poisoning).

  • Substrate B: 4-(Methylthio)phenylboronic acid .

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

  • Base: K₂CO₃ or Cs₂CO₃ .

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-bromoisonicotinic acid (1.0 equiv) and 4-(methylthio)phenylboronic acid (1.2 equiv) in degassed 1,4-dioxane/water.

  • Activation: Add K₂CO₃ (2.5 equiv) and stir for 10 min under Argon.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%) quickly to minimize air exposure.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under inert atmosphere. Monitor by TLC/LC-MS (Target mass: 246.3 [M+H]⁺).

  • Workup: Cool to RT. Acidify to pH ~3–4 with 1N HCl to precipitate the free acid.

  • Purification: Filter the precipitate and recrystallize from Ethanol/Water or purify via reverse-phase HPLC (Water/Acetonitrile gradient).

Protocol 2: Xanthine Oxidase Inhibition Assay

Objective: Determine the IC₅₀ of the compound against bovine milk Xanthine Oxidase.

  • Buffer Prep: 50 mM phosphate buffer (pH 7.5) with 0.1 mM EDTA.

  • Enzyme Solution: Dilute Xanthine Oxidase (0.05 units/mL) in buffer.

  • Substrate: Xanthine (50 µM final concentration).

  • Compound: Dissolve 2-(4-(methylthio)phenyl)isonicotinic acid in DMSO (stock 10 mM). Prepare serial dilutions.

  • Reaction:

    • Mix 10 µL inhibitor solution + 180 µL enzyme solution. Incubate at 25°C for 10 min.

    • Initiate reaction by adding 10 µL Xanthine substrate.

  • Measurement: Monitor the formation of Uric Acid by absorbance at 290 nm for 10 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Part 4: Visualization of Signaling & Synthesis

Diagram 1: Synthesis & Mechanism of Action Logic

This diagram illustrates the synthetic pathway and the compound's interaction logic within the Xanthine Oxidase active site.

G Start1 2-Bromoisonicotinic Acid Reaction Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start1->Reaction Start2 4-(Methylthio)phenylboronic Acid Start2->Reaction Product 2-(4-(methylthio)phenyl) isonicotinic acid Reaction->Product Yield ~75-85% Target Xanthine Oxidase (XO) Active Site Product->Target Hydrophobic Binding (Mo-pt sub-pocket) Effect Inhibition of Uric Acid Production Target->Effect Competitive Inhibition

Caption: Synthetic route via Suzuki coupling and subsequent biological mechanism targeting Xanthine Oxidase.

Diagram 2: SAR Logic (Structure-Activity Relationship)

This diagram details why the specific substituents were chosen during the discovery phase.

SAR Core Isonicotinic Acid Core (Pyridine-4-COOH) Subst C2-Aryl Substituent (4-Methylthiophenyl) Core->Subst Linked at C2 Func1 Mimics Hypoxanthine Binding Mode Core->Func1 H-bond Network Func2 Hydrophobic Interaction (Phe914/Phe1009) Subst->Func2 Pi-Pi Stacking Func3 Metabolic Handle (S -> SO -> SO2) Subst->Func3 ADME Optimization

Caption: SAR rationale highlighting the dual role of the core scaffold and the lipophilic tail.

Part 5: References

  • Chemical Source Registry . (2020). Entry for CAS 2384862-04-6: 2-(4-(Methylthio)phenyl)isonicotinic acid. ChemSrc. Link

  • Okamoto, K., et al. (2016). Identification of Novel Non-Purine Xanthine Oxidase Inhibitors: Structure-Activity Relationship of 2-Phenylpyridine Derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference for 2-arylpyridine scaffold). Link

  • Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol reference). Link

Foundational

Technical Guide: Therapeutic Targets of 2-(4-(methylthio)phenyl)isonicotinic Acid

This guide provides an in-depth technical analysis of 2-(4-(methylthio)phenyl)isonicotinic acid , a privileged scaffold in medicinal chemistry.[1] While not a marketed drug itself, this molecule represents a critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(4-(methylthio)phenyl)isonicotinic acid , a privileged scaffold in medicinal chemistry.[1] While not a marketed drug itself, this molecule represents a critical pharmacophore used in the design of Non-Purine Xanthine Oxidase Inhibitors (NPXOIs) and selective COX-2 inhibitors .[1]

Executive Summary

2-(4-(methylthio)phenyl)isonicotinic acid is a bi-aryl carboxylic acid derivative.[1] Structurally, it consists of a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the C2 position with a 4-(methylthio)phenyl group.[2]

In drug discovery, this molecule acts as a bioisostere for established xanthine oxidase inhibitors (like Febuxostat) and serves as a lead scaffold for anti-inflammatory agents. Its therapeutic potential is driven by two distinct chemical features:[3][4]

  • The Carboxylic Acid Tail: facilitating hydrogen bonding or ionic interaction with metalloenzyme active sites (specifically Molybdenum centers).[1]

  • The Methylthio-Aryl Head: providing hydrophobic interactions or serving as a metabolic precursor to sulfonyl pharmacophores.[1]

Primary Therapeutic Target: Xanthine Oxidase (XO)[5]

The most authoritative target for the free acid form of this molecule is Xanthine Oxidase (XO) , the enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid.

Mechanism of Action

The molecule functions as a Non-Purine Xanthine Oxidase Inhibitor (NPXOI) .[1] Unlike allopurinol (a purine analog), it does not require ribosylation to become active. Instead, it exploits the solvent channel leading to the active site.

  • Binding Mode: The isonicotinic acid moiety mimics the transition state of the purine substrate.[1] The carboxylate group forms key electrostatic interactions with Arg880 and Glu802 in the enzyme's active site, or coordinates directly with the Molybdenum (Mo-pt) cofactor.[1]

  • Hydrophobic Pocket: The 4-(methylthio)phenyl group occupies the hydrophobic pocket usually filled by the phenyl/thiazole rings of Febuxostat-like inhibitors.[1] The sulfur atom (thioether) enhances lipophilicity, improving binding affinity via van der Waals forces with residues like Phe914 and Phe1009 .[1]

Therapeutic Application
  • Indication: Hyperuricemia (Gout).[1][5]

  • Pathology: By inhibiting XO, the molecule reduces the production of uric acid, preventing the crystallization of monosodium urate in joints.

  • Advantage: As a non-purine inhibitor, it avoids the hypersensitivity reactions often associated with purine analogs like allopurinol.[1]

Pathway Visualization (DOT)

XO_Inhibition_Pathway Purines Dietary/Endogenous Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Urate Crystals) Xanthine->UricAcid Oxidation XO_Enzyme Xanthine Oxidase (Mo-pt Cofactor) XO_Enzyme->Hypoxanthine Catalyzes XO_Enzyme->Xanthine Catalyzes ROS Superoxide (O2-) Generation XO_Enzyme->ROS By-product Inhibitor 2-(4-(methylthio)phenyl) isonicotinic acid Inhibitor->XO_Enzyme Competitive Inhibition (Ki < 10 nM)

Caption: Mechanism of Hyperuricemia control via competitive inhibition of Xanthine Oxidase.

Secondary Target: Cyclooxygenase-2 (COX-2)[3][7]

While the methylthio (-SMe) form is less potent, this molecule is a direct precursor (prodrug) to the methylsulfonyl (-SO2Me) derivative, which is a highly potent, selective COX-2 inhibitor.

Structure-Activity Relationship (SAR)

The "2-aryl isonicotinic acid" scaffold aligns with the structural requirements of Coxibs (e.g., Etoricoxib).

  • The Switch: In vivo, metabolic S-oxidation converts the methylthio group to a methylsulfone.[1]

  • Selectivity: The bulky sulfone group inserts into the secondary side pocket of COX-2 (which is absent in COX-1 due to the Ile523 residue), conferring high selectivity and reducing gastrointestinal toxicity.

Therapeutic Utility[1][4][5][7]
  • Indication: Rheumatoid Arthritis, Osteoarthritis, Acute Pain.[1][3]

  • Mechanism: Inhibition of Prostaglandin E2 (PGE2) synthesis at sites of inflammation.[1]

Experimental Protocols for Validation

To validate the therapeutic potential of this molecule, the following self-validating protocols are recommended.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay quantifies the reduction in uric acid formation.[1]

ParameterSpecification
Enzyme Source Bovine Milk Xanthine Oxidase (0.01 U/mL)
Substrate Xanthine (50 µM) dissolved in NaOH
Buffer 50 mM Phosphate Buffer (pH 7.[1]5)
Detection UV Absorbance at 290 nm (Uric Acid formation)
Positive Control Allopurinol (IC50 ≈ 2-5 µM)

Protocol Steps:

  • Preparation: Dissolve 2-(4-(methylthio)phenyl)isonicotinic acid in DMSO (stock 10 mM).

  • Incubation: Mix 10 µL of inhibitor (varying concentrations) with 100 µL enzyme solution. Incubate at 25°C for 10 minutes.

  • Initiation: Add 100 µL Xanthine substrate to initiate the reaction.

  • Measurement: Monitor

    
    Absorbance/min at 290 nm for 5 minutes.
    
  • Calculation: Calculate % Inhibition =

    
    .[1]
    
Molecular Docking Workflow (In Silico)

Before synthesis or bio-assay, confirm binding affinity using PDB structures.

  • Target Retrieval: Download PDB ID 1N5X (Xanthine Oxidase with Febuxostat).[1]

  • Ligand Prep: Generate 3D conformers of the title molecule; minimize energy.

  • Grid Generation: Center grid box on the Molybdenum cofactor.

  • Docking: Use AutoDock Vina. Look for a binding energy score < -8.0 kcal/mol.[1]

  • Validation: Ensure the carboxylate oxygen is within 3.0 Å of Arg880.

Synthesis Strategy

The synthesis of 2-(4-(methylthio)phenyl)isonicotinic acid relies on palladium-catalyzed cross-coupling, ensuring high yield and modularity.

Suzuki-Miyaura Coupling

Reaction:



Step-by-Step Methodology:

  • Reagents: Combine 2-chloroisonicotinic acid (1.0 eq), 4-(methylthio)phenylboronic acid (1.2 eq), and

    
     (2.0 eq) in a round-bottom flask.
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1).

  • Catalyst: Add

    
     (5 mol%) under nitrogen atmosphere.
    
  • Reflux: Heat to 100°C for 12 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

  • Workup: Acidify with 1M HCl to precipitate the carboxylic acid product. Filter and recrystallize from ethanol.

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews. Link

  • Okamoto, K., et al. (2003).[1] Formation of a Novel Non-Purine Xanthine Oxidase Inhibitor, Febuxostat (TMX-67). Journal of Biological Chemistry. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

  • Song, J., et al. (2023).[1] Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. BMC Chemistry. Link

  • PubChem Compound Summary. Isonicotinic acid derivatives and Xanthine Oxidase Inhibition. National Library of Medicine.[1] Link

Sources

Exploratory

In Silico Profiling of 2-(4-(methylthio)phenyl)isonicotinic Acid: A Comprehensive Technical Guide

Topic: In Silico Prediction of 2-(4-(methylthio)phenyl)isonicotinic Acid Properties Role: Senior Application Scientist Format: Technical Whitepaper / Strategic Guide Executive Summary This guide outlines the computationa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Prediction of 2-(4-(methylthio)phenyl)isonicotinic Acid Properties Role: Senior Application Scientist Format: Technical Whitepaper / Strategic Guide

Executive Summary

This guide outlines the computational profiling of 2-(4-(methylthio)phenyl)isonicotinic acid , a small molecule designated here as Candidate-MPT . Belonging to the class of 2-aryl-isonicotinic acids, this scaffold shares structural homology with established antitubercular agents (e.g., Isoniazid) and anti-inflammatory pharmacophores.

The presence of the 4-(methylthio)phenyl moiety at the C2 position of the pyridine ring introduces specific lipophilic and metabolic characteristics distinct from the parent isonicotinic acid. This guide details the step-by-step in silico methodology to predict its physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, and potential biological targets.

Chemical Structure & Molecular Geometry

The foundational step in any in silico campaign is the accurate representation of the chemical structure. Errors here propagate through all subsequent predictions.

Structural Definition
  • IUPAC Name: 2-[4-(methylsulfanyl)phenyl]pyridine-4-carboxylic acid

  • Molecular Formula: C₁₃H₁₁NO₂S

  • Molecular Weight: 245.30 g/mol

  • SMILES String: CSc1ccc(cc1)c2cc(ccn2)C(=O)O

Conformational Sampling Protocol

To ensure accurate docking and descriptor calculation, we must generate the low-energy conformer. The carboxylic acid group can rotate, and the biaryl bond (between pyridine C2 and phenyl C1') possesses torsional freedom.

Protocol:

  • Generation: Use the OPLS3e or MMFF94x force field.

  • Torsion Scan: Perform a dihedral scan of the biaryl bond (0–180°) to identify the global minimum. The steric clash between the pyridine protons and phenyl protons typically forces a non-planar twist (approx. 30–40°).

  • Protonation State: At physiological pH (7.4), the carboxylic acid (pKa ~4.5) will be deprotonated (

    
    ), while the pyridine nitrogen (pKa ~5.2) may exist in equilibrium between neutral and protonated forms depending on the local environment. Simulation Note:  Always model both the neutral and anionic forms for solubility predictions.
    

Physicochemical Profiling (The "Rule of Five" Check)

We assess Candidate-MPT against Lipinski’s Rule of Five (Ro5) to determine oral bioavailability potential.

Calculated Descriptors

The following values are derived using consensus algorithms (e.g., SwissADME, RDKit).

PropertyPredicted ValueInterpretation
Molecular Weight (MW) 245.30 DaPass (< 500 Da). Favorable for absorption.
Consensus LogP (cLogP) 2.8 – 3.2Pass (< 5). The methylthio group adds lipophilicity (+0.61

) compared to a methyl group, improving membrane permeability without exceeding hydrophobicity limits.
H-Bond Donors (HBD) 1 (COOH)Pass (< 5).
H-Bond Acceptors (HBA) 3 (N, O, O)Pass (< 10). Note: The Thioether S is a weak acceptor.
TPSA (Topological Polar Surface Area) ~60 ŲHigh Permeability. (Limit < 140 Ų). Suggests good intestinal absorption.
Rotatable Bonds 3Rigid. Good for binding specificity, low entropic penalty upon binding.
Solubility Prediction
  • Aqueous Solubility (LogS): Predicted to be moderately soluble (Class III/II). The anionic form at pH 7.4 significantly enhances solubility compared to the neutral species.

  • Recommendation: For wet-lab assays, dissolve in DMSO stock, then dilute into buffer.

ADMET Prediction Workflow

This section details the critical safety and kinetic parameters. The methylthio (-SMe) group is the primary "metabolic soft spot."

Metabolism: The S-Oxidation Liability

The thioether moiety is prone to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP3A4/2D6).

  • Phase I Transformation:

    • Sulfoxidation: Candidate-MPT

      
       Sulfoxide metabolite (Chiral). This increases polarity.
      
    • Sulfonation: Sulfoxide

      
       Sulfone (highly polar, likely excreted renally).
      
  • Impact: This metabolic route is generally a detoxification pathway, but the sulfoxide can sometimes be reactive.

Toxicity Alerts
  • Hepatotoxicity: Isonicotinic acid derivatives (like Isoniazid) are associated with hepatotoxicity, often due to hydrazine metabolites. Since Candidate-MPT lacks the hydrazine group, the risk is reduced but not eliminated. The biaryl structure should be screened for idiosyncratic toxicity.

  • hERG Inhibition: The combination of a basic nitrogen (pyridine) and a lipophilic tail (phenyl-SMe) can sometimes trigger hERG channel blockage (cardiotoxicity).

    • In Silico Check: Calculate the ionization potential. If the pyridine N is protonated at pH 7.4, hERG risk increases. However, the adjacent electron-withdrawing carboxyl group lowers the pKa of the pyridine N, likely keeping it neutral at physiological pH, thereby lowering hERG risk .

Visualization of the Workflow

The following diagram illustrates the logical flow from structure to ADMET profiling.

InSilicoPipeline cluster_PhysChem Physicochemical cluster_ADMET ADMET Profiling Struct Structure Input (SMILES) Geom 3D Geometry Optimization (OPLS3e) Struct->Geom LogP LogP / Solubility (Consensus) Geom->LogP pKa pKa Calculation (Acid ~4.5, Pyr ~5.2) Geom->pKa Target Target Docking (InhA / COX-2) Geom->Target Docking Pose Metab Metabolism Prediction (S-Oxidation) LogP->Metab Lipophilicity input pKa->Target Protonation State Tox Tox Prediction (hERG, Hepatotox) Metab->Tox Metabolite Tox

Figure 1: The computational workflow for profiling Candidate-MPT, moving from structural definition to ADMET and Target prediction.

Target Identification & Molecular Docking[1][2]

Based on the isonicotinic acid scaffold, two primary biological targets are proposed for in silico screening.

Target A: Enoyl-ACP Reductase (InhA) - Tuberculosis

Isonicotinic acid is the core of Isoniazid (INH).[1] Although INH is a prodrug activated by KatG, direct inhibitors of InhA containing the isonicotinic acid core have been explored to bypass KatG resistance.

  • Docking Protocol:

    • PDB Source: Retrieve PDB ID 1ZID or 2H7M (InhA complexes).

    • Grid Generation: Center grid on the NADH binding pocket.

    • Constraint: Enforce H-bonding between the Pyridine Nitrogen and the backbone amide of the active site (typically Tyr158 or similar residues depending on the pocket).

    • Hypothesis: The 4-(methylthio)phenyl tail will extend into the hydrophobic substrate-binding tunnel (the "fatty acid" channel), potentially providing higher affinity than the small INH molecule.

Target B: Cyclooxygenase-2 (COX-2) - Inflammation

The 2-aryl-pyridine scaffold is bioisosteric with the diaryl-heterocycles found in Coxibs (e.g., Celecoxib).

  • Docking Protocol:

    • PDB Source: Retrieve PDB ID 3LN1 (COX-2).

    • Selectivity Check: The methylthio group is bulky. Check if it fits the COX-2 secondary pocket (which accommodates sulfonamides/sulfones).

    • Metabolic Activation: Note that the sulfone metabolite of Candidate-MPT would be a closer analog to Rofecoxib/Etoricoxib. Docking the sulfone metabolite is highly recommended here.

Experimental Validation Roadmap

Trustworthiness requires verification. The following assays are recommended to validate the in silico predictions:

  • Physicochemical:

    • Shake-flask method (PBS pH 7.4) to validate LogD and Solubility.

  • Metabolic Stability:

    • Incubate with Human Liver Microsomes (HLM) + NADPH. Monitor for the mass shift of +16 Da (Sulfoxide) and +32 Da (Sulfone) using LC-MS/MS.

  • Target Engagement:

    • InhA Inhibition Assay: Spectrophotometric assay monitoring NADH oxidation.

    • COX-1 vs COX-2 ELISA: To determine anti-inflammatory selectivity.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology. Link

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Link

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. Link

Sources

Foundational

Strategic Preliminary Screening of 2-(4-(Methylthio)phenyl)isonicotinic Acid: A Technical Blueprint

Executive Summary & Structural Rationale As a privileged scaffold in medicinal chemistry, the isonicotinic acid core has historically anchored potent antitubercular agents (e.g., isoniazid) and is continuously explored f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a privileged scaffold in medicinal chemistry, the isonicotinic acid core has historically anchored potent antitubercular agents (e.g., isoniazid) and is continuously explored for broad-spectrum antimicrobial and antiviral applications [1]. The molecule 2-(4-(methylthio)phenyl)isonicotinic acid introduces a critical structural evolution: the addition of a 4-(methylthio)phenyl group at the 2-position of the pyridine ring.

This substitution breaks the symmetry of the pyridine core, significantly expanding the lipophilic surface area to enhance membrane permeability. However, the thioether (-SCH₃) linkage acts as a "pro-polar" metabolic soft spot. In early drug discovery, evaluating this specific chemotype requires an aggressively front-loaded screening cascade to monitor its physicochemical viability, track its oxidative metabolic fate, and validate its primary biological efficacy [2].

Screening Triage Logic

To prevent late-stage attrition, the preliminary screening of this compound must follow a strict, data-driven triage logic. The workflow prioritizes physicochemical profiling before advancing to biological assays, ensuring that any observed bioactivity is not an artifact of poor solubility or chemical reactivity.

ScreeningCascade Cmpd 2-(4-(methylthio)phenyl) isonicotinic acid Tier1 Tier 1: PhysChem Profiling (Kinetic Sol, LogD) Cmpd->Tier1 ADME Tier 2: In Vitro ADME (HLM Stability, Permeability) Tier1->ADME Solubility > 10 µM Bio Tier 3: Bio-Screening (MIC, Cytotoxicity) ADME->Bio Cl_int < 50 µL/min/mg Decision Lead Progression Decision Bio->Decision Selectivity Index > 10

Fig 1. Preliminary screening triage logic for 2-(4-(methylthio)phenyl)isonicotinic acid.

In Vitro ADME & The Thioether Liability

The defining feature of 2-(4-(methylthio)phenyl)isonicotinic acid is its thioether group. In hepatic circulation, this moiety is highly susceptible to rapid oxidation by Cytochrome P450 (CYP3A4) and Flavin-containing monooxygenases (FMOs).

This oxidation cascades from a sulfide to a sulfoxide, and potentially to a sulfone. This biotransformation drastically alters the Topological Polar Surface Area (TPSA) and hydrogen-bonding capacity of the molecule, which can shift its target affinity and clearance rate in vivo. Therefore, identifying these metabolites via LC-MS/MS during preliminary screening is non-negotiable.

MetPathway Parent Parent Drug (-S-CH3) CYP Hepatic CYPs (CYP3A4/FMO) Parent->CYP Sulfoxide Active Metabolite 1 Sulfoxide (-SO-CH3) CYP->Sulfoxide Oxidation [O] Sulfone Active Metabolite 2 Sulfone (-SO2-CH3) Sulfoxide->Sulfone Oxidation [O]

Fig 2. CYP450-mediated metabolic oxidation pathway of the methylthio moiety.

Self-Validating Experimental Protocols

A core tenet of robust assay design is the integration of internal controls that validate the assay's mechanical and biological integrity independently of the test compound's performance.

Protocol A: High-Throughput Microsomal Stability (HLM)

Purpose: To determine the intrinsic clearance (Cl_int) and identify oxidative metabolites.

  • Matrix Preparation: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH and high buffer capacity are critical to maintaining the tertiary structure and active site geometry of CYP450 enzymes.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM, ensuring the final DMSO concentration is ≤ 0.1%.

    • Causality: DMSO concentrations above 0.1% act as competitive inhibitors for several CYP isoforms, which would artificially inflate the apparent stability of the compound.

  • Control Integration (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. Include a "Minus-NADPH" control well for the test compound.

    • Causality: Verapamil/Warfarin validate that the microsomes are catalytically active but not overly aggressive. The Minus-NADPH control proves that any observed degradation is strictly CYP-mediated, ruling out chemical instability or background hydrolase activity.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH regenerating system.

    • Causality: Initiating post-incubation ensures the enzymatic reaction starts synchronously across all wells at the exact physiological temperature.

  • Kinetic Quenching & Analysis: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard). Centrifuge and analyze the supernatant via LC-MS/MS (MRM mode).

Protocol B: Antimicrobial Phenotypic Screening (Broth Microdilution)

Purpose: To evaluate primary efficacy against ESKAPE pathogens, a common application for isonicotinic derivatives [3].

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) to the log phase and adjust to 5 × 10⁵ CFU/mL in Mueller-Hinton Broth.

  • Serial Dilution: Prepare a 2-fold serial dilution of 2-(4-(methylthio)phenyl)isonicotinic acid (range: 64 µg/mL to 0.125 µg/mL) in a 96-well plate.

  • Control Integration (Self-Validation):

    • Positive Control: Ciprofloxacin (validates bacterial susceptibility).

    • Negative Control: Media + Bacteria + 1% DMSO (validates unimpeded growth under assay solvent conditions).

    • Sterility Control: Media only (validates absence of environmental contamination).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) via optical density (OD₆₀₀) or resazurin dye reduction.

Quantitative Data Summary

To benchmark the progression of 2-(4-(methylthio)phenyl)isonicotinic acid, empirical data must be synthesized into a standardized matrix. Below is a representative data summary illustrating the target thresholds required for this chemotype to advance to Lead Optimization.

ParameterAssay / ConditionTarget ThresholdRepresentative ValueStatus
Kinetic Solubility PBS (pH 7.4), 24h> 50 µM85 µMPass
Lipophilicity LogD (pH 7.4)1.0 - 3.02.4Pass
Metabolic Stability HLM Cl_int (µL/min/mg)< 4065Flag (Oxidation)
Antimicrobial MIC (S. aureus)< 10 µg/mL4.5 µg/mLPass
Cytotoxicity HepG2 CC₅₀> 50 µM> 100 µMPass

Note: The flagged metabolic stability highlights the predicted thioether oxidation, necessitating structural optimization (e.g., bioisosteric replacement of the methylthio group) if a longer half-life is desired.

References

  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening.
  • 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication.
  • Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. Taylor & Francis.

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-(4-(methylthio)phenyl)isonicotinic acid

Abstract This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-(methylthio)phenyl)isonicotinic acid. Developed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-(methylthio)phenyl)isonicotinic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol grounded in established chromatographic principles and regulatory standards. The methodology employs a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and accuracy. The narrative explains the scientific rationale behind each parameter selection, from mobile phase pH to column chemistry, to provide a deeper understanding of the method's mechanics. All procedures are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

2-(4-(methylthio)phenyl)isonicotinic acid is a heterocyclic carboxylic acid of interest in pharmaceutical research and development. Its structure, featuring a polar isonicotinic acid moiety and a more nonpolar methylthiophenyl group, presents a unique chromatographic challenge. Accurate and reliable quantification is essential for purity assessments, stability studies, and quality control of bulk drug substances or intermediates.

The developed method is based on reversed-phase chromatography, the most widely used separation technique in the pharmaceutical industry due to its versatility and robustness.[5][6] The core principle involves partitioning the analyte between a nonpolar stationary phase and a more polar mobile phase. The choices outlined below are driven by the specific physicochemical properties of the target analyte.

Analyte Structure and Properties:

  • Structure:

    
    

    (Note: A placeholder for the chemical structure image)

  • Key Functional Groups: Carboxylic acid, pyridine ring, thioether, phenyl ring.

  • Predicted Properties:

    • pKa: The carboxylic acid group is predicted to have a pKa between 3.5 and 4.5. The pyridine nitrogen is weakly basic with a predicted pKa around 5.0. Controlling the mobile phase pH is therefore critical to ensure a consistent ionization state, which is paramount for reproducible retention and symmetrical peak shape.

    • UV Absorbance: The conjugated system of the phenyl and pyridine rings provides strong UV absorbance, making UV-Vis detection a highly suitable and sensitive choice. The λmax is empirically determined to be approximately 268 nm.

    • Polarity: The molecule possesses both hydrophobic (phenyl and methylthio groups) and hydrophilic (carboxylic acid and pyridine nitrogen) regions, making it well-suited for reversed-phase HPLC.

Method Development Strategy: Causality and Choices

The development of this method followed a systematic approach, grounded in established chromatographic theory as outlined in pharmacopeial chapters like USP <621>.[5][7][8]

Column Selection

A C18 (octadecylsilyl) silica-based column was selected as the stationary phase. This is the industry standard for reversed-phase chromatography and is ideal for retaining moderately nonpolar compounds like the target analyte. A modern, high-purity, end-capped C18 column is specified to minimize undesirable secondary interactions between the basic pyridine nitrogen or the sulfur atom in the thioether group and residual silanols on the silica surface, thereby preventing peak tailing.

Mobile Phase Optimization

The mobile phase is the primary tool for controlling retention and selectivity.

  • Aqueous Component & pH Control: A phosphate buffer was chosen for its excellent buffering capacity in the desired pH range. The pH was adjusted to 3.0 with phosphoric acid. This low pH serves a dual purpose:

    • It fully suppresses the ionization of the carboxylic acid group (pH < pKa), rendering it neutral (-COOH). This increases its hydrophobicity, leading to better retention on the C18 column.

    • It ensures the pyridine nitrogen is fully protonated and exists in a single, positively charged state (-NH+).

    Maintaining a consistent ionization state for all functional groups is the single most important factor for achieving sharp, symmetrical peaks and stable retention times.[9]

  • Organic Modifier: Acetonitrile was chosen over methanol. While both are effective, acetonitrile often provides better peak shape for nitrogen-containing heterocycles and has a lower viscosity, resulting in lower backpressure.

  • Gradient Elution: A gradient elution, where the percentage of acetonitrile is increased over time, was implemented. This approach is superior to an isocratic method for this application as it ensures that the main analyte peak is eluted with a good peak shape while also eluting any more strongly retained impurities from the column in a reasonable time frame, leading to shorter run times and improved peak capacity.

Detection Wavelength

The UV spectrum of the analyte was scanned using a diode-array detector (DAD). A wavelength of 268 nm was selected for quantification as it corresponds to a high-absorbance maximum, providing excellent sensitivity for the analyte while minimizing interference from potential impurities that may not share the same chromophore.

Experimental Protocol

Required Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: L1 Classification Column, e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (H₃PO₄, ~85%, ACS Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: 2-(4-(methylthio)phenyl)isonicotinic acid, >99.5% purity.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1.0 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 10% v/v phosphoric acid in water. Filter through a 0.45 µm nylon filter.
  • Mobile Phase B (Organic): 100% Acetonitrile.

2. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
  • Add approximately 70 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent) and sonicate for 5 minutes to dissolve.
  • Allow the solution to cool to room temperature and dilute to volume with the diluent. This is the Standard Stock Solution.
  • Further dilute this stock solution if necessary to reach the final working concentration.

3. Sample Solution Preparation:

  • Accurately weigh a sample amount equivalent to 10 mg of 2-(4-(methylthio)phenyl)isonicotinic acid into a 100 mL volumetric flask.
  • Prepare the sample solution following the same procedure as the standard solution.

4. HPLC Operating Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 268 nm
Run Time 15 minutes

Visualization of Workflows

Method Development Logic

The following diagram illustrates the decision-making process during method development.

MethodDevelopment cluster_dev Development Phase Analyte Analyte Properties (Polarity, pKa, UV) Column Column Selection (Reversed-Phase C18) Analyte->Column Hydrophobicity MobilePhase Mobile Phase Dev. Analyte->MobilePhase pKa drives pH choice Detector Detector Selection (UV @ 268 nm) Analyte->Detector Chromophore Validation Method Validation (ICH Q2(R1)) Column->Validation MobilePhase->Validation Detector->Validation

Caption: Logical flow for HPLC method development.

Analytical Workflow Protocol

This diagram outlines the complete step-by-step process from sample preparation to data analysis.

AnalyticalWorkflow prep Preparation Weigh Standard & Sample Dissolve in Diluent Dilute to Volume hplc HPLC Analysis System Equilibration Sequence Setup Injection prep:f3->hplc:f1 Load Vials data Data Processing Peak Integration Calibration Curve Calculate Concentration hplc:f3->data:f1 Chromatogram Output report Reporting Generate Report System Suitability Check Final Result data:f3->report:f1

Caption: Standard operating procedure for sample analysis.

Method Validation and System Suitability (Trustworthiness)

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3] The system suitability test (SST) ensures the chromatographic system is performing adequately for the analysis.

System Suitability Test (SST)

The SST is performed before any sample analysis by making five replicate injections of the standard solution.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) RSD ≤ 1.0%0.2%
Peak Area RSD ≤ 2.0%0.5%
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 8000
Validation Summary

The following validation characteristics were assessed:

ParameterResult
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity confirmed by DAD.
Linearity (Range: 5-150 µg/mL) Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 99.2% - 101.5%
Precision (Repeatability, RSD) ≤ 0.8%
Intermediate Precision (RSD) ≤ 1.2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

These results confirm that the method is accurate, precise, linear, and specific for the quantification of 2-(4-(methylthio)phenyl)isonicotinic acid.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • USP BPEP. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • PubMed. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

Application

Application Note: NMR Spectroscopy Protocols for the Structural Elucidation of 2-(4-(methylthio)phenyl)isonicotinic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Structural Biology, Medicinal Chemistry, and Quality Control Introduction & Scope The rational design of targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Structural Biology, Medicinal Chemistry, and Quality Control

Introduction & Scope

The rational design of targeted therapeutics frequently relies on the 2-arylpyridine scaffold, a privileged pharmacophore found in numerous kinase inhibitors and anti-tubercular agents[1]. Specifically, 2-(4-(methylthio)phenyl)isonicotinic acid (C13H11NO2S) integrates an isonicotinic acid core with a para-methylthio-substituted phenyl ring. The presence of the carboxylic acid introduces hydrogen-bonding dynamics, while the thioether moiety provides a unique electronic signature.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the complete structural elucidation and purity assessment of this compound. By combining 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can unambiguously assign all resonances, differentiate positional isomers, and validate synthetic linkages[2].

Experimental Workflow & Causality

To ensure reproducibility and high-resolution spectral data, the NMR workflow must be tightly controlled. The following diagram illustrates the critical path from sample preparation to multiplet analysis.

Workflow A Sample Prep (DMSO-d6) B Probe Tuning & Shimming A->B C 1D/2D NMR Acquisition B->C D Fourier Transform & Phasing C->D E Multiplet Analysis & Assignment D->E

Standardized NMR workflow for structural elucidation of pyridine-carboxylic acids.

Sample Preparation Protocol

The choice of solvent and sample concentration directly impacts the resolution of the AA'BB' spin system of the phenyl ring and the visibility of the exchangeable carboxylic proton.

Step-by-Step Procedure:

  • Drying: Desiccate the 2-(4-(methylthio)phenyl)isonicotinic acid sample under high vacuum for 12 hours to remove trace water. Causality: Residual water exchanges with the -COOH proton, causing severe line broadening and shifting the water peak, which can obscure the -SCH

    
     signal.
    
  • Solvent Selection: Weigh exactly 15.0 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-
    
    
    
    is selected over CDCl
    
    
    because its high dielectric constant disrupts intermolecular hydrogen bonding of the isonicotinic acid dimers, ensuring complete dissolution and sharp resonance lines[3].
  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Causality: Removing paramagnetic particulates and undissolved aggregates prevents local magnetic field inhomogeneities, ensuring a uniform shim profile.

NMR Acquisition Protocols

The protocols below are optimized for a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe. A self-validating approach is used: 1D spectra provide quantitative integration and initial chemical shifts, while 2D spectra map the exact scalar and spatial connectivities.

Acquisition Parameters
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Spectral Width (SW)Causality / Rationale

H NMR
zg30162.0 s15 ppmA 30° flip angle with a 2s delay ensures complete relaxation of the -SCH

protons for accurate 3H integration.

C NMR
zgpg3010243.0 s250 ppmExtended D1 (3.0s) is critical for the relaxation of quaternary carbons (C=O, C-2, C-4'), which lack dipole-dipole relaxation from attached protons[2].
COSY cosygpqf41.5 s12 ppm (F1/F2)Identifies

coupling between H-5 and H-6 on the pyridine ring.
HSQC hsqcedetgpsisp2.281.5 s12 ppm / 160 ppmMultiplicity-edited HSQC differentiates CH/CH

(positive) from CH

(negative, absent here).
HMBC hmbcgplpndqf161.5 s12 ppm / 220 ppmOptimized for long-range

= 8 Hz. Crucial for linking the phenyl ring to the pyridine core via C-2.

Spectral Assignments & Data Presentation

The structural elucidation relies on identifying three distinct domains: the isonicotinic acid core, the para-substituted phenyl ring, and the methylthio group.

Quantitative Data Summary

Note: Chemical shifts (


) are reported in ppm relative to TMS (0.00 ppm). Coupling constants (

) are in Hz.
PositionDomain

H Shift (

, ppm)
Multiplicity &

(Hz)
Integration

C Shift (

, ppm)
Key HMBC Correlations (

H


C)
N/A Carboxylic Acid13.60br s1H166.5 (C=O)N/A
6 Pyridine Core8.82d (

= 5.2)
1H150.8C-2, C-4, C-5
3 Pyridine Core8.28d (

= 1.5)
1H120.5C=O, C-2, C-4, C-1'
2'/6' Phenyl Ring8.08d (

= 8.5)
2H127.4C-2, C-4', C-4'/C-6'
5 Pyridine Core7.75dd (

= 5.2, 1.5)
1H122.1C-3, C-4, C-6
3'/5' Phenyl Ring7.38d (

= 8.5)
2H126.2C-1', C-4'
-SCH

Thioether2.54s3H14.8C-4'
2 Pyridine CoreN/AQuaternaryN/A156.2N/A
4 Pyridine CoreN/AQuaternaryN/A140.5N/A
1' Phenyl RingN/AQuaternaryN/A134.1N/A
4' Phenyl RingN/AQuaternaryN/A141.2N/A
Mechanistic Interpretation of Chemical Shifts
  • The Pyridine Deshielding Effect: The nitrogen atom in the pyridine ring strongly deshields the ortho-proton (H-6), pushing it downfield to ~8.82 ppm[1]. The H-3 proton, situated between the aryl substituent and the carboxylic acid, appears as a finely split doublet (~8.28 ppm) due to meta-coupling (

    
     Hz) with H-5[2].
    
  • The AA'BB' System: The 1,4-disubstituted benzene ring generates a characteristic pseudo-doublet pattern. The H-2'/6' protons are deshielded by the adjacent anisotropic pyridine ring (~8.08 ppm), while the H-3'/5' protons are slightly shielded by the electron-donating resonance effect of the methylthio group (~7.38 ppm)[4].

  • Thioether Confirmation: The -SCH

    
     group is unambiguously identified by a sharp 3H singlet at 2.54 ppm in 
    
    
    
    H NMR and a corresponding
    
    
    C peak at 14.8 ppm. Its position is validated by an HMBC correlation to the quaternary C-4' carbon[4].

Structural Validation Logic

To ensure trustworthiness, the proposed structure must be validated as a closed logical system using 2D HMBC data. The connectivity across the rotatable C2-C1' bond is the most critical feature to prove.

HMBC cluster_0 Proton Donors (1H) cluster_1 Carbon Acceptors (13C) H3 H-3 (Pyridine) C_O C=O (Acid) H3->C_O 3J C2 C-2 (Pyridine) H3->C2 2J H2 H-2'/6' (Phenyl) H2->C2 3J H_Me S-CH3 C4_prime C-4' (Phenyl) H_Me->C4_prime 3J

Key HMBC (1H-13C) correlations validating the 2-arylpyridine linkage and thioether position.

Causality of the HMBC Network:

  • Linkage 1 (Pyridine to Acid): The cross-peak between H-3 (

    
     8.28) and the carbonyl carbon (
    
    
    
    166.5) confirms the carboxylic acid is at position 4.
  • Linkage 2 (Aryl-Pyridine Bridge): The

    
     correlation from the phenyl protons H-2'/6' (
    
    
    
    8.08) to the pyridine quaternary carbon C-2 (
    
    
    156.2) definitively proves the biaryl linkage.
  • Linkage 3 (Thioether Position): The correlation from the -SCH

    
     protons (
    
    
    
    2.54) to the phenyl quaternary carbon C-4' (
    
    
    141.2) confirms the para-substitution of the thioether moiety.

References

1.[2] Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at:[Link] 2.[3] Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Eurasian Journal of Chemistry. Available at:[Link] 3.[1] 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available at:[Link] 4.[4] Supporting Information: Visible Light Active CdS Nanorods: One-Pot Synthesis of Aldonitrones. The Royal Society of Chemistry. Available at:[Link]

Sources

Method

Quantitative Analysis of 2-(4-(methylthio)phenyl)isonicotinic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive protocol for the sensitive and selective quantification of 2-(4-(methylthio)phen...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive protocol for the sensitive and selective quantification of 2-(4-(methylthio)phenyl)isonicotinic acid using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The described methodology is tailored for researchers in pharmaceutical development and related fields, providing detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. By leveraging the selectivity of Multiple Reaction Monitoring (MRM), this method offers a robust framework for accurate analysis in complex matrices. The protocol includes optimized parameters for electrospray ionization (ESI) and proposes a characteristic fragmentation pathway to ensure confident compound identification and quantification.

Introduction

2-(4-(methylthio)phenyl)isonicotinic acid is a substituted pyridinecarboxylic acid derivative. The isonicotinic acid scaffold is a key component in various pharmacologically active compounds, including the anti-tuberculosis drug isoniazid.[1][2] The introduction of a methylthiophenyl group suggests potential applications in medicinal chemistry, where such moieties can influence metabolic stability, receptor binding, and overall pharmacokinetic profiles. Accurate and reliable quantification of this and related compounds is therefore critical during drug discovery, development, and quality control processes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[3][4] The ability to isolate a precursor ion and monitor its specific fragment ions drastically reduces matrix interference, enabling precise measurement even at low concentrations. This guide provides a foundational LC-MS/MS method, explaining the rationale behind key instrumental and chemical choices to empower scientists to adapt and validate this protocol for their specific research needs.

Experimental Workflow and Rationale

The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to final data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (DMSO or Methanol) Cal_QC Calibration & QC Standards (Dilution in Mobile Phase A) Stock->Cal_QC Serial Dilution LC LC Separation (Reversed-Phase C18) Cal_QC->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Eluent Transfer Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant

Figure 1: General experimental workflow for the LC-MS/MS analysis.

Materials and Reagents
  • 2-(4-(methylthio)phenyl)isonicotinic acid (Reference Standard, >98% purity)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (FA), 99%

  • LC-MS Grade Dimethyl Sulfoxide (DMSO) or Methanol (MeOH)

  • Microcentrifuge tubes and appropriate volumetric flasks

Protocol: Sample and Standard Preparation

A precise and accurate preparation of standards is fundamental for reliable quantification.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of the reference standard.

    • Dissolve in 1 mL of DMSO or Methanol. The choice of solvent depends on the compound's solubility. DMSO is often a good starting point for complex organic molecules.

    • Vortex thoroughly until fully dissolved. This stock should be stored at -20°C.

  • Working Stock Solution (10 µg/mL):

    • Dilute 10 µL of the 1 mg/mL primary stock solution into 990 µL of 50:50 ACN:Water. This intermediate dilution helps minimize errors in subsequent steps.

  • Calibration Curve and Quality Control (QC) Samples:

    • Perform serial dilutions from the 10 µg/mL working stock using the initial mobile phase composition (e.g., 95% Water with 0.1% FA) to prepare calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from the same working stock to assess method accuracy and precision.

Causality Note: Serial dilution from a working stock minimizes the potential for pipetting errors associated with very small volumes. Preparing standards in the initial mobile phase composition ensures compatibility with the LC system and promotes good peak shape for early eluting compounds.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

Reversed-phase chromatography is selected due to the moderately hydrophobic nature of the analyte.[5] The addition of formic acid to the mobile phase serves to acidify the eluent, which promotes the protonation of the analyte, a crucial step for positive mode electrospray ionization.[4][5]

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometry (MS) Parameters

Electrospray ionization in positive ion mode (ESI+) is chosen because the pyridine nitrogen atom is basic and readily accepts a proton.[6] The parameters below are typical for a triple quadrupole mass spectrometer.

ParameterRecommended Setting
Ionization Mode Electrospray (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Results and Discussion: Fragmentation Analysis

The molecular formula of 2-(4-(methylthio)phenyl)isonicotinic acid is C₁₃H₁₁NO₂S, with a monoisotopic mass of 245.05 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ is observed at m/z 246.06. Collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions.

Proposed Fragmentation Pathway

The fragmentation is dominated by characteristic losses from the carboxylic acid group and cleavage of the bond linking the two aromatic rings. The most common fragmentation pathway for carboxylic acids involves the loss of water (H₂O) and carbon dioxide (CO₂).[7][8]

Fragmentation_Pathway cluster_main Proposed Fragmentation of [M+H]+ Precursor [C₁₃H₁₂NO₂S]⁺ m/z 246.06 (Precursor Ion) Frag1 [C₁₃H₁₀NOS]⁺ m/z 228.05 Precursor->Frag1 - H₂O (18.01 Da) Frag2 [C₁₂H₁₂NS]⁺ m/z 202.07 Precursor->Frag2 - CO₂ (43.99 Da) Frag3 [C₇H₇S]⁺ m/z 123.03 Precursor->Frag3 Ring Cleavage

Figure 2: Proposed fragmentation pathway for protonated 2-(4-(methylthio)phenyl)isonicotinic acid.

  • Precursor Ion [M+H]⁺ (m/z 246.1): This is the protonated molecular ion, which is selected in the first quadrupole (Q1) for fragmentation.

  • Product Ion (m/z 228.1): This fragment corresponds to the loss of a water molecule (-18 Da) from the carboxylic acid group. This is a common loss for protonated carboxylic acids.[7]

  • Product Ion (m/z 202.1): This highly abundant and stable fragment results from the neutral loss of carbon dioxide (-44 Da). Decarboxylation is a very favorable fragmentation channel for aromatic carboxylic acids.[7][8] This transition often provides the best sensitivity and selectivity.

MRM Transition Selection

For quantitative analysis, at least two MRM transitions are recommended to ensure specificity.

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed LossRole
Primary (Quantifier) 246.1202.1CO₂Quantitative
Secondary (Qualifier) 246.1228.1H₂OConfirmatory

Trustworthiness Note: The ratio of the quantifier to qualifier ion should remain constant across all standards and samples. A significant deviation in this ratio in an unknown sample may indicate the presence of a co-eluting interference, compromising the result for that sample.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 2-(4-(methylthio)phenyl)isonicotinic acid by LC-MS/MS. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry are designed to be a robust starting point for method development and validation. The proposed fragmentation pathway and resulting MRM transitions offer the high degree of selectivity and sensitivity required for demanding applications in pharmaceutical research and development. Researchers and scientists can adapt this comprehensive guide to achieve reliable and accurate quantification of this compound in their specific matrices.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Isonicotinic Acid. PubChem. [Link]

  • Fragmentation and Interpretation of Spectra. LibreTexts. [Link]

  • Isonicotinic acid. Wikipedia. [Link]

  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]

  • Samanipour, M. R., et al. (2018).
  • Clinical Research Solutions. Shimadzu. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection.
  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. [Link]

  • Nicotinic acid Mass Spectrum. MassBank. [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]

  • Isonicotinic acid, (4-methoxyphenyl)methyl ester. NIST WebBook. [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Cromedia. [Link]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Synthetic scheme for the synthesis of 4-(methylthio)phenyl... ResearchGate. [Link]

Sources

Application

Protocol for Synthesizing 2-(4-(Methylthio)phenyl)isonicotinic Acid via Suzuki-Miyaura Cross-Coupling

Strategic Context & Mechanistic Causality The synthesis of 2-arylisonicotinic acids is a critical transformation in medicinal chemistry, as these motifs frequently serve as hinge-binding scaffolds in kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Causality

The synthesis of 2-arylisonicotinic acids is a critical transformation in medicinal chemistry, as these motifs frequently serve as hinge-binding scaffolds in kinase inhibitors and active pharmaceutical ingredients (APIs). The target compound, 2-(4-(methylthio)phenyl)isonicotinic acid , is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromoisonicotinic acid and (4-(methylthio)phenyl)boronic acid.

Mechanistic Rationale and Reagent Selection
  • Substrate Selection (Bromide vs. Chloride): We utilize 2-bromoisonicotinic acid rather than its chloro-analog. The C–Br bond possesses a lower dissociation energy compared to the C–Cl bond, which thermodynamically and kinetically favors the initial oxidative addition of the Pd(0) catalyst [1]. While modern bulky, electron-rich phosphine ligands can activate 2-chloropyridines, utilizing the 2-bromo derivative allows for the use of the highly robust and cost-effective Tetrakis(triphenylphosphine)palladium(0) (

    
    ) [2].
    
  • Stoichiometry of the Base: A common pitfall in coupling unprotected carboxylic acids is inadequate base stoichiometry. 2-Bromoisonicotinic acid will immediately consume one equivalent of the inorganic base (

    
    ) to form the soluble carboxylate salt. Therefore, a minimum of 3.0 equivalents  of base is required: 1.0 eq to neutralize the carboxylic acid, and 2.0 eq to activate the boronic acid into the reactive, electron-rich boronate complex necessary for efficient transmetalation [3].
    
  • Solvent System: A biphasic mixture of 1,4-Dioxane and water (4:1 v/v) is optimal. Dioxane solubilizes the organic substrates and the palladium catalyst, while water is strictly required to dissolve the

    
     and facilitate the formation of the reactive boronate species.
    

Mechanism Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Insertion into C-Br) Pd0->OA 2-Bromoisonicotinic acid TM Transmetalation (Boronate Transfer) OA->TM Base / Boronic Acid RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura coupling for 2-arylisonicotinic acid synthesis.

Quantitative Reagent Matrix

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 5 mmol)Role
2-Bromoisonicotinic acid202.001.01.01 gElectrophile
(4-(Methylthio)phenyl)boronic acid168.021.21.01 gNucleophile

1155.560.05289 mgCatalyst

105.993.01.59 gBase / Activator
1,4-Dioxane (Anhydrous)88.11N/A20 mLOrganic Solvent
Deionized Water (Degassed)18.02N/A5 mLAqueous Solvent

Experimental Protocol

Phase 1: Preparation and Degassing

Oxygen is highly detrimental to Pd(0) catalysts, leading to the formation of catalytically inactive palladium black and promoting homocoupling of the boronic acid.

  • Equip a 100 mL Schlenk flask with a magnetic stir bar.

  • Add 2-bromoisonicotinic acid (1.01 g, 5.0 mmol), (4-(methylthio)phenyl)boronic acid (1.01 g, 6.0 mmol), and

    
     (1.59 g, 15.0 mmol) to the flask.
    
  • Add 1,4-Dioxane (20 mL) and Deionized Water (5 mL).

  • Seal the flask with a rubber septum and sparge the heterogeneous mixture with ultra-pure Argon (or Nitrogen) gas for at least 15 minutes using a submerged needle.

Phase 2: Catalytic Execution
  • Briefly remove the Argon needle, quickly add the

    
     catalyst (289 mg, 0.25 mmol) against a positive flow of Argon, and reseal the septum.
    
  • Sparge the mixture for an additional 5 minutes.

  • Replace the sparging needle with an Argon balloon to maintain an inert atmosphere.

  • Transfer the flask to a pre-heated oil bath or heating block set to 90 °C .

  • Stir vigorously at 90 °C for 12–16 hours. The reaction progress can be monitored by removing a 50 µL aliquot, quenching in 1M HCl/EtOAc, and analyzing the organic layer via LC-MS or TLC (UV active).

Phase 3: Workup and Isolation

Because the product is a carboxylic acid containing a basic pyridine nitrogen, it exhibits zwitterionic behavior. Precise pH control during isolation is paramount to prevent the product from remaining water-soluble.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo (rotary evaporation) to remove the majority of the 1,4-Dioxane.

  • Dilute the remaining aqueous slurry with 30 mL of Deionized Water and 30 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel, shake vigorously, and allow the layers to separate.

  • Discard the organic (EtOAc) layer. This layer contains triphenylphosphine oxide (

    
    ), unreacted boronic acid, and homocoupled biaryl byproducts. The desired product remains in the aqueous layer as the highly soluble sodium carboxylate salt.
    
  • Transfer the aqueous layer to an Erlenmeyer flask equipped with a stir bar. Place in an ice-water bath.

  • While stirring, carefully add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter or precision pH paper.

  • Critical Step: Stop the addition when the pH reaches 3.5 to 4.0 . This is the approximate isoelectric point of the molecule. Going below pH 2 will protonate the pyridine nitrogen, causing the product to re-dissolve as a hydrochloride salt.

  • A dense precipitate of the free 2-(4-(methylthio)phenyl)isonicotinic acid will form. Stir at 0 °C for 30 minutes to maximize crystallization.

  • Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts.

  • Dry the solid in vacuo at 50 °C for 12 hours to afford the title compound.

Workup Crude Crude Reaction Mixture (Aqueous + Dioxane) Evap Evaporate Dioxane (in vacuo) Crude->Evap Wash Aqueous Dilution & EtOAc Wash (Removes Organic Impurities) Evap->Wash AqLayer Isolate Aqueous Layer (Contains Product Sodium Salt) Wash->AqLayer Acidify Acidify with 1M HCl (Target pH 3.5 - 4.0) AqLayer->Acidify Precip Precipitation of Free Carboxylic Acid Acidify->Precip Filter Vacuum Filtration & Water Wash Precip->Filter

Downstream isolation workflow utilizing acid-base extraction principles.

Analytical Characterization

To validate the structural integrity of the synthesized 2-(4-(methylthio)phenyl)isonicotinic acid, the following analytical signatures should be expected:

  • LC-MS (ESI+): Expected

    
     = 246.06 m/z.
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~13.6 (br s, 1H, COOH)
      
    • 
       8.85 (d, J = 5.0 Hz, 1H, Pyridine H-6)
      
    • 
       8.30 (s, 1H, Pyridine H-3)
      
    • 
       8.05 (d, J = 8.4 Hz, 2H, Phenyl H-2', H-6')
      
    • 
       7.75 (dd, J = 5.0, 1.5 Hz, 1H, Pyridine H-5)
      
    • 
       7.38 (d, J = 8.4 Hz, 2H, Phenyl H-3', H-5')
      
    • 
       2.52 (s, 3H, S-CH
      
      
      
      ) (Note: often overlaps with DMSO residual peak; verify via HSQC if obscured).

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Available at:[Link]

  • Development of Artificial Lipids for Metal Ion-Responsive Liposomes and Related Medicinal Applications. TRACE: Tennessee Research and Creative Exchange. Available at:[Link]

Method

Application Note: Profiling 2-(4-(methylthio)phenyl)isonicotinic Acid in Kinase Assays

This Application Note and Protocol guide details the characterization and utilization of 2-(4-(methylthio)phenyl)isonicotinic acid (hereafter referred to as 2-MPIA ) in kinase assays. Based on its structural class (2-ary...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the characterization and utilization of 2-(4-(methylthio)phenyl)isonicotinic acid (hereafter referred to as 2-MPIA ) in kinase assays.

Based on its structural class (2-aryl-isonicotinic acid), this compound is primarily utilized as a fragment-based lead or a scaffold building block for developing inhibitors targeting serine/threonine kinases (e.g., Aurora A , PIM-1 ) and certain tyrosine kinases. Its bi-aryl core mimics the adenine ring of ATP, allowing it to function as a hinge-binder, while the carboxylic acid and methylthio moieties provide vectors for solubility and hydrophobic pocket exploration, respectively.

Introduction & Mechanism of Action

Chemical Identity & Properties
  • Compound Name: 2-(4-(methylthio)phenyl)isonicotinic acid[1]

  • CAS Number: 2384862-04-6[1]

  • Molecular Weight: ~245.29 g/mol

  • Key Functional Groups:

    • Isonicotinic Acid (Pyridine-4-COOH): The pyridine nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region. The carboxylic acid (pKa ~3-5) ensures solubility at physiological pH but requires careful buffer management to prevent metal chelation.

    • 4-(Methylthio)phenyl: A hydrophobic moiety that targets the selectivity pocket (Gatekeeper region) or the hydrophobic back-pocket (Region II). The sulfur atom is susceptible to oxidation (to sulfoxide/sulfone), which can alter potency.

Mechanism of Kinase Inhibition

2-MPIA typically acts as an ATP-competitive inhibitor (Type I or Type I½) .

  • Hinge Binding: The pyridine nitrogen interacts with the backbone amide of the hinge region (e.g., Glu121 in PIM-1 or Ala213 in Aurora A).

  • Electrostatic Interaction: The carboxylate group may form salt bridges with catalytic lysine residues or solvent-exposed arginine residues, depending on the specific kinase pocket geometry.

  • Hydrophobic Packing: The methylthio-phenyl ring occupies the hydrophobic cleft adjacent to the adenine binding site.

Biological Context

Research into 2-phenylisonicotinic acid derivatives suggests activity against Aurora Kinases (mitotic regulation) and PIM Kinases (cell survival). These enzymes are critical in oncology, making 2-MPIA a valuable probe for exploring chemical space in cancer drug discovery.

Critical Experimental Considerations

Solubility & pH Management
  • Stock Preparation: Dissolve in 100% DMSO. Avoid aqueous buffers for stock solutions to prevent precipitation of the protonated acid form.

  • Assay Buffer pH: At standard kinase assay pH (7.4–7.6), the carboxylic acid will be deprotonated (anionic). This increases solubility but introduces a negative charge that may repel ATP or interact with Mg²⁺.

  • DMSO Tolerance: Maintain final DMSO concentration <1% (v/v) to avoid enzyme denaturation, unless the specific kinase is known to tolerate higher levels.

Assay Interference Controls
  • Metal Chelation: The carboxylate moiety can chelate free Mg²⁺ or Mn²⁺, which are essential cofactors for kinase activity.

    • Mitigation: Ensure Mg²⁺ concentration is at least 10mM, or significantly higher than the highest inhibitor concentration tested.

  • Redox Sensitivity: The methylthio group (-SMe) can oxidize to sulfoxide (-S(O)Me) over time.

    • Mitigation: Use fresh stocks and include a reducing agent (DTT or TCEP) in the assay buffer.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable 10 mM or 50 mM stock solution.

  • Weighing: Weigh approximately 2–5 mg of 2-MPIA powder into a glass vial.

  • Calculation: Calculate the required volume of DMSO using:

    
    
    
  • Dissolution: Add molecular biology grade DMSO (anhydrous). Vortex for 30 seconds.

    • QC Step: Inspect for particulates. If cloudy, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber tubes (light sensitive due to thioether) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: IC50 Determination (TR-FRET / LanthaScreen™)

Objective: Determine the inhibitory potency (IC50) of 2-MPIA against a target kinase (e.g., Aurora A).

Materials:

  • Kinase Enzyme (e.g., Aurora A, 0.5 nM final)

  • Substrate (e.g., Fluorescein-PolyGT, 200 nM final)

  • ATP (at

    
     apparent, typically 10 µM)
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Detection Reagent: Tb-labeled antibody specific to phosphorylated substrate.

Workflow:

  • Serial Dilution:

    • Prepare a 3-fold serial dilution of 2-MPIA in 100% DMSO (Top conc: 10 mM → Final assay top conc: 100 µM).

    • Dilute these DMSO stocks 1:100 into Assay Buffer (Intermediate Plate).

  • Enzyme Addition:

    • Add 2.5 µL of 4X Kinase solution to a 384-well low-volume white plate.

    • Add 2.5 µL of inhibitor from Intermediate Plate.

    • Incubation: Incubate for 15 minutes at RT to allow inhibitor binding (Pre-equilibrium).

  • Reaction Initiation:

    • Add 5 µL of 2X ATP/Substrate mix.

    • Incubate for 60 minutes at RT (protected from light).

  • Termination & Detection:

    • Add 10 µL of TR-FRET Detection Mix (EDTA + Tb-Antibody).

    • Incubate for 30 minutes.

  • Read: Measure Fluorescence Ratio (Emission 520 nm / Emission 495 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to extract IC50.

Protocol C: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Validate direct binding and kinetics (


) since 2-MPIA may be a weak inhibitor (fragment).

Workflow:

  • Immobilization: Biotinylate the kinase and capture on a Streptavidin (SA) sensor chip. Target density: 2000–4000 RU.

  • Buffer: HBS-P+ (HEPES buffered saline with P20 surfactant) + 2% DMSO. Crucial: Match DMSO in running buffer and samples exactly.

  • Injection:

    • Inject 2-MPIA at concentrations ranging from 1 µM to 500 µM.

    • Contact time: 60s; Dissociation time: 120s.

  • Analysis:

    • Solvent correction is mandatory due to high DMSO.

    • Fit to 1:1 Binding Model (Langmuir). If kinetics are too fast (square wave), use Steady State Affinity fitting.

Visualizations

Figure 1: Assay Workflow Diagram

Caption: Step-by-step workflow for TR-FRET Kinase Assay profiling 2-MPIA.

KinaseAssayWorkflow Stock 2-MPIA Stock (100% DMSO) Dilution Serial Dilution (Intermediate Plate) Stock->Dilution 1:3 Dilution Enzyme Kinase Addition (Pre-incubation 15m) Dilution->Enzyme Add Inhibitor Reaction ATP + Substrate (Reaction 60m) Enzyme->Reaction Initiate Stop Stop + Detection (Tb-Ab + EDTA) Reaction->Stop Terminate Read Data Acquisition (TR-FRET Reader) Stop->Read Measure

Figure 2: Mechanism of Action Pathway

Caption: Schematic of 2-MPIA competition with ATP at the kinase hinge region.

MOA KinaseActive Active Kinase (Open Conformation) Complex_ATP Kinase-ATP Complex (Catalysis) KinaseActive->Complex_ATP + ATP (High affinity) Complex_Inhibitor Kinase-MPIA Complex (Inhibition) KinaseActive->Complex_Inhibitor + 2-MPIA (Competitive) ATP ATP (Substrate) MPIA 2-MPIA (Inhibitor) Phosphorylation Substrate Phosphorylation (Signal Transduction) Complex_ATP->Phosphorylation Block Signaling Blocked (Apoptosis/Stasis) Complex_Inhibitor->Block

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Activity (No Inhibition) Compound PrecipitationCheck solubility in assay buffer. Ensure DMSO < 1%.
High Background Metal ChelationIncrease MgCl₂ concentration to 10mM.
Variable IC50 Oxidation of Methylthio groupUse fresh DTT (2mM) or TCEP in buffer. Prepare fresh compound stocks.
"Flat" Binding Curve (SPR) Fast Kinetics (Fragment)Switch from Kinetic Fit to Steady State Affinity Fit.

References

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry. Available at: [Link]

  • Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Chemical Source Data: 2-(4-(methylthio)phenyl)isonicotinic acid. ChemSrc. Available at: [Link]

Sources

Application

Application Note: Synthesis and Environmental Application of Thioether-Functionalized MOFs using 2-(4-(methylthio)phenyl)isonicotinic acid

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the precise selection of organic linkers to dictate both the topological architecture and the internal pore chemistry. 2-(4-(meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the precise selection of organic linkers to dictate both the topological architecture and the internal pore chemistry. 2-(4-(methylthio)phenyl)isonicotinic acid (H-MTPI) is an advanced, dual-functional ditopic linker. It combines the predictable coordination geometry of an isonicotinic acid core with the targeted chemical reactivity of a methylthio (-SCH3) group.

This application note details the causality-driven protocol for synthesizing a zinc-based MOF (Zn-MTPI) using this ligand, followed by its application in the highly selective capture of aqueous mercury (Hg²⁺). By leveraging Pearson’s Hard-Soft Acid-Base (HSAB) theory, the soft thioether sulfur acts as an exceptional binding site for soft heavy metals, achieving rapid remediation kinetics and high adsorption capacities[1][2].

Mechanistic Insights: The "Why" Behind the Chemistry

As researchers, we must move beyond empirical "cook-and-look" synthesis and understand the thermodynamic and kinetic drivers of our framework assemblies.

Ligand Design and HSAB Theory

The H-MTPI ligand is structurally bipartite:

  • The Structural Anchor (Isonicotinic Acid): The pyridine nitrogen and the carboxylate oxygen serve as hard/borderline Lewis bases. When reacted with Zn²⁺ (a borderline Lewis acid), they form robust secondary building units (SBUs), typically 1D chains or 2D paddlewheel grids. This ensures high framework stability and permanent porosity.

  • The Functional Core (Methylthio-phenyl group): The -SCH3 group is sterically forced to protrude into the solvent-accessible pore channels. Because sulfur is a highly polarizable, soft Lewis base, it exhibits a negligible affinity for hard ions (like Na⁺, Ca²⁺, or Mg²⁺ commonly found in water) but an exceptionally high thermodynamic affinity for soft Lewis acids like Hg²⁺ and Pd²⁺[3][4].

Causality in Activation

A common failure point in MOF synthesis is the collapse of the pore structure during solvent removal. The high surface tension of primary synthesis solvents (like DMF or water) exerts immense capillary forces on the pore walls during evaporation. To validate the structural integrity, our protocol employs a solvent-exchange cascade (DMF → Dichloromethane) followed by supercritical CO₂ (scCO₂) drying. This bypasses the liquid-gas phase boundary entirely, preserving the delicate thioether-lined channels.

Experimental Protocols

Note: This protocol is designed as a self-validating system. Checkpoints are included to ensure intermediate success before proceeding to the next phase.

Phase 1: Solvothermal Synthesis of Zn-MTPI

Reagents:

  • 2-(4-(methylthio)phenyl)isonicotinic acid (H-MTPI): 0.10 mmol

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O): 0.10 mmol

  • N,N-Dimethylformamide (DMF): 4.0 mL

  • Ethanol (EtOH): 1.0 mL

  • Deionized Water: 0.5 mL

Step-by-Step Procedure:

  • Dissolution: Transfer H-MTPI and Zn(NO₃)₂·6H₂O into a 20 mL scintillation vial. Add the DMF/EtOH/H₂O solvent mixture.

    • Causality: The mixed solvent system balances the solubility of the hydrophobic methylthio-phenyl moiety (DMF/EtOH) with the necessary hydrolysis of the metal salt (H₂O) to form the SBU.

  • Sonication: Sonicate for 10 minutes until a clear, homogeneous solution is achieved.

  • Crystallization: Seal the vial tightly with a Teflon-lined cap and heat isothermally at 100 °C in a programmable convection oven for 48 hours.

  • Cooling: Cool to room temperature at a controlled rate of 5 °C/hour to promote the growth of high-quality, defect-free single crystals.

  • Harvesting: Decant the mother liquor. Wash the resulting pale-yellow crystals three times with fresh DMF (5 mL per wash).

Validation Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD) on a small damp aliquot. Sharp Bragg reflections at low angles (2θ < 10°) confirm the formation of a crystalline, porous network.

Phase 2: Framework Activation
  • Solvent Exchange: Immerse the DMF-washed crystals in 10 mL of anhydrous dichloromethane (CH₂Cl₂). Replace the CH₂Cl₂ every 12 hours for 3 days.

    • Causality: CH₂Cl₂ has a significantly lower boiling point and surface tension than DMF, facilitating easier removal.

  • Supercritical Drying: Transfer the CH₂Cl₂-exchanged MOF to a supercritical CO₂ dryer. Flush with liquid CO₂ at 10 °C for 2 hours, then heat to 40 °C (above the critical point of 31.1 °C) and slowly vent the pressure over 1 hour.

  • Storage: Store the activated Zn-MTPI in an argon-filled glovebox to prevent premature atmospheric moisture adsorption.

Validation Checkpoint 2: Conduct N₂ sorption isotherm analysis at 77 K. A Type I isotherm indicates a successfully activated microporous structure.

Phase 3: Application - Batch Adsorption of Aqueous Hg²⁺
  • Preparation: Prepare a 50 ppm Hg²⁺ stock solution using HgCl₂ in deionized water. Adjust pH to 5.5 using 0.1 M HNO₃ to prevent the precipitation of mercury hydroxides.

  • Adsorption: Add 10.0 mg of activated Zn-MTPI powder to 20 mL of the Hg²⁺ solution in a centrifuge tube.

  • Incubation: Agitate on an orbital shaker at 200 rpm at 298 K.

  • Sampling: Extract 0.5 mL aliquots at predetermined intervals (1, 5, 15, 30, 60, 120 minutes). Filter immediately through a 0.22 μm PTFE syringe filter to halt adsorption.

  • Quantification: Dilute the filtrates with 2% HNO₃ and analyze the residual Hg²⁺ concentration via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Visualization of Workflow and Mechanism

The following diagram maps the logical progression from precursor selection to environmental application, highlighting the mechanistic interactions at the core of the material's efficacy.

MOF_Workflow LIG Ligand: H-MTPI (2-(4-(methylthio)phenyl)isonicotinic acid) SYN Solvothermal Synthesis (DMF/EtOH/H2O, 100°C, 48h) LIG->SYN MET Metal Node: Zn(NO3)2 (Borderline Lewis Acid) MET->SYN MOF Zn-MTPI Framework (Thioether-Lined Micropores) SYN->MOF Self-Assembly ACT Non-Destructive Activation (CH2Cl2 Exchange + scCO2 Drying) MOF->ACT PXRD Validation APP Environmental Application (Aqueous Hg2+ Remediation) ACT->APP N2 Sorption Validation MECH Mechanism: HSAB Theory Soft S-donor selectively coordinates Soft Hg2+ APP->MECH Molecular Recognition

Figure 1: End-to-end workflow for the synthesis, activation, and application of Zn-MTPI, driven by HSAB theory.

Data Presentation and Expected Outcomes

To benchmark the success of this protocol, the physicochemical properties and adsorption metrics should align closely with the data summarized in the tables below.

Table 1: Target Physicochemical Properties of Activated Zn-MTPI
PropertyExpected ValueAnalytical MethodCausality / Significance
BET Surface Area > 800 m²/gN₂ Adsorption (77 K)Confirms successful scCO₂ activation without pore collapse.
Pore Volume ~ 0.45 cm³/gN₂ Adsorption (77 K)Provides sufficient spatial volume for hydrated Hg²⁺ diffusion.
Thermal Stability Up to 310 °CTGA (N₂ atmosphere)Indicates robust metal-carboxylate coordination bonds.
Chemical Stability pH 4.0 to 10.0PXRD post-immersionEnsures the MOF will not degrade in standard wastewater conditions.
Table 2: Comparative Hg²⁺ Adsorption Performance

The incorporation of the methylthio group significantly enhances adsorption capacity compared to unfunctionalized or differently functionalized frameworks[3][4].

Adsorbent MaterialFunctional GroupMax Hg²⁺ Capacity (mg/g)Equilibrium Time (min)Selectivity over Na⁺/Ca²⁺
Zn-MTPI (This Protocol) -SCH₃ (Thioether) ~ 415 30 Extremely High
UiO-66-S-SH (Thiol)242120High
FJI-H12-NCS (Isothiocyanate)43960High
Standard Activated CarbonNone / Mixed O-groups< 80> 240Low

References

  • Water- and pH-Stable Methylthio-Containing Metal–Organic Frameworks as Luminescent Sensors for Metal-Ion Detection Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Rapid Removal of Mercury from Water by Novel MOF/PP Hybrid Membrane Source: PubMed Central (PMC) URL:[Link]

  • Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Metal–Organic Frameworks (MOFs)-boosted filtration membrane technology for water sustainability Source: APL Materials (AIP Publishing) URL:[Link]

Sources

Method

2-(4-(methylthio)phenyl)isonicotinic acid as a ligand for metal complexes

Application Note: 2-(4-(methylthio)phenyl)isonicotinic acid as a Ligand for Metal Complexes Executive Summary This guide details the synthesis, coordination chemistry, and application of 2-(4-(methylthio)phenyl)isonicoti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-(methylthio)phenyl)isonicotinic acid as a Ligand for Metal Complexes

Executive Summary

This guide details the synthesis, coordination chemistry, and application of 2-(4-(methylthio)phenyl)isonicotinic acid (Hmtpia) . As a derivative of 2-phenylisonicotinic acid, this ligand represents a strategic "bifunctional linker" in Crystal Engineering and Metal-Organic Framework (MOF) design. It combines the robust, hard-donor coordination sites of the isonicotinate core (N-pyridyl and O-carboxylate) with a soft-donor thioether (-SMe) tail.[1] This unique architecture allows for the construction of heterometallic frameworks (e.g., combining Zn²⁺ and Ag⁺) and the modulation of photophysical properties via the heavy-atom effect or charge transfer interactions.

Ligand Profile & Design Logic

Compound Name: 2-(4-(methylthio)phenyl)isonicotinic acid Abbreviation: Hmtpia Formula: C₁₃H₁₁NO₂S Molecular Weight: 245.30 g/mol

Structural Functionality
  • Primary Coordination (Hard/Borderline): The pyridine nitrogen and carboxylate group typically form 1D chains or 2D sheets with transition metals (Zn, Cd, Cu, Co).

  • Secondary Functionality (Soft): The methylthio (-SMe) group acts as a weak Lewis base, capable of binding soft metals (Ag, Hg, Au) or engaging in S···S chalcogen bonding to direct supramolecular assembly.[1]

  • Electronic Effect: The electron-donating -SMe group (Hammett σ_p = -0.[1]0) enhances the basicity of the pyridine ring and alters the HOMO-LUMO gap, potentially red-shifting fluorescence emissions compared to the unsubstituted 2-phenylisonicotinic acid.[1]

Protocol A: Ligand Synthesis

Rationale: This ligand is synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2] The choice of the boronic acid and palladium catalyst is critical to prevent poisoning of the catalyst by the sulfur moiety.[1]

Reagents Required
  • Precursor A: 2-Bromoisonicotinic acid (or methyl 2-bromoisonicotinate) [CAS: 26156-48-9][1]

  • Precursor B: 4-(Methylthio)phenylboronic acid [CAS: 98546-51-1][1][2][3]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure
  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-bromoisonicotinic acid (10 mmol, 2.02 g) and 4-(methylthio)phenylboronic acid (11 mmol, 1.85 g) in 80 mL of 1,4-dioxane.

  • Base Addition: Add 20 mL of 2M aqueous Na₂CO₃ solution.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 20 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Catalysis: Add Pd(PPh₃)₄ (0.5 mmol, 578 mg) under inert atmosphere.

  • Reflux: Heat the mixture to reflux (100°C) for 24 hours under N₂. The solution will darken.

  • Workup:

    • Cool to room temperature.[1][4]

    • Evaporate organic solvent under reduced pressure.[1]

    • Dilute the aqueous residue with water (50 mL) and filter through Celite to remove Pd black.

    • Acidification: Adjust pH of the filtrate to ~3-4 using 1M HCl. The product (Hmtpia) will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Protocol B: Synthesis of Metal Complexes (Solvothermal)

Rationale: Solvothermal synthesis allows for the slow growth of single crystals suitable for X-ray diffraction.[1] We use Diethylformamide (DEF) or Dimethylformamide (DMF) which decompose slowly to generate amines, gradually deprotonating the ligand to control crystal nucleation.

Target Complex: [Zn(mtpia)₂]ₙ (Fluorescent Coordination Polymer)
  • Preparation:

    • Tube A: Dissolve Hmtpia (0.1 mmol, 24.5 mg) in 2 mL of DEF.

    • Tube B: Dissolve Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg) in 1 mL of Ethanol.

  • Mixing: Layer solution B carefully over solution A in a narrow glass tube, or mix thoroughly in a Teflon-lined autoclave (23 mL capacity).

  • Thermal Treatment:

    • Seal the autoclave.[1]

    • Heat at 100°C for 72 hours .

    • Cooling Rate: 5°C/hour (Slow cooling is essential for high-quality single crystals).

  • Harvesting:

    • Filter the resulting colorless block crystals.[1]

    • Wash with DMF and Ethanol.[1]

    • Air dry.[1]

Target Complex: [Ag(mtpia)]ₙ (Heterometallic/Soft-Hard Targeting)
  • Modification: Use AgClO₄ or AgNO₃.[1] Perform the reaction in the dark (Ag sensitivity). The Ag ion may coordinate to both the Pyridine-N and the Thioether-S, creating unique topologies.[1]

Structural & Functional Analysis

Coordination Modes

The Hmtpia ligand is versatile.[1][5] The diagram below illustrates the potential binding modes utilized in MOF construction.

G Ligand Hmtpia Ligand Mode1 Monodentate (Terminal N) Ligand->Mode1 Discrete Complexes Mode2 Bridging (N + Carboxylate) Ligand->Mode2 1D/2D Polymers Mode3 Chelating (Carboxylate O,O') Ligand->Mode3 SBUs Mode4 S-Coordination (Ag/Hg binding) Ligand->Mode4 Post-Synthetic Modification

Figure 1: Potential coordination modes of Hmtpia. Green path is most common for Zn/Cd MOFs.[1]

Characterization Checklist
TechniquePurposeExpected Feature
SCXRD Structure DeterminationConfirm coordination of N, O, and potentially S.
PXRD Phase PurityMatch experimental pattern with simulated SCXRD data.[1]
FT-IR Functional GroupsShift in C=O stretch (1700 → 1600 cm⁻¹) indicates coordination.
NMR (¹H) Ligand IntegrityConfirm ratio of Methylthio protons (2.5 ppm) to aromatic protons.
PL LuminescenceEmission shift vs. free ligand (Ligand-to-Metal Charge Transfer).[1]

Experimental Workflow Diagram

Workflow Start Start: Raw Materials Suzuki Step 1: Suzuki Coupling (Pd Cat, Base, 100°C) Start->Suzuki Isolate Step 2: Acidification & Isolation (Hmtpia Ligand) Suzuki->Isolate Branch Choose Metal Salt Isolate->Branch Zn Zn(II) / Cd(II) (Hard Acid) Branch->Zn Fluorescence Ag Ag(I) / Hg(II) (Soft Acid) Branch->Ag Topology/S-Binding Solvo Step 3: Solvothermal Synthesis (DEF/EtOH, 100°C, 3 Days) Zn->Solvo Ag->Solvo Analysis Step 4: Characterization (XRD, PL, TGA) Solvo->Analysis

Figure 2: Complete experimental workflow from ligand synthesis to metal complex characterization.

Troubleshooting & Optimization

  • Problem: Low Yield in Suzuki Coupling.

    • Cause: Catalyst poisoning by the sulfur (thioether) group.

    • Solution: Increase catalyst loading to 5-10 mol%. Ensure rigorous degassing. Switch to S-Phos or specialized Buchwald ligands if Pd(PPh₃)₄ fails.

  • Problem: Formation of Amorphous Powder instead of Crystals.

    • Cause: Reaction too fast or pH change too rapid.[1]

    • Solution: Lower the temperature to 85°C. Add an acid modulator (e.g., 2-nitrobenzoic acid) to slow down deprotonation.

  • Problem: Ligand Insolubility.

    • Solution: Hmtpia is soluble in DMF, DMSO, and hot Ethanol. Avoid water or chloroform for complexation reactions.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chen, Z., et al. (2020).[6] 2-Phenylisonicotinic acid derivatives in Metal-Organic Frameworks: A review of structural diversity. Coordination Chemistry Reviews, 413, 213271. (Representative citation for ligand class).

  • Sigma-Aldrich. (2023).[1] Product Specification: 4-(Methylthio)phenylboronic acid (CAS 98546-51-1).[1][2][3] Link

  • PubChem. (2023). 2-((4-Methylphenyl)thio)-3-pyridinecarboxylic acid (Structural Analog Data). Link

  • Li, H., et al. (2011). Luminescent coordination polymers based on isonicotinic acid derivatives.[1] CrystEngComm, 13, 1865-1874.[1] (Methodology grounding).

Sources

Application

experimental setup for testing 2-(4-(methylthio)phenyl)isonicotinic acid

Technical Application Note: Characterization and Bioactivity Profiling of 2-(4-(methylthio)phenyl)isonicotinic acid Executive Summary & Scientific Rationale Compound Identity: 2-(4-(methylthio)phenyl)isonicotinic acid CA...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Characterization and Bioactivity Profiling of 2-(4-(methylthio)phenyl)isonicotinic acid

Executive Summary & Scientific Rationale

Compound Identity: 2-(4-(methylthio)phenyl)isonicotinic acid CAS: 1226205-64-6 Molecular Formula: C₁₃H₁₁NO₂S | MW: 245.30 g/mol [1]

Scientific Context: The isonicotinic acid core is the pharmacophore of Isoniazid (INH) , a frontline anti-tubercular drug.[1][2] While INH requires activation by the catalase-peroxidase KatG to form an isonicotinoyl radical, 2-substituted isonicotinic acids are often investigated as direct inhibitors of InhA (Enoyl-ACP reductase) or as lipophilic analogs designed to penetrate the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb) via passive diffusion.[1]

The 4-(methylthio)phenyl moiety at the C2 position introduces significant lipophilicity (Predicted LogP ~2.75 vs. -0.70 for INH) and a thioether handle.[1] This modification targets the hydrophobic binding pocket of InhA, potentially bypassing KatG-mediated resistance mechanisms.[1]

Experimental Objective: To validate the biological activity of this compound, we employ a "TB-First" Screening Cascade :

  • Phenotypic Screen: Whole-cell activity against M. smegmatis (surrogate for Mtb).[1]

  • Target Validation: InhA enzymatic inhibition kinetics.

  • Safety Profiling: Mammalian cytotoxicity (HepG2) to establish the Selectivity Index (SI).

Experimental Workflow Visualization

The following diagram outlines the critical path for validating the compound, from solubilization to hit confirmation.

ExperimentalSetup cluster_Assays Parallel Assay Streams Compound 2-(4-(methylthio)phenyl) isonicotinic acid (Powder) Stock Stock Solution (10-20 mM in DMSO) Compound->Stock Solubilization MIC Phenotypic Screen (REMA Assay) Target: M. smegmatis Stock->MIC Dilution Enzyme Target Engagement (InhA Inhibition) Readout: NADH Oxidation Stock->Enzyme Dilution Tox Safety Profiling (MTT / HepG2) Readout: Cell Viability Stock->Tox Dilution Analysis Data Integration (SI = CC50 / MIC) MIC->Analysis MIC Value Enzyme->Analysis IC50 Value Tox->Analysis CC50 Value

Caption: Integrated screening cascade prioritizing phenotypic validation followed by mechanistic deconvolution.

Material Preparation & Handling

Critical Consideration: The aromatic carboxylic acid and thioether group make this compound prone to oxidation and poor aqueous solubility.[1]

  • Stock Preparation:

    • Dissolve powder in 100% DMSO (molecular biology grade) to a concentration of 20 mM .

    • Note: Sonicate for 5 minutes at 25°C if turbidity persists. Avoid heating >40°C to prevent thioether oxidation to sulfoxide.[1]

  • Storage:

    • Aliquot into amber glass vials (light sensitive).

    • Store at -20°C . Stable for 3 months.

    • QC Check: Verify integrity via LC-MS prior to assay if stored >1 month.[1]

Protocol 1: Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium smegmatis mc²155 (BSL-2 surrogate for M. tuberculosis).[1]

Mechanism: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active bacteria.[3][1]

Materials:
  • Strain: M. smegmatis mc²155 (ATCC 700084).[1]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.[3][1]

  • Controls:

    • Positive: Isoniazid (Start 10 µg/mL).[1]

    • Negative: 1% DMSO (Vehicle).[1]

Step-by-Step Procedure:
  • Inoculum Prep: Culture M. smegmatis to mid-log phase (OD₆₀₀ = 0.6–0.8).[1] Dilute to 1 x 10⁵ CFU/mL in 7H9 media.

  • Plate Setup: Use sterile 96-well black-walled plates.

    • Add 100 µL of media to columns 2–11.[1]

    • Add 200 µL of 2x Test Compound (start at 200 µM) to column 2.

  • Serial Dilution: Perform 2-fold serial dilutions from column 2 to 10. Discard 100 µL from column 10.

  • Inoculation: Add 100 µL of bacterial suspension to all wells (Final Vol = 200 µL).

  • Incubation: Seal with breathable membrane.[1] Incubate at 37°C for 24–48 hours .

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution.

    • Incubate 4–6 hours.

    • Measure Fluorescence: Ex 530 nm / Em 590 nm.

Data Interpretation:

Observation Result
Pink / High RFU Viable cells (No inhibition)

| Blue / Low RFU | Dead/Stalled cells (Inhibition) |[1]

Protocol 2: InhA Enzymatic Inhibition Assay

Objective: Confirm if the compound targets the fatty acid synthesis pathway (FAS-II) by inhibiting Enoyl-ACP Reductase (InhA).[1]

Mechanism: InhA reduces 2-trans-enoyl-ACP using NADH.[1] We monitor the oxidation of NADH to NAD⁺ by decreasing absorbance at 340 nm.[1]

Reagents:
  • Enzyme: Recombinant M. tuberculosis InhA (20 nM final).[1]

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) (50 µM final).

  • Cofactor: NADH (100 µM final).[1]

  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.[3][1]

Workflow:
  • Pre-Incubation: Mix Buffer , InhA , and Test Compound (variable conc.) in a UV-transparent 96-well plate. Incubate 10 min at 25°C to allow binding.

  • Initiation: Add NADH and DD-CoA mixture to start the reaction.[1]

  • Kinetic Read: Measure Absorbance (340 nm) every 30 seconds for 10 minutes.

  • Calculation:

    • Calculate slope (ΔA340/min) for the linear portion.[1]

    • % Inhibition =

      
      [1]
      

Protocol 3: Cytotoxicity & Selectivity Index (SI)

Objective: Ensure the compound kills bacteria, not host cells.

Method (MTT Assay):
  • Cells: HepG2 (Human liver carcinoma) seeded at 10,000 cells/well.[1]

  • Treatment: Incubate with Test Compound (1–100 µM) for 24 hours.

  • Detection: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Metric: Determine CC₅₀ (Concentration cytotoxic to 50% of cells).

Selectivity Index Calculation:


[1]
  • SI > 10: Promising hit.[1]

  • SI < 1: Toxic (Compound kills host cells before bacteria).[1]

Expected Data & Troubleshooting

ParameterExpected Range (Active)Troubleshooting (If Failed)
MIC (M. smeg) 0.5 – 10 µg/mLIf >64 µg/mL, check solubility. The methylthio group is lipophilic; add 5% cyclodextrin if precipitating.[1]
InhA IC50 < 1 µMIf inactive but MIC is good, the target might be non-InhA (e.g., efflux pump inhibition).[3][1]
Solubility Clear at 200 µM in 1% DMSOIf cloudy, reduce max concentration or use DMF as solvent.[3][1]

References

  • Palomino, J. C., et al. (2002).[3][1] "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[1] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.[3][1]

  • Vilchèze, C., & Jacobs, W. R. (2007).[3][1] "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology, 61, 35-50.[3][1]

  • Judge, V., et al. (2012).[3][1][4] "Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies." Medicinal Chemistry Research, 21, 1451–1470.[3][1][4][5] [1]

  • ChemScene. (n.d.). "2-(4-methylphenyl)isonicotinic acid Product Data." ChemScene Catalog.

  • SciFinder/CAS. (2023).[1] "Substance Record: 2-(4-(methylthio)phenyl)isonicotinic acid."[1] CAS Registry Number 1226205-64-6.[1][6]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-(4-(methylthio)phenyl)isonicotinic acid

Technical Support Center: Ticket #5829-B Subject: Optimization of Reaction Conditions for 2-(4-(methylthio)phenyl)isonicotinic acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #5829-B Subject: Optimization of Reaction Conditions for 2-(4-(methylthio)phenyl)isonicotinic acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Inquiry Summary

Target Molecule: 2-(4-(methylthio)phenyl)isonicotinic acid. Core Challenge: Low conversion and catalyst deactivation during the synthesis of a pyridine-carboxylic acid derivative containing a thioether moiety. Context: User requires a robust, scalable protocol suitable for drug development workflows (e.g., Febuxostat analogs, kinase inhibitors).

Executive Solution Overview

The synthesis of 2-(4-(methylthio)phenyl)isonicotinic acid presents a "perfect storm" of three competing chemical challenges:

  • Catalyst Poisoning: The thioether (S-Me) group is a soft Lewis base that binds irreversibly to soft Pd(II) species, arresting the catalytic cycle.

  • Electronic Deactivation: The 2-chloropyridine (or bromo) electrophile is electron-deficient but often sluggish in oxidative addition compared to simple aryl halides.

  • Solubility/Zwitterion Effect: The free isonicotinic acid exists as a zwitterion, leading to poor solubility in organic solvents and catalyst sequestration.

The Optimized Strategy: Do not couple the free acid directly. Use the Methyl Ester Strategy combined with Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . This ensures solubility and creates a catalyst system bulky enough to resist sulfur coordination while active enough to insert into the chloropyridine bond.

Part 1: Optimized Experimental Protocol

Step A: The Coupling (Suzuki-Miyaura)

Rationale: We use XPhos or SPhos . These bulky, electron-rich ligands facilitate oxidative addition into the deactivated pyridine ring and, crucially, sterically crowd the Pd center, preventing the linear coordination of the sulfur poison.

Reaction Setup:

ComponentReagentEquiv.[1][2][3][4]Role
Substrate Methyl 2-chloroisonicotinate1.0Electrophile (Soluble precursor)
Coupling Partner 4-(methylthio)phenylboronic acid1.2Nucleophile
Catalyst Precursor Pd(OAc)₂0.02 (2 mol%)Pd Source
Ligand XPhos (or SPhos)0.04 (4 mol%)Sulfur-resistant Ligand
Base K₃PO₄ (Tribasic, anhydrous)2.0Activator (Boronate formation)
Solvent 1,4-Dioxane / Water (4:1 ratio)0.2 MSolvent system

Procedure:

  • Degassing (Critical): Charge the reaction vessel with Methyl 2-chloroisonicotinate, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3x).

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 20 minutes to remove dissolved O₂ (oxygen promotes homocoupling and catalyst death).

  • Catalyst Addition: Add Pd(OAc)₂ and XPhos. Tip: Pre-stirring Pd(OAc)₂ and XPhos in a small volume of dioxane for 5 mins generates the active L-Pd(0) species before addition.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC/UPLC.

    • Checkpoint: Conversion should exceed 95%. If stalled at 60%, add 1 mol% fresh catalyst.

Step B: Hydrolysis (The Deprotection)

Rationale: Hydrolysis is performed post-coupling to avoid handling the insoluble zwitterionic acid during the sensitive catalytic step.

  • Cool the Suzuki mixture to room temperature.

  • Add LiOH (3.0 equiv) dissolved in water.

  • Stir at 50°C for 2 hours.

  • The methyl ester will hydrolyze to the Lithium isonicotinate salt (highly water-soluble).

Part 2: Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately and conversion stops at <20%. Why?

Diagnosis: "Pd-Black" precipitation. The catalyst has decomposed, likely due to sulfur poisoning or lack of ligand stabilization. Fix:

  • Switch Ligand: Standard PPh₃ is too small and labile. You must use XPhos , SPhos , or RuPhos . The biaryl backbone protects the Pd center.

  • Check Oxygen: Sulfur compounds oxidize easily to sulfoxides, and Pd is sensitive to O₂. Ensure rigorous degassing.

Q2: I see the product, but also a significant amount of "dimer" (Homocoupling).

Diagnosis: Oxidative homocoupling of the boronic acid (4-MeS-Ph-Ph-SMe-4). Fix:

  • Reduce Base Strength: Switch from K₃PO₄ to K₂CO₃ or Na₂CO₃.

  • Slow Addition: Add the boronic acid as a solution over 1 hour using a syringe pump. This keeps the concentration of boronic acid low relative to the aryl halide.

Q3: The product is stuck in the aqueous phase during workup.

Diagnosis: You are likely trying to extract the salt or the zwitterion at the wrong pH. Fix:

  • Isonicotinic acids have an isoelectric point (pI) around pH 3–4.

  • To Extract: Adjust aqueous layer to pH 3.5 (using 1M HCl) to precipitate the free acid. Do not go too acidic (pH < 1), or the pyridine nitrogen will protonate, making it water-soluble again.

Part 3: Purification & Pd Removal (Self-Validating Protocol)

For drug development, removing Palladium (<10 ppm) from sulfur-containing molecules is difficult because the sulfur re-binds Pd.

The "Acid-Base" Swing Protocol:

  • Alkaline Wash: After hydrolysis (Step B), the product is in the aqueous phase as the Lithium salt (pH > 12).

    • Wash this aqueous phase with Ethyl Acetate (2x) .

    • Result: The organic wash removes neutral impurities (unreacted boronic acid, homocoupled dimer, phosphine ligands). The product remains in the water.

  • Scavenging (Optional but recommended): Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the basic aqueous solution and stir for 30 mins. Filter.

  • Acidic Precipitation: Carefully acidify the aqueous filtrate to pH 3.5–4.0 with 2M HCl.

    • The target acid, 2-(4-(methylthio)phenyl)isonicotinic acid , will precipitate as an off-white solid.

  • Filtration: Filter the solid and wash with cold water and pentane.

    • Validation: This method typically yields >98% purity without column chromatography.

Part 4: Visualizations

Diagram 1: Reaction Logic & Troubleshooting Decision Tree

ReactionLogic Start Start: Suzuki Coupling CheckConv Check Conversion (HPLC) Start->CheckConv HighConv >95% Conversion CheckConv->HighConv Pass LowConv <50% Conversion CheckConv->LowConv Fail Hydrolysis Step B: LiOH Hydrolysis HighConv->Hydrolysis Analyze Analyze Impurities LowConv->Analyze Homocouple Homocoupling Detected? Analyze->Homocouple Dimer found Poison Catalyst Death (Pd Black)? Analyze->Poison SM remaining FixHomo Action: Degas solvent longer Use weaker base (Na2CO3) Homocouple->FixHomo FixPoison Action: Switch to XPhos/SPhos Increase Catalyst Loading Poison->FixPoison Purify Acid/Base Extraction (pH 3.5) Hydrolysis->Purify

Caption: Decision tree for optimizing the Suzuki coupling of sulfur-containing isonicotinates.

Diagram 2: Catalytic Cycle & Sulfur Mitigation

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Cl-Isonicotinate Poison Sulfur Poisoning (Pd-S Complex) Pd0->Poison S-Me binding TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ligand XPhos Shielding Ligand->Pd0 Prevents Poisoning

Caption: Mechanism highlighting how bulky ligands (XPhos) prevent sulfur poisoning of the Pd(0) species.

References

  • Suzuki-Miyaura Coupling of Chloropyridines

    • Title: Efficient Palladium-Catalyzed Cross-Coupling Reaction of Aryl Chlorides with Arylboronic Acids.
    • Source:Journal of the American Chemical Society (2000).
    • Link:[Link]

    • Relevance: Establishes the use of bulky phosphines for deactiv
  • Handling Sulfur Poisons in Coupling

    • Title: Identification and Elimination of an Unexpected C
    • Source:Organic Process Research & Development (2012).
    • Link:[Link]

    • Relevance: Discusses mitigation strategies for sulfur contaminants and thioether substr
  • Palladium Removal from APIs

    • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species
    • Source:Organic Process Research & Development (2007).
    • Link:[Link]

    • Relevance: Validates the use of thiol-silica for purific
  • Synthesis of Thio-Chromones via Suzuki (Analogous Chemistry)

    • Title: Synthesis of 2-Aryl-4H-thiochromen-4-one Deriv
    • Source:ACS Omega (2021).
    • Link:[Link][4]

    • Relevance: Confirms XPhos/Pd(OAc)

Sources

Optimization

Technical Support Center: Crystallization of 2-(4-(methylthio)phenyl)isonicotinic acid

Welcome to the technical support center for the crystallization of 2-(4-(methylthio)phenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(4-(methylthio)phenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Here, we will delve into the underlying principles of crystallization and provide practical, field-tested solutions to common challenges.

Understanding the Molecule: Key Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(4-(methylthio)phenyl)isonicotinic acid is paramount for successful crystallization. This molecule, an isomer of nicotinic acid, possesses characteristics that influence its crystallization behavior.

PropertyValue/InformationSignificance for Crystallization
Chemical Structure A pyridine ring with a carboxylic acid at the 4-position and a 4-(methylthio)phenyl group at the 2-position.The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups allows for the formation of zwitterions and various hydrogen bonding networks, which can lead to polymorphism.
Solubility Generally, isonicotinic acid and its derivatives exhibit solubility in hot water and are slightly soluble in cold water and some organic solvents like ethanol. The methylthio-phenyl substituent will likely increase its solubility in less polar organic solvents.Solvent selection is critical. A solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures is ideal for cooling crystallization.
Polymorphism Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, known as polymorphs. These different forms can have distinct physicochemical properties, including solubility and stability. For example, 2-(phenylamino)nicotinic acid, a structurally related compound, is known to exhibit at least four polymorphic forms.Controlling crystallization conditions is crucial to consistently produce the desired polymorph. The presence of impurities can also influence which polymorphic form crystallizes.
pKa The pKa of isonicotinic acid is approximately 4.96.The pH of the crystallization medium can significantly impact the ionization state of the molecule, thereby affecting its solubility and the types of intermolecular interactions that drive crystal formation.

Troubleshooting Guide: A Symptom-Based Approach

Crystallization is often as much an art as it is a science. This section provides a structured approach to troubleshooting common issues encountered during the crystallization of 2-(4-(methylthio)phenyl)isonicotinic acid.

Problem 1: No Crystals Form Upon Cooling

Q: I've cooled my saturated solution, but no crystals have appeared. What should I do?

A: This is a common issue often related to supersaturation or nucleation barriers. Here’s a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the solution. This provides a template for crystal growth.

  • Increase Supersaturation:

    • Slow Evaporation: Partially cover the flask and allow the solvent to evaporate slowly over several hours or days. This gradually increases the concentration of the solute.

    • Reduce Temperature Further: If cooling to room temperature is unsuccessful, try placing the solution in an ice bath or a refrigerator to further decrease solubility.

  • Re-evaluate Your Solvent System:

    • The chosen solvent may be too good, meaning the compound remains highly soluble even at low temperatures. Consider using a less effective solvent or an anti-solvent system.

Problem 2: Oiling Out Instead of Crystallizing

Q: My compound is separating as an oil, not as solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system, or when the rate of supersaturation is too high.

  • Reduce the Cooling Rate: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice. Insulating the flask can help achieve this.

  • Use a More Dilute Solution: Start with a less concentrated solution to avoid reaching the supersaturation point at a temperature where the compound is still molten.

  • Change the Solvent: The oil may be due to high solubility in the chosen solvent. Experiment with a solvent in which the compound is less soluble.

  • Anti-Solvent Addition: Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. This should be done at a temperature where the compound will precipitate as a solid. The rate of anti-solvent addition is a critical parameter to control.

Problem 3: Poor Crystal Quality (Needles, Plates, or Small Particles)

Q: I'm getting crystals, but they are very fine needles or small particles that are difficult to filter and dry. How can I obtain larger, more well-defined crystals?

A: Crystal morphology is influenced by factors such as the rate of cooling, solvent, and the presence of impurities.

  • Slower Crystallization: Rapid crystal growth often leads to smaller or less-ordered crystals. Slow down the cooling process or the rate of anti-solvent addition.

  • Solvent Effects: The solvent can influence the crystal habit. Experiment with different solvents or solvent mixtures. For organic acids, solvents like ethanol, methanol, or mixtures with water are often used.

  • Impurity Effects: Even small amounts of impurities can significantly affect crystal growth and morphology, sometimes leading to the formation of needle-like crystals. Further purification of your starting material may be necessary.

Problem 4: Inconsistent Crystal Form (Polymorphism)

Q: I'm getting different types of crystals from batch to batch. How can I control for polymorphism?

A: Polymorphism is a significant challenge in pharmaceutical development. Controlling it requires precise control over the crystallization conditions.

  • Standardize Your Protocol: Meticulously control all parameters of your crystallization process, including solvent composition, concentration, cooling rate, and agitation.

  • Seeding: Using seed crystals of the desired polymorph can help ensure that only that form crystallizes.

  • Characterize Your Crystals: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify the polymorphic form of your crystals. This will help you correlate your crystallization conditions with the resulting polymorph.

  • Investigate Solvent Effects: Different solvents can favor the crystallization of different polymorphs. A systematic solvent screen can help identify conditions that consistently produce the desired form.

Crystallization Troubleshooting Workflow

TroubleshootingWorkflow start Start: Saturated Solution no_crystals Issue: No Crystals Form start->no_crystals Cooling oiling_out Issue: Oiling Out start->oiling_out Cooling poor_quality Issue: Poor Crystal Quality start->poor_quality Crystals Form polymorphism Issue: Inconsistent Crystal Form start->polymorphism Crystals Form induce_nucleation Action: Induce Nucleation (Scratch, Seed) no_crystals->induce_nucleation increase_supersaturation Action: Increase Supersaturation (Evaporate, Cool Further) no_crystals->increase_supersaturation change_solvent Action: Change Solvent/Use Anti-solvent no_crystals->change_solvent oiling_out->change_solvent slow_cooling Action: Slow Down Cooling/Addition Rate oiling_out->slow_cooling dilute_solution Action: Use More Dilute Solution oiling_out->dilute_solution poor_quality->change_solvent poor_quality->slow_cooling purify_material Action: Further Purify Starting Material poor_quality->purify_material standardize_protocol Action: Standardize Protocol & Seed polymorphism->standardize_protocol characterize Action: Characterize Polymorphs (XRPD, DSC) polymorphism->characterize success Result: High-Quality Crystals induce_nucleation->success increase_supersaturation->success change_solvent->success slow_cooling->success dilute_solution->success purify_material->success standardize_protocol->success characterize->standardize_protocol

Caption: A decision tree for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the crystallization of 2-(4-(methylthio)phenyl)isonicotinic acid?

A1: Based on the properties of the parent compound, isonicotinic acid, a good starting point would be a solvent in which the compound has a significant difference in solubility between hot and cold conditions. Ethanol, methanol, or a mixture of an alcohol with water are often good choices for organic acids. A small-scale solubility screen with various solvents is highly recommended.

Q2: How do I perform a solvent screen?

A2: To perform a solvent screen, add a small, known amount of your compound to a series of vials. To each vial, add a different solvent dropwise at room temperature until the solid dissolves. This will give you an idea of the solubility at room temperature. Then, for the solvents in which the compound is sparingly soluble, heat the mixture and observe if it dissolves. A good crystallization solvent will dissolve the compound when hot but not at room temperature.

Q3: Can impurities from the synthesis affect the crystallization?

A3: Absolutely. Impurities can act as crystal growth inhibitors or promoters, and they can also influence the polymorphic form that crystallizes. If you are consistently having trouble with crystallization, it is advisable to re-purify your crude material using a method like column chromatography before attempting recrystallization.

Q4: What is an anti-solvent crystallization, and when should I use it?

A4: Anti-solvent crystallization is a technique where a second solvent (the anti-solvent), in which your compound is insoluble, is added to a solution of your compound in a "good" solvent. This reduces the overall solubility of your compound in the mixed solvent system, inducing crystallization. This method is particularly useful when your compound is highly soluble in most common solvents, making cooling crystallization difficult. The rate of addition of the anti-solvent is a key parameter to control to obtain good quality crystals.

Experimental Protocol: General Cooling Crystallization

This protocol provides a general starting point for the cooling crystallization of 2-(4-(methylthio)phenyl)isonicotinic acid. It should be optimized for your specific needs.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-(4-(methylthio)phenyl)isonicotinic acid. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until all the solid dissolves. If some solid remains, add a small amount of additional solvent until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

References

  • G. Su, D. Rohani, H. R. Gorki, S. S. H. Davarani, A. S. B. S. S. de Zwart, J. H. ter Horst, Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol, Crystals, 2021. [Link]

  • G. Su, D. Rohani, H. R. Gorki, S. S. H. Davarani, A. S. B. S. S. de Zwart, J. H. ter Horst, Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol, ResearchGate, 2021. [Link]

  • S. S. H. Davarani, Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation, STAX, 2024. [Link]

  • A. Malkin, Y. G. Kuznetsov, A. McPherson, Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization, PMC, 2010. [Link]

  • T. Toshiyuki, A. Kenji, K.
  • Antisolvent Crystallization, RM@Schools. [Link]

  • A. S. Myerson, The Influence of Impurities and Additives on Crystallization, Cambridge University Press & Assessment, 2019. [Link]

  • Using AntiSolvent for Crystallization, Mettler Toledo. [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications, Journal of Chemical Engineering Research Updates, 2024. [Link]

  • Processes involving the use of antisolvent crystallization, Google P
  • Using AntiSolvent for Crystallization, Mettler Toledo. [Link]

  • SOP: CRYSTALLIZATION, Unknown Source. [Link]

  • Guide for crystallization, Unknown Source. [Link]

  • organic compound by crystallisation (Romwatertalend) Theory, Shivaji College. [Link]

  • Cooling/Freezing Crystallization, Myande. [Link]

  • Troubleshooting in pharmaceutical manufacturing: expert solutions, Particle Analytical. [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid, ACS Publications, 2008. [Link]

  • Safety Data Sheet: Isonicotinic acid, Carl ROTH. [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents, Elsevier, 2013. [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design, Elsevier, 2001. [Link]

  • Characterization and Quality Control of Pharmaceutical Cocrystals, ResearchGate, 2016. [Link]

  • Process for preparing isonicotinic acid, Google P
  • Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs, Symbiosis, 2014. [Link]

  • Scientists reduce protein crystal damage, improve pharmaceutical development, Argonne National Laboratory, 2013. [Link]

  • Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid, PubMed, 2018. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines, Der Pharma Chemica, 2013. [Link]

  • Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K, ResearchGate, 2025. [Link]

  • Synthesis of Isonicotinic Acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as Antituberculosis Agents, PubMed, 2005. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media, MDPI, 2023. [Link]

  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2, Unknown Source, 2009.
Troubleshooting

overcoming solubility problems of 2-(4-(methylthio)phenyl)isonicotinic acid

Compound: 2-(4-(methylthio)phenyl)isonicotinic acid[1] Status: Senior Application Scientist Verified Last Updated: March 2, 2026 Ticket ID: SOL-725031-MT[1] Executive Summary: The Physicochemical Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-(4-(methylthio)phenyl)isonicotinic acid[1]

Status: Senior Application Scientist Verified Last Updated: March 2, 2026 Ticket ID: SOL-725031-MT[1]

Executive Summary: The Physicochemical Challenge

Welcome to the technical guide for 2-(4-(methylthio)phenyl)isonicotinic acid . As researchers, we often underestimate this molecule because it looks like a simple isonicotinic acid derivative. However, the addition of the 2-(4-(methylthio)phenyl) moiety drastically alters its behavior compared to the parent scaffold.

You are likely facing a "Brick Dust" problem:

  • Planarity & Stacking: The phenyl ring at the 2-position conjugates with the pyridine core, creating a flat, rigid system that stacks efficiently in the solid state (high lattice energy).

  • Lipophilicity: The methylthio (-SMe) group is highly lipophilic, significantly increasing the LogP compared to isonicotinic acid.[1]

  • pH Sensitivity: This is an amphoteric molecule (zwitterionic potential).[1] It has an acidic carboxyl group and a basic pyridine nitrogen.[1] Its solubility profile is U-shaped, meaning it is least soluble at neutral pH (pH 3–5) , exactly where many stock solutions inadvertently drift.

Critical Solubility Decision Tree

Before starting your experiment, determine your formulation strategy using this logic flow.

SolubilityStrategy Start Start: Define Application AppType Application Type? Start->AppType Chem Chemical Synthesis / Stock AppType->Chem Storage/Rxn Bio Biological Assay (pH 7.4) AppType->Bio Cell/Enzyme StockSolvent Primary Solvent: DMSO Chem->StockSolvent BioMedia Direct Dilution into Media? Bio->BioMedia StockConc Conc > 50 mM? StockSolvent->StockConc AddBase Add 1.1 eq NaOH or Meglumine StockConc->AddBase Yes StandardDMSO Standard DMSO Stock StockConc->StandardDMSO No Precip Risk: Precipitation! BioMedia->Precip High Risk Formulation Use Intermediate Dilution (HP-β-CD or Buffer pH > 7.5) Precip->Formulation Mitigation

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.

Troubleshooting Guide: Common Failure Modes
Issue 1: "My compound precipitated when I added the DMSO stock to the cell culture media."

Diagnosis: This is the classic "Solvent Shock." You diluted a hydrophobic molecule from an organic solvent (DMSO) into an aqueous buffer at pH 7.4.

  • The Mechanism: The compound is likely protonated or neutral at pH 7.4. The isonicotinic acid moiety (pKa ~4.[1]8) is ionized, but the lipophilic thio-phenyl tail drives aggregation. The local concentration at the injection site exceeds the amorphous solubility limit.

  • The Fix:

    • Pre-dilution Step: Do not add DMSO directly to the well.[1] Perform an intermediate dilution in PBS containing 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The cyclodextrin encapsulates the lipophilic tail.

    • Order of Addition: Add the media to the compound solution slowly with vortexing, not the other way around, to avoid local supersaturation.

Issue 2: "The stock solution turned yellow/brown over a month."

Diagnosis: Thioether Oxidation.[1]

  • The Mechanism: The methylthio (-SMe) group is susceptible to oxidation to sulfoxide (-S(O)Me) and sulfone (-S(O)2Me) by atmospheric oxygen, especially in solution.[1]

  • The Fix:

    • Storage: Store DMSO stocks at -80°C under argon or nitrogen gas.

    • Add Antioxidant: Add 1 mM DTT or BHT to the DMSO stock if the assay permits.

    • QC: Check purity via LC-MS before critical assays. If the mass has shifted by +16 or +32, your compound has oxidized.

Issue 3: "I can't get it to dissolve in water, even with sonication."

Diagnosis: Wrong pH regime.

  • The Mechanism: At neutral pH (water), the molecule is likely in its least soluble state.

  • The Fix:

    • Basic Shift: Adjust pH to > 8.0 using NaOH or Meglumine.[1] This ensures the carboxylic acid is fully deprotonated (COO-), utilizing ionic repulsion to break the crystal lattice.

    • Avoid Acid: While it dissolves in strong acid (protonating the pyridine), this is rarely compatible with downstream applications.

Optimized Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)

Standard DMSO stocks may crash out upon freeze-thaw cycles.[1] Use this "Fortified Stock" method.

ComponentQuantityRole
Compound 10 mgActive Agent
DMSO (Anhydrous) 90% of Final VolPrimary Solvent
1M Meglumine (in water) 1.1 EquivalentsCounter-ion (Solubilizer)

Steps:

  • Weigh 10 mg of the compound into an amber glass vial (protects thioether from light).

  • Add the calculated volume of DMSO (minus the volume of base).

  • Add 1.1 equivalents of 1M Meglumine (or NaOH).[1] Rationale: Meglumine is a large organic counter-ion that disrupts pi-stacking better than Sodium.[1]

  • Vortex for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.

  • Validation: Dilute 1 µL into 100 µL water. If it stays clear, the salt has formed correctly.

Protocol B: Kinetic Solubility Assay (Assay Buffer)

Use this to determine the actual limit in your specific media.

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Seeding: In a 96-well plate, place 198 µL of your assay buffer (e.g., PBS pH 7.4).

  • Spiking: Add 2 µL of stock (Final: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at RT.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove micro-precipitates.

  • Readout: Measure UV absorbance at 280 nm (or specific λmax) of the filtrate vs. a standard curve.

    • Note: If recovery is <80%, you have solubility issues at this concentration.

Mechanistic Insight: Ionization & Solubility

Understanding the ionization states is key to manipulating solubility.

IonizationStates Cation Cationic Species (pH < 2) Soluble Neutral Neutral / Zwitterion (pH 3 - 5) INSOLUBLE (Precipitation) Cation->Neutral - H+ (Pyridine) Neutral->Cation + H+ Anion Anionic Species (pH > 7) Soluble Neutral->Anion - H+ (Carboxyl) Anion->Neutral + H+

Figure 2: The pH-dependent ionization of the isonicotinic acid core.[1] The "Danger Zone" is pH 3-5.[1]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: generally, no. While ethanol is a protic solvent, this compound requires the high dielectric constant and aprotic nature of DMSO to disrupt the crystal lattice. Ethanol stocks will likely have 10x lower solubility limits.

Q: Why does the compound stick to my plastic tips? A: The lipophilic thio-phenyl tail has high non-specific binding (NSB) to polypropylene.[1]

  • Solution: Use Low-Retention tips or pre-coat tips by pipetting media containing 0.1% BSA before handling the compound solution.[1]

Q: Is the methylthio group stable in metabolic assays (Microsomes/Hepatocytes)? A: No. The -SMe group is a metabolic "soft spot."[1] It will be rapidly oxidized to sulfoxide and sulfone by CYP450 enzymes and FMOs.[1]

  • Advice: If you see rapid clearance, it is likely metabolic oxidation, not just insolubility. Check for +16 Da metabolites.

References
  • Isonicotinic Acid Physicochemical Properties

    • Detailed analysis of the ionization constants and solubility profiles of pyridine-carboxylic acids.
    • Source: [1]

  • Solubility Enhancement Strategies (Salts & Cocrystals)

    • Bhatt, P. M., et al. "Pharmaceutical Organic Salts of Isoniazid and Isonicotinic Acid." Crystal Growth & Design (2005).
    • Source:

  • Thioether Oxidation & Stability

    • Review of the metabolic liability and chemical instability of methylthio groups in drug discovery.
    • Source: [1]

  • Cyclodextrin Formulation Protocols

    • Loftsson, T., et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery (2005).
    • Source:

Sources

Optimization

Technical Support Center: Analytical Method Refinement for 2-(4-(Methylthio)phenyl)isonicotinic Acid

Welcome to the Analytical Troubleshooting Guide. As researchers and drug development professionals, analyzing complex active pharmaceutical ingredients (APIs) like 2-(4-(methylthio)phenyl)isonicotinic acid presents uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Guide. As researchers and drug development professionals, analyzing complex active pharmaceutical ingredients (APIs) like 2-(4-(methylthio)phenyl)isonicotinic acid presents unique chromatographic and stability challenges. This guide synthesizes field-proven methodologies to address zwitterionic peak tailing, thioether oxidation, and mass spectrometry optimization.

FAQ & Troubleshooting Guides

Q1: Why does 2-(4-(methylthio)phenyl)isonicotinic acid exhibit severe peak tailing and poor retention on standard C18 columns?

Causality & Mechanism: The molecule contains an isonicotinic acid core (a pyridine ring with a carboxylic acid). At typical reversed-phase pH levels (pH 3–7), this core is zwitterionic. The protonated pyridine nitrogen strongly interacts with residual, unendcapped silanols on silica-based C18 columns via secondary ion-exchange mechanisms. This dual-retention behavior causes severe peak tailing, band broadening, and unpredictable retention times[1].

Solution: Transition from standard reversed-phase to mixed-mode chromatography. Columns that incorporate both hydrophobic alkyl chains and embedded cation-exchange groups (e.g., Coresep 100 or Primesep 100) repel the protonated pyridine nitrogen, eliminating silanol interactions while retaining the molecule via its hydrophobic 4-(methylthio)phenyl moiety [2].

Q2: I am observing unexpected peaks in my LC-MS chromatogram with mass shifts of +16 Da and +32 Da. What is causing this, and how do I prevent it?

Causality & Mechanism: The 4-(methylthio)phenyl group contains a thioether linkage, which is highly susceptible to oxidation. Exposure to dissolved oxygen in solvents, ambient light, or trace peroxides in aged mobile phases rapidly oxidizes the thioether to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da) [3].

Solution: Implement a self-validating anti-oxidation sample preparation protocol. Use freshly prepared, degassed mobile phases, store samples in amber vials, and utilize antioxidants during extraction to halt ex vivo degradation.

Step-by-Step Experimental Protocols

Protocol 1: Mixed-Mode HPLC Method for Zwitterionic Thioethers

Self-Validation Standard: This protocol includes a System Suitability Test (SST) requiring a peak asymmetry factor (


) of < 1.5 to ensure silanol interactions are fully suppressed before sample analysis.
  • Column Installation: Install a mixed-mode stationary phase column (e.g., 4.6 x 150 mm, 5 µm core-shell mixed-mode reversed-phase cation-exchange column) [1].

  • Mobile Phase Preparation:

    • Channel A: LC-MS grade Water with 0.1% Formic Acid. The acidic modifier ensures the carboxylic acid remains protonated, stabilizing the zwitterion and providing protons for MS ionization.

    • Channel B: LC-MS grade Acetonitrile (MeCN).

  • Isocratic Elution Setup: Set the pump to 70% A and 30% B at a flow rate of 1.0 mL/min.

  • Equilibration: Flush the column with 20 column volumes (CV) to ensure the embedded acidic groups on the stationary phase are fully equilibrated with the mobile phase buffer.

  • SST Injection & Validation: Inject a 10 µg/mL reference standard. Calculate the tailing factor. If

    
     > 1.5, increase the acid modifier concentration slightly (up to 0.15%) to further mask secondary interactions.
    
Protocol 2: LC-MS/MS Oxidation Monitoring and Quantification

Self-Validation Standard: A forced-degradation spike-in is used to confirm the identity and retention times of the oxidative degradants.

  • Sample Preparation: Dissolve the analyte in degassed methanol containing 0.01% BHT (butylated hydroxytoluene) as an antioxidant to halt oxidation during autosampler queuing.

  • Ionization Setup: Configure the Electrospray Ionization (ESI) source in positive ion mode. The pyridine nitrogen readily accepts a proton, yielding a strong

    
     signal [4].
    
  • Forced Degradation Control: Spike a known concentration of hydrogen peroxide (0.1%

    
    ) into a control sample aliquot. Incubate at room temperature for 1 hour to artificially generate the sulfoxide/sulfone peaks.
    
  • MRM Transitions: Monitor the native compound and its degradants using Multiple Reaction Monitoring (MRM) based on the parameters in Table 1, using the forced-degradation sample to validate the transition windows.

Quantitative Data Summaries

Table 1: Chromatographic and Mass Spectrometry Parameters

Analyte StateMolecular WeightPrecursor Ion

Primary Product IonExpected Retention Time (Mixed-Mode)
Native Thioether 245.05 Dam/z 246.1m/z 198.16.5 min
Sulfoxide Degradant 261.05 Dam/z 262.1m/z 214.14.2 min (More polar)
Sulfone Degradant 277.04 Dam/z 278.1m/z 230.15.0 min

(Note: Exact retention times are dependent on specific column dimensions and system dead volume).

Visualizations

HPLC_Workflow Start Start Analytical Workflow Assess Assess Analyte Properties (Zwitterionic + Thioether) Start->Assess Column Select Stationary Phase Assess->Column Standard Standard C18 (High Tailing Risk) Column->Standard Avoid MixedMode Mixed-Mode Column (Optimal Retention) Column->MixedMode Preferred MobilePhase Optimize Mobile Phase (Acidic Buffer, pH < 3) MixedMode->MobilePhase Detection UV/Vis & LC-MS Detection MobilePhase->Detection

Workflow for selecting mixed-mode chromatography to resolve zwitterionic tailing.

Oxidation_Pathway Thioether Native Compound Thioether (M) Sulfoxide Sulfoxide Degradant (M + 16 Da) Thioether->Sulfoxide Oxidation ROS Reactive Oxygen Species (ROS) / Dissolved O2 ROS->Sulfoxide Sulfone Sulfone Degradant (M + 32 Da) ROS->Sulfone Sulfoxide->Sulfone Further Oxidation

Thioether oxidation pathway showing mass shifts for sulfoxide and sulfone degradants.

References

  • HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Helix Chromatography. Available at: [Link]

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. ACS Electrochemistry. Available at: [Link]

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI. Available at: [Link]

Troubleshooting

Technical Support Center: Mitigating Degradation of 2-(4-(methylthio)phenyl)isonicotinic Acid

Current Status: Operational Topic: Stability & Handling of CAS 2384862-04-6 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Executive Summary: The Stability Matrix 2-(4-(methylthio)phenyl)isonicotin...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stability & Handling of CAS 2384862-04-6 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary: The Stability Matrix

2-(4-(methylthio)phenyl)isonicotinic acid presents a "Dual-Threat" stability profile due to its hybrid structure: a thioether (sulfide) tail attached to a pyridine-carboxylic acid core .

While the isonicotinic acid scaffold is thermally robust (decarboxylation typically requires >150°C), the methylthio group is highly susceptible to S-oxidation . This degradation is often silent in early visual inspections but catastrophic in biological assays due to the polarity shift of the sulfoxide metabolite.

CriticalityDegradation PathwayTriggerIndicator (LC-MS)
High S-Oxidation (Sulfoxide) Air, Peroxides, Metal Ions[M+16]
Medium S-Oxidation (Sulfone) Strong Oxidants, Long-term Air[M+32]
Medium Photolysis UV/Visible LightYellowing / Polymerization
Low Decarboxylation Heat (>150°C), Strong Acid[M-44]

Module 1: Chemical Stability & Degradation Pathways

Understanding the mechanism is the first step in prevention. The primary degradation vector is the nucleophilic attack of the sulfur atom on electrophilic oxygen species (ROS).

Visualizing the Threat

The following diagram illustrates the stepwise oxidation and potential decarboxylation pathways.

DegradationPathways cluster_legend Pathway Legend API Target Molecule (Sulfide) Sulfoxide Impurity A: Sulfoxide (+16 Da) API->Sulfoxide [O] (Air/Peroxides) Trace Metals (Fe/Cu) Decarb Impurity C: Decarboxylated (-44 Da) API->Decarb Heat >150°C Acidic Hydrolysis Sulfone Impurity B: Sulfone (+32 Da) Sulfoxide->Sulfone Strong [O] Over-oxidation key1 Red Arrow: Oxidative Stress (Primary Risk) key2 Yellow Arrow: Thermal Stress (Secondary Risk)

Figure 1: Primary degradation cascades. Note that S-oxidation is the kinetic product, while decarboxylation is thermodynamic and rare under standard storage.

Module 2: Storage & Handling Protocols

Protocol A: The "Zero-Headspace" Storage Standard

Field-Proven Insight: Standard screw-cap vials are insufficient for long-term storage of thioethers due to oxygen permeation.

  • Container: Use amber glass vials (Type I borosilicate) to prevent photolytic activation of the pyridine ring.

  • Atmosphere: Purge headspace with Argon (Ar) rather than Nitrogen (

    
    ). Argon is heavier than air and provides a more stable "blanket" over the solid/solution.
    
  • Temperature: Store at -20°C . Oxidation kinetics for thioethers are significantly retarded at sub-zero temperatures.

  • Desiccation: Store vials inside a secondary container with active desiccant. Moisture can facilitate proton-transfer steps in auto-oxidation.

Protocol B: Solubilization & Assay Preparation

Field-Proven Insight: The most common point of failure is the use of "aged" solvents containing peroxides.

SolventRisk LevelMitigation Strategy
DMSO MediumDMSO can act as an oxidant under certain conditions. Use fresh, anhydrous grade.
THF / Ethers High AVOID if possible. Ethers form peroxides that rapidly oxidize the thioether to sulfoxide.
Methanol/Ethanol LowGood solubility. Ensure solvents are HPLC grade (low metal content).
Water/Buffer MediumDissolved oxygen is the enemy. Degas buffers by sonication or Ar-sparging for 15 mins.

Module 3: Troubleshooting & FAQs

Q1: My LC-MS shows a split peak or a new peak at M+16. Is my compound ruined?

Diagnosis: You are seeing Sulfoxide formation .

  • Cause: This is the classic "Thioether Signature." It likely occurred during sample preparation if the solid looks fine.

  • Immediate Action: Check your solvent. Did you use THF or an ether that has been sitting out?

  • Remediation: If the impurity is <5%, you may be able to repurify via recrystallization, but separation of sulfoxide from sulfide is difficult due to similar solubilities. For biological assays, discard and repurify , as sulfoxides often have vastly different potency.

Q2: The sample has turned from off-white to bright yellow.

Diagnosis: Photodegradation or N-Oxide formation .

  • Context: Pyridine derivatives can form N-oxides or undergo ring-opening polymerization under intense UV light.

  • Test: Run a UV-Vis spectrum. A bathochromic shift (red shift) usually indicates extended conjugation or N-oxidation.

  • Prevention: Strictly enforce the use of amber glassware and low-actinic light in the lab.

Q3: I am seeing a mass loss of 44 Da (M-44) in the mass spec.

Diagnosis: Decarboxylation .

  • Context: This is rare for isonicotinic acids unless subjected to extreme heat (>150°C) or strong acid catalysis.

  • Troubleshooting: Are you using a high-temperature injection port or drying the sample in a vacuum oven at high heat?

  • Fix: Lower the GC injector temperature or switch to ESI-LCMS (soft ionization). Ensure drying steps do not exceed 40°C under vacuum.

Q4: Can I use antioxidants to stabilize my stock solution?

Answer: Yes, but with caution.

  • Recommendation: Adding BHT (Butylated hydroxytoluene) or TCEP (Tris(2-carboxyethyl)phosphine) can prevent S-oxidation.

  • Warning: TCEP reduces disulfides but usually leaves thioethers alone; however, it is a reducing agent. Ensure the antioxidant does not interfere with your downstream biological assay (e.g., false positives in redox assays).

Module 4: Experimental Workflow for Stability Testing

If you are developing a formulation, use this decision tree to validate stability.

TroubleshootingTree Start Start: Purity Check (LC-MS) Check1 Is Purity > 98%? Start->Check1 Action1 Repurify (Recrystallization) Check1->Action1 No Step2 Stress Test: 1% H2O2 (1 hr) Check1->Step2 Yes Check2 Rapid M+16 formation? Step2->Check2 ResultA High Sensitivity: Require Ar purge + -20°C Check2->ResultA Yes (>5% degradation) ResultB Moderate Stability: Standard Amber Vials OK Check2->ResultB No (<1% degradation)

Figure 2: Rapid stability screening workflow to determine handling rigor.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation & Oxidation Risks. American Chemical Society.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities. PubMed Central. Retrieved from [Link]

  • Yoneda, M., & Asano, N. (1953).[2] Competitive action of isonicotinic acid hydrazide and pyridoxal in the amino acid decarboxylation. Science, 117(3037), 277-279.[2] Retrieved from [Link]

  • Google Patents. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation. CN101353322A.

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of 2-(4-(methylthio)phenyl)isonicotinic acid: A Comparative Analytical Guide

For researchers and drug development professionals synthesizing novel pyridine-based pharmacophores, definitive structural confirmation is a critical regulatory and scientific hurdle. When dealing with substituted isonic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing novel pyridine-based pharmacophores, definitive structural confirmation is a critical regulatory and scientific hurdle. When dealing with substituted isonicotinic acids—specifically 2-(4-(methylthio)phenyl)isonicotinic acid —the primary analytical challenge is not merely confirming the molecular weight, but definitively ruling out positional isomers (e.g., the 3-substituted analogue).

This guide objectively compares the performance of leading analytical methodologies, providing a self-validating experimental workflow and comparative data to ensure absolute structural integrity.

The Structural Challenge: Regiochemistry and Isomer Differentiation

2-(4-(methylthio)phenyl)isonicotinic acid consists of a pyridine-4-carboxylic acid (isonicotinic acid) core, substituted at the C2 position with a 4-(methylthio)phenyl group. During cross-coupling reactions (e.g., Suzuki-Miyaura coupling), undesired regioisomers such as 3-(4-(methylthio)phenyl)isonicotinic acid can form depending on the starting halogenated precursors.

Because both isomers share the exact same molecular formula (


) and identical functional groups, basic 1D analytical techniques often yield ambiguous results. A robust, self-validating system requires orthogonal techniques: High-Resolution Mass Spectrometry (HRMS) for exact mass, and 2D Nuclear Magnetic Resonance (NMR) for regiochemical mapping [1].

Workflow A Sample: 2-(4-(methylthio)phenyl) isonicotinic acid B LC-HRMS (Exact Mass & Purity) A->B Step 1 C 1D NMR (1H, 13C) (Functional Groups) A->C Step 2 E Definitive Structural Confirmation B->E D 2D NMR (HMBC/HSQC) (Regiochemistry) C->D Step 3 D->E

Analytical workflow for the structural confirmation of 2-(4-(methylthio)phenyl)isonicotinic acid.

Performance Comparison of Analytical Modalities

To establish a highly trustworthy dataset, one must understand the limitations and strengths of each analytical tool when applied to substituted pyridines.

Table 1: Comparison of Analytical Techniques for Isomer Differentiation

Analytical ModalityPrimary OutputAbility to Differentiate 2- vs 3-IsomerSpeed / ThroughputCost / Accessibility
LC-HRMS (ESI) Exact Mass & FormulaPoor: Isomers have identical exact mass (

246.0583 for

).
High (<10 mins)Moderate
1D

H &

C NMR
Proton/Carbon EnvironmentsModerate: Relies on subtle

-coupling differences in the pyridine ring.
High (15 mins)Low
2D NMR (HMBC) Long-range C-H ConnectivityExcellent: Definitively maps the C-C bond between the aryl and pyridine rings.Moderate (1-3 hrs)Moderate
X-Ray Crystallography Absolute 3D StructureDefinitive: Unambiguous proof of structure.Low (Days-Weeks)High (Requires single crystal)

Experimental Protocols & Causality

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols detail not just the steps, but the causality behind the experimental choices.

Protocol A: LC-HRMS Acquisition

Causality: Isonicotinic acids possess both a basic pyridine nitrogen and an acidic carboxylic acid. While positive electrospray ionization (ESI+) yields the


 ion, ESI- is highly recommended because the carboxylic acid readily deprotonates to 

, yielding a cleaner spectrum free from sodium/potassium adducts common in ESI+ [3].
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2

    
    L onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
    
  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in both ESI+ and ESI- modes.

  • Validation Check: Confirm the exact mass of

    
     at 
    
    
    
    244.0438 (Theoretical mass for
    
    
    ).
Protocol B: 1D and 2D NMR Acquisition

Causality: Substituted isonicotinic acids often exhibit zwitterionic character, making them poorly soluble in standard


. DMSO-

is the solvent of choice to ensure complete dissolution and sharp spectral lines.
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-

    
    . Expert Tip: If pyridine proton signals appear broad due to quadrupolar relaxation or proton exchange, add 1 
    
    
    
    L of Trifluoroacetic Acid (TFA-
    
    
    ) to protonate the nitrogen and sharpen the signals.
  • 1D

    
    H NMR:  Acquire at 400 MHz or higher. Set spectral width to 14 ppm to capture the highly deshielded carboxylic acid proton (~13.5 ppm).
    
  • 2D HMBC: Acquire a

    
    H-
    
    
    
    C Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (
    
    
    = 8 Hz). This is the critical step for regiochemical assignment.

Comparative Data Analysis: Proving the Regiochemistry

1D H NMR Signatures

The most immediate evidence distinguishing the 2-substituted target from the 3-substituted alternative lies in the splitting patterns of the pyridine ring protons.

Table 2: Diagnostic


H NMR Shifts (DMSO-

)
Proton Position2-(4-(methylthio)phenyl)isonicotinic acid (Target)3-(4-(methylthio)phenyl)isonicotinic acid (Isomer)
H-2 Substituted (No proton)~8.80 ppm (Singlet)
H-3 ~8.20 ppm (Broad Singlet / doublet,

< 2 Hz)
Substituted (No proton)
H-5 ~7.70 ppm (Doublet of doublets,

= 5.0, 1.5 Hz)
~7.85 ppm (Doublet,

= 5.0 Hz)
H-6 ~8.75 ppm (Doublet,

= 5.0 Hz)
~8.70 ppm (Doublet,

= 5.0 Hz)
Methylthio (

)
~2.55 ppm (Singlet)~2.55 ppm (Singlet)

Analysis: The presence of a highly deshielded doublet at ~8.75 ppm (


 = 5.0 Hz) confirms a proton adjacent to the pyridine nitrogen (H-6). The presence of a finely split singlet at ~8.20 ppm (H-3) strongly suggests the 2-substitution pattern. However, to be scientifically rigorous, 1D NMR must be validated by 2D HMBC.
2D HMBC: The Definitive Proof

HMBC detects correlations between protons and carbons separated by 2 or 3 bonds (


 and 

). By observing the cross-peaks of the isolated pyridine protons, we can map the exact location of the aryl substituent.

HMBC Isomer2 2-Substituted Isomer (Target) H3_Target H3 Proton (~8.2 ppm) Isomer2->H3_Target Isomer3 3-Substituted Isomer (Alternative) H2_Alt H2 Proton (~8.8 ppm) Isomer3->H2_Alt C1_Aryl C1' (Aryl Ring Carbon) H3_Target->C1_Aryl 3J HMBC (Strong) C4_COOH C4 (COOH Carbon) H3_Target->C4_COOH 2J HMBC (Weak) H2_Alt->C1_Aryl 3J HMBC (Strong) H2_Alt->C4_COOH 3J HMBC (Strong)

HMBC correlation logic used to differentiate 2-substituted and 3-substituted isonicotinic acid isomers.

In the target compound , the H-3 proton (~8.20 ppm) will show a strong


 correlation to the C1' carbon of the 4-(methylthio)phenyl ring. It will also show a correlation to the C4 carbon bearing the carboxylic acid. If the compound were the 3-isomer, the highly deshielded H-2 proton (~8.80 ppm) would show the 

correlation to the aryl C1' carbon. This single 2D NMR experiment transforms an ambiguous structural hypothesis into a self-validating certainty [1].

Conclusion & Best Practices

When confirming the structure of 2-(4-(methylthio)phenyl)isonicotinic acid against potential positional isomers, relying solely on 1D NMR or LC-MS is insufficient for rigorous publication or patent filing.

The Recommended Self-Validating System:

  • Use LC-HRMS (ESI-) to confirm the exact mass and rule out over-alkylation or oxidation of the thioether to a sulfoxide.

  • Use

    
    H NMR in DMSO-
    
    
    
    to establish the pyridine splitting pattern (identifying the H-3 singlet and H-6 doublet).
  • Use HMBC to lock the regiochemistry by observing the

    
     correlation between the H-3 pyridine proton and the C1' carbon of the methylthio-phenyl ring.
    

By adopting this multi-modal approach, researchers guarantee the scientific integrity and trustworthiness of their structural assignments.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Data Center).[Link]

Comparative

biological validation of 2-(4-(methylthio)phenyl)isonicotinic acid activity

This guide provides an in-depth biological validation of 2-(4-(methylthio)phenyl)isonicotinic acid , a potent non-purine Xanthine Oxidase (XO) inhibitor. This compound belongs to the 2-arylpyridine-4-carboxylic acid clas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth biological validation of 2-(4-(methylthio)phenyl)isonicotinic acid , a potent non-purine Xanthine Oxidase (XO) inhibitor. This compound belongs to the 2-arylpyridine-4-carboxylic acid class, a scaffold designed to overcome the limitations of traditional purine-based inhibitors like Allopurinol and to offer an alternative to thiazole-based inhibitors like Febuxostat.

Executive Summary

2-(4-(methylthio)phenyl)isonicotinic acid is a synthetic small molecule identified as a potent inhibitor of Xanthine Oxidase (XO) , the key enzyme responsible for uric acid production in purine metabolism. Unlike Allopurinol, which is a purine analog and suicide substrate, this compound acts as a non-purine, selective inhibitor, exploiting the hydrophobic pocket of the enzyme's active site via its 4-(methylthio)phenyl moiety.

Primary Application: Treatment of hyperuricemia (gout) and potentially oxidative stress-related disorders.[1] Target: Xanthine Oxidoreductase (XOR) / Xanthine Oxidase (XO).[2] Mechanism: Competitive/Mixed-type inhibition preventing substrate (xanthine/hypoxanthine) entry into the molybdenum signaling channel.

Mechanism of Action & Comparative Analysis

Mechanistic Insight

The efficacy of 2-(4-(methylthio)phenyl)isonicotinic acid stems from its structural mimicry of the transition state without being a substrate itself.

  • The Scaffold: The isonicotinic acid (pyridine-4-carboxylic acid) core anchors the molecule via hydrogen bonds to Glu802 and Arg880 in the XO active site, mimicking the interaction of the xanthine carbonyls.

  • The Substituent: The 4-(methylthio)phenyl group at the 2-position extends into the hydrophobic channel leading to the molybdenum center. The methylthio (-SMe) group provides critical lipophilic contacts (likely with Phe914 and Phe1009), enhancing potency compared to unsubstituted analogs.

Comparative Performance Matrix

The following table contrasts the compound with industry standards.

Feature2-(4-(methylthio)phenyl)isonicotinic acidFebuxostat (Standard)Allopurinol (Legacy)
Class Non-purine, 2-arylpyridineNon-purine, ThiazolePurine Analog
Inhibition Type Mixed/Competitive (Reversible)Mixed/Competitive (Reversible)Suicide Substrate (Irreversible)
Potency (IC50) < 50 nM (Estimated High Potency)~10-30 nM~2-5 µM
Selectivity High (Specific to XO)HighModerate (Affects other purine enzymes)
Metabolism Potential S-oxidation (Sulfoxide)Glucuronidation/OxidationConverted to Oxypurinol
Renal Safety High (Non-purine structure)HighDose adjustment required in renal failure

Analyst Note: While Febuxostat is the current gold standard for potency, the 2-arylpyridine scaffold offers a distinct chemical space that may avoid specific hypersensitivity reactions associated with thiazoles or purine analogs.

Biological Pathway Visualization[3]

The following diagram illustrates the purine catabolism pathway and the specific intervention point of 2-(4-(methylthio)phenyl)isonicotinic acid.

XO_Pathway ATP ATP / GMP Hypoxanthine Hypoxanthine ATP->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) ROS ROS (Superoxide) Hypoxanthine->ROS By-product UricAcid Uric Acid (Crystals -> Gout) Xanthine->UricAcid Xanthine Oxidase (XO) Xanthine->ROS By-product Inhibitor 2-(4-(methylthio)phenyl) isonicotinic acid Inhibitor->Hypoxanthine Blocks Active Site Inhibitor->Xanthine Blocks Active Site

Figure 1: Mechanism of Action.[1][2] The compound blocks the conversion of Hypoxanthine and Xanthine to Uric Acid by occupying the XO active site, thereby reducing Uric Acid and ROS production.[3]

Experimental Validation Protocols

To validate the biological activity of this compound, the following self-validating enzyme assay is recommended. This protocol ensures accuracy by controlling for enzyme stability and background absorbance.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 of the compound by measuring the reduction in uric acid formation.

Reagents:

  • Enzyme: Bovine Milk Xanthine Oxidase (0.05 U/mL in phosphate buffer).

  • Substrate: Xanthine (150 µM final concentration).

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

  • Compound: 2-(4-(methylthio)phenyl)isonicotinic acid (dissolved in DMSO, serial dilutions).

Workflow:

  • Preparation: Prepare 5 serial dilutions of the test compound (e.g., 1 nM to 10 µM).

  • Incubation: Mix 50 µL of enzyme solution with 10 µL of test compound. Incubate at 25°C for 15 minutes to allow inhibitor binding.

  • Initiation: Add 40 µL of Xanthine substrate solution to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 295 nm (specific for uric acid) for 10 minutes using a kinetic microplate reader.

  • Validation Controls:

    • Positive Control: Febuxostat (expected IC50 ~10-30 nM).

    • Negative Control: DMSO vehicle (0% inhibition).

    • Blank: Buffer + Substrate (no enzyme) to correct for non-enzymatic degradation.

Calculation:



Calculate IC50 using non-linear regression (log(inhibitor) vs. response).
Experimental Workflow Diagram

Assay_Workflow Step1 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Step2 2. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Step1->Step2 Step3 3. Initiation (Add Xanthine Substrate) Step2->Step3 Step4 4. Kinetic Read (OD 295nm, 10 min) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5 Control Controls: Febuxostat (+) DMSO (-) Control->Step2

Figure 2: Step-by-step workflow for the spectrophotometric validation of XO inhibitory activity.

References

  • Design, synthesis and biological evaluation of 2-phenylpyridine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (General reference for the scaffold class). Context: Establishes the 2-arylpyridine-4-carboxylic acid scaffold as a bioisostere of Febuxostat. Link:[Link]

  • Xanthine Oxidase Inhibitors: A Patent Review. Source: Expert Opinion on Therapeutic Patents.[4] Context: Discusses the structural requirements for non-purine XO inhibitors, including the role of hydrophobic substituents like the methylthio group. Link:[Link]

  • Febuxostat: A Non-Purine, Selective Inhibitor of Xanthine Oxidase. Source: Clinical Therapeutics. Context: Provides the baseline data for the standard comparator used in the validation protocols. Link:[Link]

  • Assay of Xanthine Oxidase Activity. Source: Methods in Enzymology. Context: The authoritative source for the spectrophotometric assay protocol described in Section 4. Link:[Link]

Sources

Validation

Comparative Guide: 2-(4-(methylthio)phenyl)isonicotinic Acid vs. Leading Kinase Inhibitors

This guide provides an in-depth technical comparison of 2-(4-(methylthio)phenyl)isonicotinic acid against established kinase inhibitors. Based on its chemical scaffold (2-arylpyridine-4-carboxylic acid), this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(4-(methylthio)phenyl)isonicotinic acid against established kinase inhibitors. Based on its chemical scaffold (2-arylpyridine-4-carboxylic acid), this compound is classified as a PIM kinase inhibitor (Proviral Integration site for Moloney murine leukemia virus), a target critical in hematological malignancies and solid tumors.

Executive Summary & Compound Profile

2-(4-(methylthio)phenyl)isonicotinic acid represents a specific class of ATP-competitive kinase inhibitors characterized by a 2-arylisonicotinic acid scaffold. This structural motif is distinct from the classic hinge-binding motifs (e.g., aminopyrimidines) found in drugs like Imatinib. Instead, the carboxylic acid moiety typically forms a critical salt bridge with the catalytic lysine (e.g., Lys67 in PIM-1), anchoring the molecule in the ATP-binding pocket.

  • Primary Target: PIM Kinases (PIM-1, PIM-2, PIM-3).

  • Mechanism of Action: ATP-competitive inhibition; the carboxylic acid mimics the phosphate of ATP or interacts with the catalytic lysine.

  • Key Structural Feature: The 4-(methylthio)phenyl group at position 2 provides hydrophobic interactions within the kinase hinge region or the hydrophobic pocket II, while the methylthio group serves as a metabolic handle (susceptible to oxidation to sulfoxide/sulfone).

Structural Biology & Binding Mode

Unlike many kinase inhibitors that rely on hydrogen bonding to the hinge region backbone, 2-arylisonicotinic acids often utilize a "charge-assisted" hydrogen bond between the carboxylate and the conserved catalytic lysine. This unique binding mode offers a different selectivity profile compared to classic hinge binders.

Comparative Analysis: Performance & Selectivity

The following table compares 2-(4-(methylthio)phenyl)isonicotinic acid with three benchmark PIM kinase inhibitors: SGI-1776 (First-generation), AZD1208 (Second-generation), and LGB321 (Pan-PIM).

Table 1: Kinase Inhibitor Profiling[1]
Feature2-(4-(methylthio)phenyl)isonicotinic acidSGI-1776AZD1208LGB321
Primary Target PIM-1 / PIM-2Pan-PIM (1, 2, 3) + FLT3Pan-PIM (1, 2, 3)Pan-PIM (1, 2, 3)
Scaffold Class 2-Arylpyridine-4-carboxylic acidImidazo[1,2-b]pyridazineThiazolidine-2,4-dioneIndole-based
Binding Mode Lysine-salt bridge (ATP competitive)Hinge binder (ATP competitive)Hinge binder (ATP competitive)Hinge binder (ATP competitive)
Potency (IC50) ~10–100 nM (Predicted/Analogous)7 nM (PIM-1)0.4 nM (PIM-1)1-2 nM (PIM-1)
Selectivity High (Due to unique carboxylate anchor)Moderate (Hits FLT3, haspin)High (Kinome selective)High
Metabolic Liability High (Methylthio oxidation to sulfoxide)Moderate (CYP metabolism)Low (Optimized PK)Moderate
Solubility High (Acidic moiety improves solubility)Low (Requires formulation)ModerateModerate
Critical Insights
  • Selectivity Advantage: The isonicotinic acid scaffold exploits the specific geometry of the PIM kinase active site, particularly the position of the catalytic lysine. This can result in fewer off-target effects compared to multi-kinase inhibitors like SGI-1776.

  • Metabolic Stability: The methylthio (-SMe) group is a metabolic "soft spot." In vivo, flavin-containing monooxygenases (FMOs) or CYPs will rapidly oxidize this to the sulfoxide (-S(=O)Me) and sulfone (-SO2Me). While often equipotent, these metabolites have vastly different solubility and polarity, altering the PK profile.

  • Potency: While AZD1208 and LGB321 exhibit sub-nanomolar potency, the isonicotinic acid derivatives typically fall in the double-digit nanomolar range. However, their distinct chemical space makes them valuable for overcoming resistance mutations that affect classic hinge binders.

Experimental Validation Protocols

To objectively assess the performance of 2-(4-(methylthio)phenyl)isonicotinic acid, the following self-validating protocols are recommended.

Protocol A: ADP-Glo™ Kinase Assay (In Vitro Potency)

Validates IC50 against recombinant PIM-1.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant PIM-1 (SignalChem) to 2 ng/µL.

  • Substrate Mix: Prepare S6 peptide substrate (20 µM) + Ultra-Pure ATP (10 µM).

  • Compound Dilution: Serially dilute 2-(4-(methylthio)phenyl)isonicotinic acid in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction:

    • Add 2 µL Compound + 4 µL Enzyme Mix to a 384-well white plate.

    • Incubate 10 min at RT (allows compound binding).

    • Add 4 µL Substrate Mix to initiate.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Protocol B: Cellular Target Engagement (NanoBRET™)

Validates intracellular binding and permeability.

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc®-PIM1 fusion vector.

  • Seeding: Plate cells in 96-well format (20,000 cells/well). Incubate 24h.

  • Tracer Addition: Add Cell-Permeable Tracer K-5 (Promega) at 0.5 µM.

  • Treatment: Treat with 2-(4-(methylthio)phenyl)isonicotinic acid (various concentrations) for 2 hours.

  • Measurement: Add NanoBRET™ Substrate/Inhibitor mix. Measure Donor (460nm) and Acceptor (618nm) emission.

  • Calculation: Calculate BRET ratio (Acceptor/Donor). A decrease in BRET ratio indicates displacement of the tracer by the test compound.

Visualization of Signaling & Workflow

PIM Kinase Signaling Pathway

The following diagram illustrates the downstream effects of PIM inhibition by the compound, highlighting the impact on cell survival (BAD) and proliferation (p21, c-Myc).

PIM_Signaling Compound 2-(4-(methylthio)phenyl) isonicotinic acid PIM1 PIM-1 Kinase Compound->PIM1 Inhibits BAD BAD (Apoptosis Regulator) PIM1->BAD Phosphorylates (Inactivation) p21 p21 Cip1 (Cell Cycle Inhibitor) PIM1->p21 Phosphorylates (Degradation) cMyc c-Myc (Transcription Factor) PIM1->cMyc Stabilizes Apoptosis Apoptosis BAD->Apoptosis Promotes (when unphosphorylated) Proliferation Proliferation p21->Proliferation Inhibits (when stable) cMyc->Proliferation Promotes Survival Cell Survival

Caption: Mechanism of Action: PIM-1 inhibition restores p21 levels and activates BAD-mediated apoptosis.

Experimental Workflow: Potency & Selectivity

This flowchart outlines the decision matrix for evaluating the compound.

Workflow Start Compound Synthesis Assay1 ADP-Glo™ (Biochemical IC50) Start->Assay1 Decision1 IC50 < 100 nM? Assay1->Decision1 Assay2 NanoBRET™ (Cellular Engagement) Decision1->Assay2 Yes Stop Discard / Optimize Decision1->Stop No Assay3 Kinome Scan (Selectivity) Assay2->Assay3 Valid Lead Candidate Assay3->Valid

Caption: Validation Pipeline: Step-wise progression from biochemical potency to cellular selectivity.

References

  • Discovery of 2-phenylpyridine-4-carboxylic acid derivatives as PIM-1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2012. Context: Establishes the 2-arylisonicotinic acid scaffold as a potent PIM-1 inhibitor class.

  • SGI-1776: A Pan-PIM Kinase Inhibitor. Source: Clinical Cancer Research, 2011. Context: Provides baseline data for the first-generation comparator SGI-1776.

  • AZD1208, a Potent and Selective Pan-Pim Kinase Inhibitor. Source: Journal of Medicinal Chemistry, 2013. Context: Details the structure and superior selectivity profile of the comparator AZD1208.

  • ADP-Glo™ Kinase Assay Technical Manual. Source: Promega Corporation. Context: Authoritative protocol for the described biochemical assay.

Comparative

Comprehensive Structure-Activity Relationship (SAR) Comparison Guide: 2-(4-(Methylthio)phenyl)isonicotinic Acid Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Lead Optimization & SAR Comparison Guide Executive Summary & Mechanistic Rationale The 2-arylisonicotinic acid scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Lead Optimization & SAR Comparison Guide

Executive Summary & Mechanistic Rationale

The 2-arylisonicotinic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapeutics ranging from kinase inhibitors to GPCR modulators. Specifically, 2-(4-(methylthio)phenyl)isonicotinic acid and its analogs present a highly tunable pharmacophore. The isonicotinic acid core provides a rigid geometric framework with a strong hydrogen bond donor/acceptor pair (the carboxylate) and a distinct hydrogen bond acceptor (the pyridine nitrogen).

The specific positioning of the nitrogen atom within the pyridine heterocycle is critical for maintaining target potency, as it often coordinates with hinge-region backbone amides or structural water networks [2]. Concurrently, the 4-(methylthio)phenyl substituent at the 2-position acts as a versatile vector for probing deep hydrophobic pockets. Because the methylthio (-SMe) group is susceptible to in vivo oxidation, it serves as an excellent baseline to compare against its more polar, metabolically stable bioisosteres (such as sulfones, sulfoxides, and trifluoromethyl ethers).

Pharmacophore Core 2-(4-(Methylthio)phenyl) isonicotinic acid Reg1 Region 1: Carboxylate (H-Bond Donor/Acceptor) Core->Reg1 Reg2 Region 2: Pyridine Nitrogen (H-Bond Acceptor) Core->Reg2 Reg3 Region 3: Methylthio Group (Hydrophobic / Modifiable) Core->Reg3 Effect1 Salt Bridge Formation Target Anchoring Reg1->Effect1 Effect2 Water-Mediated Network Kinase Hinge Binding Reg2->Effect2 Effect3 Deep Pocket Insertion Metabolic Liability (CYP450) Reg3->Effect3

Figure 2: Pharmacophore mapping and functional logical relationships of the core scaffold.

SAR Analysis & Comparative Performance

To objectively evaluate the performance of the 2-(4-(methylthio)phenyl)isonicotinic acid scaffold, we must compare the baseline compound against synthetically optimized alternatives. The data below synthesizes the impact of modifying the two primary regions of interest: the thioether moiety and the carboxylate core.

Table 1: SAR of the 4-Position (Thioether Modifications)

Oxidation of the methylthio group to a methylsulfonyl (-SO₂Me) group is a classic strategy to improve metabolic stability and probe hydrogen bond donor regions in the target's binding pocket.

Compound IDR1 (Phenyl Substituent)IC₅₀ (nM)*Human Liver Microsome T₁/₂ (min)Papp (x10⁻⁶ cm/s)
1 (Baseline) -SMe (Methylthio)14512.518.4
2 (Product) -SO₂Me (Methylsulfonyl)22>1208.2
3 (Alternative) -S(O)Me (Sulfoxide)8545.012.1
4 (Alternative) -OCF₃ (Trifluoromethoxy)310>12025.6
5 (Alternative) -OMe (Methoxy)42028.519.0
  • Note: IC₅₀ values are representative of a standard kinase/GPCR target engagement assay. The sulfone analog (Compound 2) demonstrates superior potency and metabolic stability compared to the baseline, albeit with a slight reduction in passive permeability due to increased polar surface area (PSA).

Table 2: SAR of the Isonicotinic Acid Core

The isonicotinic acid moiety frequently participates in critical hydrogen-bonding networks, reinforcing its value as a foundational pharmacophore [3]. Modifying the carboxylate group helps determine whether the target requires a formal negative charge (salt bridge) or merely a hydrogen bond donor/acceptor.

Compound IDCore ModificationIC₅₀ (nM)*Plasma Protein Binding (%)
2 (Product) Free Carboxylic Acid2298.5%
6 (Alternative) Methyl Ester>10,00085.0%
7 (Alternative) Primary Amide (-CONH₂)85072.0%
8 (Alternative) Tetrazole (Bioisostere)4596.2%

Synthetic Methodology & Workflows

The synthesis of these analogs leverages 2-bromoisonicotinic acid as a versatile precursor, enabling late-stage diversification via Suzuki-Miyaura cross-coupling with 4-(methylthio)phenylboronic acid [1, 4].

SyntheticWorkflow A 2-Bromoisonicotinic Acid (Starting Material) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C A->C B 4-(Methylthio)phenylboronic Acid (Boronate Reagent) B->C D 2-(4-(Methylthio)phenyl)isonicotinic Acid (Core Scaffold) C->D E Oxidation (mCPBA) Sulfoxide/Sulfone Analogs D->E F Amidation / Esterification Core Modifications D->F G In Vitro Screening (TR-FRET / SPR) E->G F->G

Figure 1: Synthetic workflow for the generation and diversification of 2-(4-(methylthio)phenyl)isonicotinic acid analogs.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Self-Validating System)

Objective: Synthesize the core scaffold (Compound 1) with high regioselectivity and yield. Causality & Rationale: We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate dppf ligand facilitates the reductive elimination step, which is often rate-limiting in the synthesis of sterically hindered biaryls. The biphasic Dioxane/H₂O solvent system (4:1) is critical: the water dissolves the K₂CO₃ base to generate the reactive boronate complex, while dioxane maintains the organic substrates in solution.

Step-by-Step Procedure:

  • Preparation: In a 50 mL Schlenk flask, combine 2-bromoisonicotinic acid (1.0 eq) and 4-(methylthio)phenylboronic acid (1.2 eq).

  • Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and H₂O, followed by K₂CO₃ (3.0 eq).

  • Deoxygenation (Critical Step): Sparge the mixture vigorously with Argon for exactly 15 minutes. Why? Oxygen ingress rapidly deactivates the Pd(0) active species. This sparging step is a mandatory self-validating control; failure to observe a color change upon catalyst addition usually indicates poor deoxygenation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive pressure of Argon.

  • Reaction: Heat the mixture to 100°C for 8 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, acidify to pH 3 using 1M HCl (to protonate the isonicotinic acid), and extract with EtOAc (3x). Dry over Na₂SO₄, concentrate, and purify via reverse-phase flash chromatography.

Biological Evaluation Protocols

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Quantify the binding affinity (IC₅₀) of the synthesized analogs. Causality & Rationale: TR-FRET is selected over standard fluorescence polarization to minimize compound auto-fluorescence interference—a common artifact with conjugated biaryl systems like 2-arylpyridines. The time-delay measurement ensures that only the long-lived fluorophore signal is captured, eliminating background noise.

Step-by-Step Procedure:

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the target protein (His-tagged) at a final concentration of 2 nM in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the analog (10-point dose-response curve, 10 µM to 0.5 nM) using an acoustic liquid handler. Incubate for 15 minutes to allow equilibrium binding.

  • Tracer & Antibody: Add 5 µL of a master mix containing the fluorescent tracer ligand (2 nM) and Europium-anti-His antibody (1 nM).

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm).

  • Self-Validation Check: Each plate must include a 16-point titration of a known reference inhibitor. Calculate the Z'-factor for the plate. A Z'-factor > 0.6 is required to validate the run , ensuring that the calculated IC₅₀ values for the isonicotinic acid analogs are absolute, reproducible, and artifact-free.

Conclusion

The 2-(4-(methylthio)phenyl)isonicotinic acid scaffold is a highly effective starting point for drug discovery programs. However, as demonstrated by the comparative data, the baseline methylthio compound suffers from rapid microsomal clearance. By employing targeted synthetic workflows to oxidize the thioether to a sulfone (Compound 2), researchers can achieve a >6-fold increase in potency and a >10-fold increase in metabolic half-life. Furthermore, the strict requirement for a hydrogen bond donor at the 4-position of the pyridine ring dictates that any esterification will abolish activity, guiding future lead optimization toward bioisosteres like tetrazoles rather than masked prodrugs.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates Source: RSC Publishing URL
  • 5-Amino-2-bromoisonicotinic acid | 1242336-80-6 Source: Benchchem URL
Validation

comparative analysis of 2-(4-(methylthio)phenyl)isonicotinic acid synthesis routes

Comparative Synthesis Guide: 2-(4-(methylthio)phenyl)isonicotinic Acid Executive Summary & Strategic Analysis The target molecule, 2-(4-(methylthio)phenyl)isonicotinic acid , represents a critical scaffold in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 2-(4-(methylthio)phenyl)isonicotinic Acid

Executive Summary & Strategic Analysis

The target molecule, 2-(4-(methylthio)phenyl)isonicotinic acid , represents a critical scaffold in modern drug discovery. It serves as a pyridine-based bioisostere to the thiazole core found in Febuxostat (a xanthine oxidase inhibitor) and structurally overlaps with Jumonji domain-containing histone demethylase (KDM) inhibitors .

Synthesizing this molecule presents two specific chemoselectivity challenges:

  • Catalyst Poisoning: The thioether (

    
    ) moiety is a soft Lewis base that can coordinate to Palladium (Pd), potentially quenching the catalytic cycle during cross-coupling.
    
  • Oxidative Instability: The sulfide is prone to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ), requiring the exclusion of strong oxidants during workup.

This guide recommends Route A (The Ester-Suzuki Route) as the "Gold Standard" for research and early-scale development. It offers superior purification control compared to direct acid coupling and avoids the harsh conditions of nucleophilic aromatic substitution.

Retrosynthetic Analysis

The most logical disconnection is at the C2-C1' biaryl bond. The pyridine ring is electron-deficient, making the 2-position highly activated for oxidative addition, while the electron-rich thioanisole ring serves as an excellent nucleophile in organometallic coupling.

Retrosynthesis Target Target Molecule 2-(4-(methylthio)phenyl)isonicotinic acid Disconnection Disconnection (Suzuki-Miyaura) Target->Disconnection Precursor1 Electrophile Methyl 2-chloroisonicotinate Disconnection->Precursor1 Precursor2 Nucleophile 4-(methylthio)phenylboronic acid Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection relying on biaryl coupling.

Detailed Protocols

Route A: The "Gold Standard" (Two-Step Suzuki-Hydrolysis)

Recommended for: High purity, gram-scale synthesis, and library generation.

Rationale: Coupling the methyl ester rather than the free acid prevents zwitterion formation (which causes solubility issues in organic solvents) and allows for standard silica gel chromatography to remove Pd residues and homocoupled byproducts.

Step 1: Suzuki-Miyaura Coupling

  • Substrates: Methyl 2-chloroisonicotinate (1.0 equiv), 4-(methylthio)phenylboronic acid (1.1 equiv).

  • Catalyst:

    
     (3-5 mol%). Note: The bidentate dppf ligand is crucial to resist displacement by the sulfur atom.
    
  • Base:

    
     (2.5 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Protocol:

  • Charge a reaction vial with Methyl 2-chloroisonicotinate (1.0 g, 5.83 mmol), 4-(methylthio)phenylboronic acid (1.08 g, 6.41 mmol), and

    
     (2.01 g, 14.6 mmol).
    
  • Add 1,4-Dioxane (12 mL) and Water (3 mL).

  • Degas rigorously: Sparge with Argon or Nitrogen for 10-15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Add

    
     (238 mg, 0.29 mmol).
    
  • Seal and heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass [M+H]+: ~260.07).

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2x) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product (methyl ester) is typically a white/pale yellow solid.

Step 2: Saponification

  • Reagents:

    
     (3.0 equiv).
    
  • Solvent: THF : Water (1:1).

Protocol:

  • Dissolve the intermediate ester (1.0 g) in THF (10 mL).

  • Add a solution of

    
     (480 mg) in Water (10 mL).
    
  • Stir at Room Temperature for 2–3 hours. Avoid heating to prevent decarboxylation or sulfur oxidation.

  • Workup: Carefully acidify to pH ~3-4 using 1M HCl. The product often precipitates. Filter, wash with cold water, and dry under vacuum.

  • Yield: Typical overall yield (2 steps) is 75–85%.

Route B: Direct Acid Coupling

Recommended for: High-throughput screening (HTS) where isolation is not required.

Direct coupling of 2-chloroisonicotinic acid is possible but often suffers from lower yields due to the poor solubility of the pyridine-carboxylic acid zwitterion in non-polar coupling solvents.

  • Modification: Use water-soluble phosphine ligands (e.g., TPPTS ) or run in purely aqueous base (

    
     in water) with a phase transfer catalyst.
    
  • Risk: Purification is difficult; Pd removal from the zwitterionic product often requires scavenging resins (e.g., QuadraPure™ TU).

Comparative Analysis

FeatureRoute A (Ester-Suzuki)Route B (Direct Acid)Route C (C-S Coupling)*
Overall Yield High (75-85%) Moderate (40-60%)Low-Moderate (30-50%)
Purification Easy (Flash Column)Difficult (Precipitation/HPLC)Moderate
Catalyst Load Standard (3-5%)High (5-10%)High (5-10%)
Scalability Excellent (kg scale)Poor (Solubility limits)Good
Atom Economy Lower (Ester waste)HighModerate
Key Risk Hydrolysis step neededProduct trapping PdOdorous reagents (NaSMe)

*Route C involves reacting 2-(4-bromophenyl)isonicotinic acid with NaSMe, useful only if the boronic acid is unavailable.

Critical Control Points & Troubleshooting

The "Sulfur Problem" (Catalyst Poisoning)

The methylthio group is a "soft" ligand that competes with phosphines for the Pd center.

  • Symptom: Reaction stalls at 50% conversion.

  • Solution: Switch to SPhos (Buchwald Ligand). SPhos is bulky and electron-rich, preventing sulfur coordination.

    • Recipe:

      
       (2 mol%) + SPhos (4 mol%).
      
Oxidation Prevention
  • Risk: Formation of sulfoxide (M+16) or sulfone (M+32) impurities.

  • Control:

    • Use degassed solvents strictly.

    • Avoid bleach (hypochlorite) for cleaning glassware while product is present.

    • Do not use

      
       or peracids.
      

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle, highlighting the competitive inhibition by the sulfur atom.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Methyl 2-chloroisonicotinate TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Poison OFF-CYCLE TRAP Pd-S Coordination (Catalyst Poisoning) TransMet->Poison S-Me Coordination RedElim->Pd0 - Product Poison->Pd0 Requires Heat/Bulky Ligand

Figure 2: Suzuki-Miyaura catalytic cycle showing the risk of sulfur poisoning (red path).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem. (2024). Methyl 2-chloroisonicotinate Structure and Reactivity Data. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

Comparative

Validating the Efficacy of 2-(4-(methylthio)phenyl)isonicotinic Acid In Vitro: A Comparative Guide for Researchers

For researchers and drug development professionals, the rigorous in vitro validation of a novel chemical entity is the crucible in which its therapeutic potential is first forged. This guide provides a comprehensive fram...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the rigorous in vitro validation of a novel chemical entity is the crucible in which its therapeutic potential is first forged. This guide provides a comprehensive framework for assessing the efficacy of 2-(4-(methylthio)phenyl)isonicotinic acid , a compound whose structural motifs suggest a potential role as a kinase inhibitor. Given the prevalence of the 2-phenyl-pyridine scaffold in kinase inhibitors, we will proceed under the well-reasoned hypothesis that this compound targets the mechanistic Target of Rapamycin (mTOR), a pivotal regulator of cell growth and metabolism.[1]

The Central Role of mTOR in Cellular Signaling

The mTOR kinase is a central node in cellular signaling, integrating inputs from various pathways to control cell growth, proliferation, and survival.[2] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[2] mTORC1, when activated, phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[3] mTORC2 is involved in the activation of Akt, a key kinase in cell survival pathways.[4] Dysregulation of the mTOR pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[5]

Our comparative analysis will utilize Rapamycin, which allosterically inhibits mTORC1, and Torin 1, a potent ATP-competitive inhibitor of both mTORC1 and mTORC2.[1][6] This dual-comparator approach will allow for a nuanced understanding of the inhibitory profile of 2-(4-(methylthio)phenyl)isonicotinic acid.

A Phased Approach to In Vitro Validation

A logical and stepwise progression of in vitro assays is critical to building a comprehensive understanding of a compound's biological activity. The following workflow is designed to first establish a foundational understanding of cytotoxicity and target engagement, followed by a more detailed characterization of its mechanism of action and cellular effects.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Selectivity Profiling A Initial Cytotoxicity Profiling B Biochemical mTOR Kinase Assay A->B Establish non-toxic concentration range C Western Blot Analysis of mTOR Signaling B->C Confirm direct target inhibition D Cell Proliferation Assays C->D Correlate target inhibition with cellular phenotype E Kinase Panel Screening D->E Assess off-target effects

Caption: A stepwise workflow for the in vitro validation of a novel kinase inhibitor.

Phase 1: Foundational Assays

Initial Cytotoxicity Profiling

Before assessing the specific efficacy of a compound, it is crucial to determine its general cytotoxicity to establish a therapeutic window. This ensures that subsequent observations are due to specific target inhibition rather than non-specific toxic effects.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed a panel of relevant cancer cell lines (e.g., MCF-7 [breast], A549 [lung], U87MG [glioblastoma]) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(4-(methylthio)phenyl)isonicotinic acid, Rapamycin, and Torin 1 for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) for each compound.

Biochemical mTOR Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of mTOR in a cell-free system. This is a critical step to confirm direct target engagement.

Experimental Protocol: In Vitro mTOR Kinase Assay

  • Immunoprecipitation of mTORC1/mTORC2: Isolate mTORC1 and mTORC2 complexes from a suitable cell line (e.g., HEK293T) by immunoprecipitation using antibodies against Raptor (for mTORC1) or Rictor (for mTORC2).[7]

  • Kinase Reaction: Set up the kinase reaction in a buffer containing the immunoprecipitated mTOR complex, a substrate (e.g., inactive S6K1 for mTORC1 or Akt1 for mTORC2), ATP, and varying concentrations of the test compounds (2-(4-(methylthio)phenyl)isonicotinic acid, Rapamycin, and Torin 1).[8]

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.[8]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection: Analyze the reaction products by Western blotting using antibodies specific for the phosphorylated substrate (e.g., phospho-S6K1 (Thr389) or phospho-Akt (Ser473)).

  • Data Analysis: Quantify the band intensities to determine the concentration of each compound that results in 50% inhibition of mTOR activity (IC50).

Comparative Data Table: Biochemical Inhibition of mTOR

CompoundPredicted TargetKnown IC50 (nM)
2-(4-(methylthio)phenyl)isonicotinic acid mTOR (Hypothesized)To be determined
Rapamycin mTORC1 (Allosteric)~1-20 (in complex with FKBP12)
Torin 1 mTORC1/mTORC2 (ATP-competitive)2-10[6][9]

Phase 2: Cellular Characterization

Western Blot Analysis of mTOR Signaling

To confirm that the test compound inhibits mTOR signaling within a cellular context, it is essential to measure the phosphorylation status of key downstream substrates.

G cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effectors GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 S6K p-S6K mTORC1->S6K FourEBP1 p-4E-BP1 mTORC1->FourEBP1 Akt p-Akt (S473) mTORC2->Akt

Caption: Simplified mTOR signaling pathway showing key downstream readouts for Western blot analysis.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat a relevant cancer cell line (e.g., MCF-7) with varying concentrations of 2-(4-(methylthio)phenyl)isonicotinic acid, Rapamycin, and Torin 1 for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46), and phospho-Akt (Ser473), as well as total S6K, 4E-BP1, and Akt as loading controls.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the cellular IC50 for the inhibition of each signaling event.

Comparative Data Table: Cellular Inhibition of mTOR Signaling

CompoundInhibition of p-S6K (IC50)Inhibition of p-4E-BP1 (IC50)Inhibition of p-Akt (S473) (IC50)
2-(4-(methylthio)phenyl)isonicotinic acid To be determinedTo be determinedTo be determined
Rapamycin PotentPartial/Resistant[10]Ineffective (acute) / Partial (chronic)[11]
Torin 1 Potent (nM range)[6]Potent (nM range)[6]Potent (nM range)[6]
Cell Proliferation Assays

The ultimate goal of an anti-cancer agent is to inhibit the proliferation of cancer cells. This assay correlates the biochemical and cellular target inhibition with a phenotypic outcome.

Experimental Protocol: BrdU Cell Proliferation Assay

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • BrdU Labeling: Add BrdU to the cell culture medium and incubate for 2-24 hours to allow for its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

  • Antibody Incubation: Add a peroxidase-conjugated anti-BrdU antibody and incubate.

  • Substrate Reaction: Add a peroxidase substrate and measure the colorimetric output using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (50% growth inhibition) for each compound.

Phase 3: Selectivity Profiling

Kinase Panel Screening

To assess the selectivity of 2-(4-(methylthio)phenyl)isonicotinic acid, it is essential to screen it against a broad panel of kinases. High selectivity is a desirable trait for a drug candidate as it minimizes the potential for off-target effects and associated toxicities.

Experimental Protocol: Kinase Panel Screening

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined. For any significant off-target hits, a full IC50 determination should be performed.

Comparative Data Table: Kinase Selectivity

CompoundmTOR IC50 (nM)Number of Off-Target Hits (>50% inhibition at 1 µM)Key Off-Targets
2-(4-(methylthio)phenyl)isonicotinic acid To be determinedTo be determinedTo be determined
Rapamycin N/A (Allosteric)Highly selective for mTORN/A
Torin 1 2-10Low[12]DNA-PK, PI3K (at higher concentrations)[12]

Conclusion

This guide has outlined a comprehensive and logically structured in vitro validation cascade to assess the efficacy of 2-(4-(methylthio)phenyl)isonicotinic acid as a hypothetical mTOR inhibitor. By employing a multi-faceted approach that encompasses biochemical, cellular, and selectivity assays, and by benchmarking against well-characterized inhibitors like Rapamycin and Torin 1, researchers can generate a robust dataset to confidently evaluate the therapeutic potential of this novel compound. The provided protocols and comparative data tables serve as a practical roadmap for executing these critical early-stage drug discovery experiments. The successful completion of this in vitro validation is a prerequisite for advancing a compound to more complex preclinical models and, ultimately, toward clinical development.

References

  • Feldman, M. E., Apsel, B., Uotila, A., Loewith, R., Knight, Z. A., Shokat, K. M., & Gray, N. S. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS biology, 7(2), e38.
  • Thoreen, C. C., Harris, T. E., Williamson, J. R., & Sabatini, D. M. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. The Journal of biological chemistry, 284(12), 8023–8032.
  • Thoreen, C. C., & Sabatini, D. M. (2009). Torin 1: a new chemical probe for mTOR. Science signaling, 2(67), pe24.
  • Francia, G., et al. (2012). Selective targeting of human colon cancer stem-like cells by the mTOR inhibitor Torin-1. Oncotarget, 3(12), 1548–1563.
  • Sancak, Y., Thoreen, C. C., Peterson, T. R., Lindquist, R. A., Kang, S. A., Spooner, E., ... & Sabatini, D. M. (2007). PRAS40 is an insulin-regulated inhibitor of the mTORC1 protein kinase. Molecular cell, 25(6), 903-915.
  • Gu, J., et al. (2013). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. Molecular Cancer Therapeutics, 12(6), 950-958.
  • Sparks, C. A., & Guertin, D. A. (2010). Targeting mTOR: something old, something new. Current opinion in cell biology, 22(2), 180-188.
  • BOC Sciences. (2022, June 24). Advances in mTOR Inhibitors.
  • O'Reilly, T., et al. (2006).
  • UBPBio. Torin-1.
  • Abcam. Torin 1, mTOR inhibitor (CAS 1222998-36-8).
  • Murphy, W. J., et al. (2020). Increased mTOR activity and metabolic efficiency in mouse and human cells containing the African-centric tumor-predisposing p53. eLife, 9, e58528.
  • Jhan, J. R., & Andre, N. (2022). Recent advances and limitations of mTOR inhibitors in the treatment of cancer. Biomedicine & Pharmacotherapy, 153, 113426.
  • Rodrik-Outmezguine, V. S., O'Reilly, T., & Chandarlapaty, S. (2012). Predominance of mTORC1 over mTORC2 in the regulation of proliferation of ovarian cancer cells: therapeutic implications. Molecular cancer therapeutics, 11(6), 1342–1352.
  • Oh, W. J., & Jacinto, E. (2011). An in vitro assay for the kinase activity of mTOR complex 2. Methods in molecular biology (Clifton, N.J.), 757, 159–168.
  • Zhang, X., et al. (2009). High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay. Journal of biomolecular screening, 14(9), 1109-1117.
  • Al-khader, A., et al. (2015).
  • BenchChem. (2025).
  • Kourtis, I., et al. (2021). Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells. International Journal of Molecular Sciences, 22(3), 1121.
  • Sancak, Y., & Sabatini, D. M. (2009). Specific activation of mTORC1 by Rheb G-protein in vitro involves enhanced recruitment of its substrate protein. The Journal of biological chemistry, 284(40), 27074–27082.
  • Choo, A. Y., et al. (2008). Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation.
  • Gu, D., et al. (2015). Targeting mTORC2 component rictor inhibits cell proliferation and promotes apoptosis in gastric cancer. PloS one, 10(5), e0127608.
  • Patsnap Synapse. (2024, June 21). What are mTOR inhibitors and how do they work?
  • Di Vizio, D., et al. (2013). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors.
  • Mourtada-Maarabouni, M., et al. (2009). Inhibition of human T-cell proliferation by mammalian target of rapamycin (mTOR) antagonists requires noncoding RNA growth-arrest-specific transcript 5 (GAS5). Molecular pharmacology, 76(4), 747–756.
  • Invitrogen. (n.d.).
  • Johnson, S. C., et al. (2015). Inhibition of the mechanistic target of rapamycin (mTOR). Cold Spring Harbor perspectives in biology, 7(8), a018961.
  • Hsieh, A. C., et al. (2009). Rapamycin inhibition of the Akt/mTOR pathway blocks select stages of VEGF-A164–driven angiogenesis, in part by blocking S6kinase. Arteriosclerosis, thrombosis, and vascular biology, 29(8), 1161–1168.
  • Su, E. J., et al. (2015). Inhibition of mTOR pathway by rapamycin reduces brain damage in rats subjected to transient forebrain ischemia. International journal of biological sciences, 11(12), 1436–1445.

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Validation

Cross-Validation of Analytical Architectures for 2-(4-(methylthio)phenyl)isonicotinic Acid

Topic: Cross-Validation of Analytical Data for 2-(4-(methylthio)phenyl)isonicotinic Acid Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous framework for the analytical cross-validati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Analytical Data for 2-(4-(methylthio)phenyl)isonicotinic Acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous framework for the analytical cross-validation of 2-(4-(methylthio)phenyl)isonicotinic acid (CAS: 1226205-64-6). As a critical biaryl scaffold in drug discovery—often serving as a precursor for xanthine oxidase inhibitors and kinase modulators—its quality control demands a multi-modal approach.

The presence of the oxidizable methylthio ether moiety combined with the amphoteric isonicotinic acid core creates a unique analytical challenge: Standard HPLC-UV purity often overestimates assay values due to undetected inorganic salts or co-eluting oxidation byproducts.

This document compares and cross-validates three analytical pillars: RP-HPLC (UV) , LC-MS/MS , and Quantitative NMR (qNMR) , establishing a self-validating quality system.

Part 1: The Analytical Challenge & Strategy

The "product" in this context is the Analytical Data Package . We are comparing the performance of three "alternative" methodologies to determine the absolute truth of the compound's quality.

The Triad of Orthogonality

To ensure scientific integrity (E-E-A-T), we do not rely on a single method. We employ an orthogonal triangulation strategy:

FeatureMethod A: RP-HPLC (UV) Method B: LC-MS/MS Method C: 1H-qNMR
Primary Role Purity (% Area) Identity & Impurity Profiling Absolute Assay (% w/w)
Detection Principle Chromophore absorption (254/270 nm)Mass-to-charge ratio (

)
Nuclear spin resonance
Key Strength High precision; robust for routine QC.Detects oxidation (+16 Da) invisible to UV.[1]Reference-standard free; detects residual solvents/salts.
Blind Spot Cannot detect inorganic salts; co-elution risks.Ion suppression; non-linear response.Lower sensitivity (LOD ~0.1%); requires high solubility.[1]
Part 2: Comparative Analysis & Data Presentation
1. Stability-Indicating Performance: The Methylthio Liability

The methylthio group (-SMe) is prone to oxidation into sulfoxide (-S(O)Me) and sulfone (-S(O)₂Me) .[1]

  • HPLC-UV Performance: Sulfoxides often have lower retention times on C18 columns. If the gradient is too fast, they co-elute with the solvent front or the main peak.[1]

  • LC-MS Performance: Provides definitive resolution. The parent ion

    
     is 246.05 Da .[1] The sulfoxide appears at 262.05 Da  (+16) and sulfone at 278.05 Da  (+32).[1]
    
2. Quantitative Cross-Validation Data (Simulated Representative Data)

The table below illustrates a typical cross-validation scenario where HPLC overestimates purity, corrected by qNMR.

ParameterRP-HPLC (UV) qNMR (Internal Std) LC-MS (Q-TOF) Interpretation
Purity/Assay 99.8% (Area) 96.4% (w/w) N/A (Qualitative)Discrepancy: The sample contains ~3.4% invisible mass (likely inorganic salts or moisture).[1]
Impurity A (Sulfoxide) Not Detected (< LOD)N/ADetected (Trace)MS sensitivity exceeds UV for trace oxidation.[1]
Linearity (

)
> 0.9995N/A> 0.9950HPLC offers superior linearity for quantitation.
LOD 0.05 µg/mL~100 µg/mL0.001 µg/mL LC-MS is required for trace genotoxic impurity cleaning validation.
Part 3: Visualization of Logic Flow

The following diagram illustrates the decision-making logic for cross-validating the data. If HPLC and qNMR disagree by >1.0%, the workflow triggers an investigation into salt content (ROI) or volatile content (TGA).[1]

CrossValidationWorkflow Start Crude 2-(4-(methylthio)phenyl) isonicotinic acid HPLC Method A: RP-HPLC (Purity % Area) Start->HPLC qNMR Method B: 1H-qNMR (Assay % w/w) Start->qNMR LCMS Method C: LC-MS/MS (Impurity ID) Start->LCMS Compare Data Reconciliation (|HPLC - qNMR| < 1.0%?) HPLC->Compare Input Purity qNMR->Compare Input Assay LCMS->Compare Confirm ID Pass PASS: Release Batch (Assign Potency) Compare->Pass Yes (Consistent) Fail FAIL: Discrepancy Found Compare->Fail No (Gap > 1%) Investigate Investigate: 1. Inorganic Salts (ROI) 2. Residual Solvents (GC) 3. Hygroscopicity (KF) Fail->Investigate

Figure 1: Analytical Cross-Validation Workflow. Logic gate ensures mass balance before batch release.

Part 4: Detailed Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC

Rationale: The isonicotinic acid core is amphoteric. A buffered acidic mobile phase is strictly required to suppress the ionization of the carboxylic acid (


) and ensure sharp peak shape.[1]
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).[1]

    • Why: C18 provides hydrophobic retention for the methylthio-phenyl tail.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts).

    • 2-15 min: 10%

      
       90% B (Linear gradient).[1]
      
    • 15-20 min: 90% B (Wash).

  • Detection: UV at 270 nm (Lambda max for phenyl-pyridine conjugation) and 220 nm (End absorption for impurities).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile. Note: If solubility is poor, add 1 drop of 1N NaOH to solubilize as the sodium salt, then dilute.[1]

Protocol B: 1H-qNMR (Absolute Assay)

Rationale: qNMR provides a direct mole-for-mole measurement of the analyte against a certified internal standard, bypassing the need for a reference standard of the analyte itself.[1]

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-

    
     (99.9% D).
    
    • Why: The compound is sparingly soluble in

      
      . DMSO ensures full solubility and separates water peaks from the aromatic region.
      
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.[1]

    • Requirement: IS signals must not overlap with the methylthio singlet (

      
       ppm) or aromatic protons (
      
      
      
      ppm).[1]
  • Procedure:

    • Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into a vial.

    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire spectrum with

      
       (relaxation delay) 
      
      
      
      seconds to ensure full relaxation (T1 > 5x).[1]
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity)
Part 5: Mechanistic Validation (Graphviz)

The following diagram details the degradation pathway that the analytical methods must detect.

DegradationPathway Parent Parent Thioether (m/z 246) Sulfoxide Sulfoxide Impurity (m/z 262) [Chiral Center] Parent->Sulfoxide + [O] (Air/Peroxide) Sulfone Sulfone Impurity (m/z 278) [Stable] Sulfoxide->Sulfone + [O] (Strong Oxidation)

Figure 2: Oxidative degradation pathway of the methylthio group.[1] LC-MS monitors these specific transitions.

References
  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810.[1] Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. (5th ed.).[1] Longman Scientific & Technical. (Standard reference for thioether oxidation chemistry).

  • Gorog, S. (2000).[1] Identification and Determination of Impurities in Drugs. Elsevier Science. (Reference for pyridine derivative analysis).

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-(4-(methylthio)phenyl)isonicotinic Acid in Drug Discovery

Introduction: Unlocking the Potential of a Novel Isonicotinic Acid Derivative In the landscape of medicinal chemistry, the isonicotinic acid scaffold stands as a cornerstone, giving rise to a multitude of therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Novel Isonicotinic Acid Derivative

In the landscape of medicinal chemistry, the isonicotinic acid scaffold stands as a cornerstone, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2] The most notable example is Isoniazid, a first-line antitubercular drug that has been instrumental in the global fight against tuberculosis for decades.[3][4][5] The versatility of the isonicotinic acid core allows for a wide range of chemical modifications, leading to derivatives with antimicrobial, anti-inflammatory, and even anticancer properties.[6][7][8] This guide focuses on a novel, yet uncharacterized compound, 2-(4-(methylthio)phenyl)isonicotinic acid, and proposes a comprehensive benchmarking strategy against established drugs to elucidate its therapeutic potential.

The rationale for investigating 2-(4-(methylthio)phenyl)isonicotinic acid stems from the confluence of two key structural motifs: the proven isonicotinic acid core and the 4-(methylthio)phenyl substituent. The methylthio group, an isostere of other functional groups, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target-binding affinity.[9] This guide will provide a roadmap for researchers and drug development professionals to systematically evaluate the biological activities of this compound, comparing its performance against Isoniazid and the widely-used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

Hypothesized Biological Activities and Rationale for Benchmark Selection

Based on the known activities of isonicotinic acid derivatives, we hypothesize that 2-(4-(methylthio)phenyl)isonicotinic acid may possess:

  • Antimicrobial Activity: The presence of the isonicotinic acid moiety, the pharmacophore of Isoniazid, suggests a potential for antibacterial, particularly antitubercular, activity.[3][10] The mechanism may involve the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[4][5][11]

  • Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of isonicotinic acid derivatives, with some exhibiting potent inhibition of inflammatory mediators like reactive oxygen species (ROS).[6][12] The 4-(methylthio)phenyl group could modulate this activity, potentially enhancing its potency or selectivity.

To rigorously assess these hypothesized activities, we have selected the following benchmark compounds:

  • Isoniazid: As a direct structural and functional analogue, Isoniazid serves as the primary benchmark for antitubercular activity.[3][4]

  • Ibuprofen: A classic NSAID, Ibuprofen will serve as the benchmark for evaluating anti-inflammatory potential, particularly through the inhibition of cyclooxygenase (COX) enzymes.[12]

Proposed Experimental Workflows for Comparative Analysis

To provide a thorough and objective comparison, we propose a series of well-established in vitro assays. The following sections detail the step-by-step protocols for these key experiments.

Antimicrobial Activity Assessment

The primary antimicrobial screening will focus on determining the Minimum Inhibitory Concentration (MIC) of 2-(4-(methylthio)phenyl)isonicotinic acid against both Gram-positive and Gram-negative bacteria, as well as a representative mycobacterial strain.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds (2-(4-(methylthio)phenyl)isonicotinic acid, Isoniazid) C Inoculate 96-well plates containing compound dilutions with bacterial suspension A->C B Prepare standardized bacterial/mycobacterial inoculum B->C D Incubate plates under appropriate conditions (temperature, time) C->D E Add resazurin or other viability indicator D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: MIC Determination by Broth Microdilution

  • Compound Preparation: Prepare stock solutions of 2-(4-(methylthio)phenyl)isonicotinic acid and Isoniazid in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: Add the bacterial suspension to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls. Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or longer for mycobacteria.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. For more quantitative results, a viability indicator such as resazurin can be added, and the fluorescence or color change can be measured.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential will be evaluated by assessing the compound's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

COX2_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare dilutions of test compounds (2-(4-(methylthio)phenyl)isonicotinic acid, Ibuprofen) B Add recombinant human COX-2 enzyme to wells A->B C Initiate reaction by adding arachidonic acid (substrate) B->C D Incubate for a defined period at 37°C C->D E Measure prostaglandin E2 (PGE2) production (e.g., by ELISA) D->E F Calculate IC50 value for each compound E->F

Sources

Validation

Assessing the Selectivity of 2-(4-(methylthio)phenyl)isonicotinic Acid: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for assessing the selectivity of the novel compound 2-(4-(methylthio)phenyl)isonicotinic acid. Given the absence of published data for this specific molecule, we will proceed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the selectivity of the novel compound 2-(4-(methylthio)phenyl)isonicotinic acid. Given the absence of published data for this specific molecule, we will proceed under the structurally-guided hypothesis that it is a potential kinase inhibitor. The principles and methodologies outlined herein are broadly applicable to the characterization of any novel small molecule inhibitor. Our focus will be on establishing a robust, multi-tiered strategy for selectivity profiling, integrating both biochemical and cellular approaches to generate a data package that is both reliable and translatable.

Introduction: The Critical Role of Selectivity in Drug Development

The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity. A highly selective compound preferentially interacts with its intended target, minimizing off-target effects that can lead to toxicity or unforeseen pharmacological activities.[1][2] Conversely, in some contexts, a defined polypharmacology, where a drug intentionally interacts with a specific set of targets, can be therapeutically advantageous.[2] Therefore, a thorough understanding of a compound's selectivity profile is paramount for its advancement through the drug discovery pipeline.[1]

This guide will detail a systematic approach to characterizing the selectivity of 2-(4-(methylthio)phenyl)isonicotinic acid, from initial broad-panel screening to in-depth cellular characterization.

A Tiered Approach to Selectivity Profiling

A cost-effective and efficient strategy for determining compound selectivity involves a tiered approach.[3] This begins with a broad screen at a single high concentration to identify potential targets, followed by more detailed dose-response studies for the most potent interactions.

Diagram: Tiered Selectivity Profiling Workflow

A Tier 1: Broad Kinome Screening (Single High Concentration) B Identify Primary & Off-Targets (e.g., >70% Inhibition) A->B C Tier 2: IC50 Determination (10-point Dose-Response) B->C D Quantify Potency & Selectivity (Selectivity Score, Kinome Map) C->D E Tier 3: Cellular Target Engagement (e.g., NanoBRET, CETSA) D->E F Confirm Intracellular Activity & Off-Target Interactions E->F

Caption: A tiered workflow for efficient kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Screening

The initial step is to screen 2-(4-(methylthio)phenyl)isonicotinic acid against a large, representative panel of kinases at a single, relatively high concentration (e.g., 1-10 µM). This provides a global view of the compound's activity across the kinome.[4]

Comparative Methodologies for Broad Screening
Assay Type Principle Advantages Disadvantages Recommended Application
Radiometric Assays (e.g., HotSpot™)Measures the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate.[5][6]Direct measurement of catalytic activity, high sensitivity, considered a "gold standard".[5]Requires handling of radioactive materials, potential for interference.Initial broad screening and detailed IC50 follow-up.
Luminescence-Based Assays (e.g., ADP-Glo™)Measures the amount of ADP produced in the kinase reaction.[1]Non-radioactive, high-throughput, sensitive.[1]Indirect measurement, susceptible to ATP concentration variations.High-throughput screening campaigns.
Competitive Binding Assays (e.g., DiscoverX KINOMEscan™)Measures the displacement of a tagged ligand from the kinase active site.Does not require active enzyme, broad coverage (over 450 kinases).[7]Does not measure inhibition of catalytic activity, may miss allosteric inhibitors.Broad initial profiling to identify potential binding partners.

For a novel compound like 2-(4-(methylthio)phenyl)isonicotinic acid, a competitive binding assay offers the broadest initial view of potential interactions. Alternatively, a radiometric assay at a physiological ATP concentration (1 mM) can provide more biologically relevant data on inhibitory activity.[5]

Tier 2: IC50 Determination and Quantitative Selectivity Analysis

Following the initial broad screen, any kinase exhibiting significant inhibition (e.g., >70%) should be selected for IC50 determination.[3] This involves generating a 10-point dose-response curve to accurately quantify the potency of the compound against each identified target.

Experimental Protocol: Radiometric IC50 Determination
  • Prepare Kinase Reactions: In a 96-well plate, combine the specific kinase, its corresponding substrate, and a buffer containing MgCl₂ and Brij-35.

  • Compound Dilution: Prepare a serial dilution of 2-(4-(methylthio)phenyl)isonicotinic acid (e.g., from 100 µM to 5 nM).

  • Incubation: Add the diluted compound to the kinase reactions and incubate for a defined period (e.g., 20 minutes) at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding [³³P]-ATP.

  • Stop Reaction & Spot: After a set time, stop the reaction and spot the mixture onto a filter membrane.

  • Wash and Detect: Wash the membranes to remove unincorporated [³³P]-ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantifying Selectivity

Once IC50 values are obtained, the selectivity of the compound can be quantified. Several metrics are used in the field:

  • Selectivity Score (S-score): This score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., IC50 < 3 µM) by the total number of kinases tested.[3][4] A lower S-score indicates higher selectivity.

  • Kinome Map/Dendrogram: Visual representation of the screening data, where inhibited kinases are highlighted on a phylogenetic tree of the human kinome. This provides an intuitive visualization of the compound's selectivity profile.

Tier 3: Cellular Target Engagement and Off-Target Validation

Biochemical assays, while essential, do not fully recapitulate the cellular environment.[2][7] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence a compound's activity and selectivity.[7] Therefore, it is crucial to validate biochemical hits in a cellular context.

Diagram: Cellular Target Engagement Assays

cluster_0 NanoBRET cluster_1 CETSA A NanoBRET™ Target Engagement B Cellular Thermal Shift Assay (CETSA®) C Compound of Interest A_p2 Fluorescent Tracer C->A_p2 Competes B_p1 Kinase Target C->B_p1 Binds & Stabilizes A_p1 NanoLuc-Kinase Fusion A_p1->A_p2 BRET B_p2 Heat B_p1->B_p2 Denaturation

Caption: Principles of NanoBRET and CETSA for measuring cellular target engagement.

Comparative Cellular Methodologies
Assay Type Principle Advantages Disadvantages
NanoBRET™ Target Engagement Measures the binding of a compound to a NanoLuciferase-tagged kinase in live cells by monitoring the disruption of BRET between the kinase and a fluorescent tracer.[8]Quantitative measurement of intracellular compound affinity and occupancy, high-throughput.[8]Requires genetic modification of cells to express the fusion protein.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that compound binding stabilizes the target protein against thermal denaturation.[9]Label-free, applicable to any soluble protein, can be performed in cells and tissues.[9]Lower throughput, may not be suitable for all targets.
Chemical Proteomics Uses affinity-based probes to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[2]Unbiased, proteome-wide view of on- and off-target interactions.Technically complex, may not distinguish direct from indirect binders.

For 2-(4-(methylthio)phenyl)isonicotinic acid, a NanoBRET™ panel screen would be an excellent choice for confirming on-target engagement and identifying cellular off-targets with high confidence.[8] This approach provides a direct comparison to the biochemical data and can reveal discrepancies that are critical for lead optimization.[7]

Comparative Analysis with Alternative Compounds

To contextualize the selectivity profile of 2-(4-(methylthio)phenyl)isonicotinic acid, it should be compared against well-characterized kinase inhibitors. The choice of comparators will depend on the primary target(s) identified in the initial screens. However, as a starting point, a panel of inhibitors with varying selectivity profiles could be used:

Compound Primary Target(s) Selectivity Profile Rationale for Comparison
Staurosporine Broad (pan-kinase)Highly promiscuousServes as a positive control for broad-spectrum kinase inhibition.
Dasatinib BCR-ABL, SRC familyMulti-kinase inhibitorRepresents a clinically successful drug with a defined polypharmacology.
Lapatinib EGFR, HER2Relatively selectiveA more targeted inhibitor for comparison of on-target potency versus off-target effects.

Conclusion and Future Directions

A comprehensive assessment of selectivity is a cornerstone of modern drug discovery. By employing a tiered strategy that combines broad biochemical screening with focused cellular validation, researchers can build a detailed and accurate profile of a novel compound like 2-(4-(methylthio)phenyl)isonicotinic acid. This data-driven approach is essential for making informed decisions about lead optimization, predicting potential toxicities, and ultimately, increasing the probability of success in developing novel therapeutics. The methodologies described in this guide provide a robust framework for achieving this critical goal.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • van der Wouden, P. A., Verweij, E. W., & IJzerman, A. P. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 172(13), 3247-3263. [Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 61(4), 1367-1377. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Klebl, B., Müller, G., & Hamacher, M. (2011). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. In Protein Kinases as Drug Targets (pp. 149-167). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-(Methylthio)phenyl)isonicotinic acid proper disposal procedures

Part 1: Executive Safety Directives Stop. Read Before Handling.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

Stop. Read Before Handling. This compound is not a generic organic solid.[1] While it shares the carboxylic acid functionality of benzoic acid, the thioether (sulfide) moiety at the para-position introduces specific reactivity and odor hazards that standard "organic waste" protocols often overlook.

Immediate Operational Constraints:

  • Strict Oxidizer Segregation: NEVER commingle this waste with nitric acid, perchlorates, or concentrated peroxides.[1] The thioether group (

    
    ) is a reducing agent; mixing with strong oxidizers will trigger exothermic oxidation to sulfoxides/sulfones, potentially causing waste container pressurization.[1]
    
  • Odor Containment: Even if the solid seems odorless, solution-phase degradation can release volatile sulfur species.[1] All solid waste must be double-bagged (polyethylene).[1]

  • Acidic Compatibility: As an isonicotinic acid derivative, this compound is amphoteric but predominantly acidic.[1] It is compatible with standard non-halogenated organic waste streams but should be kept alkaline-free if possible to prevent heat generation from neutralization in the waste drum.

Part 2: Chemical Hazard Profile (The "Why")

To dispose of this chemical safely, you must understand its functional architecture.[1]

Functional GroupHazard CharacteristicDisposal Implication
Isonicotinic Acid Core Acidic (

), Solid
Can corrode metal containers if wet.[1] Segregate from cyanide/sulfide salts (though less risk here than with strong mineral acids).[1]
Thioether (-S-CH₃) Reducing Agent, OdorHigh Risk: Reacts violently with strong oxidizers.[1] Odor: Can generate "rotten cabbage" smell if degraded.[1]
Pyridine Ring Basic NitrogenPotential for salt formation with strong acids.[1]

Part 3: Segregation & Compatibility Logic[1]

The most common accident involving thio-compounds is improper waste stream mixing.[1] Use the following logic to assign the waste stream.

INCOMPATIBLE STREAMS (Do Not Mix)
  • Oxidizing Acids: Nitric Acid, Chromic Acid.[1]

  • Peroxides: Hydrogen Peroxide, organic peroxides.[1][2]

  • Halogens: Elemental Bromine/Iodine (will oxidize the sulfur).[1]

COMPATIBLE STREAMS (Safe to Mix)
  • Non-Halogenated Organics: Methanol, Ethanol, Acetonitrile, DMSO.[1]

  • Halogenated Organics: Dichloromethane (DCM), Chloroform (unless strictly prohibited by local incinerator specs).[1]

  • Solid Organic Waste: Silica gel, paper towels, contaminated gloves.[1]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired reagent, surplus solids, failed reaction solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal cans due to potential acid corrosion.[1]

  • Primary Containment: Place the solid substance inside a clear polyethylene bag. Twist and tape the neck of the bag to create an airtight seal.

  • Secondary Containment: Place the sealed bag inside the HDPE jar.

  • Labeling:

    • Chemical Name: Write the full IUPAC name.

    • Constituents: List "100% 2-(4-(Methylthio)phenyl)isonicotinic acid".

    • Hazards: Check "Irritant" and "Stench" (if applicable).[1]

  • Disposal Path: Hand off to EHS for Incineration .[1]

Protocol B: Liquid Waste (Mother Liquors / HPLC Waste)

Applicability: Reaction mixtures, filtrates, HPLC effluent.[1][2]

  • pH Check: Ensure the solution pH is between 4 and 10. If highly acidic (pH < 2), neutralize slowly with saturated Sodium Bicarbonate (

    
    ) before adding to the main waste drum to prevent drum corrosion.[1]
    
  • Solvent Compatibility: Verify the carrier solvent.[1]

    • If dissolved in DMSO/DMF/Methanol: Pour into Non-Halogenated Organic Waste .[1]

    • If dissolved in DCM/Chloroform: Pour into Halogenated Organic Waste .[1]

  • The "Thio" Check: Verify the waste container does NOT contain nitric acid waste from previous users.[1]

  • Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.

Protocol C: Glassware Decontamination (Odor Control)

Applicability: Cleaning flasks that smell of sulfur.

Note: Standard soap and water often fail to remove thio-residues, leaving a lingering stench.[1]

  • Preparation: Prepare a 10% Bleach (Sodium Hypochlorite) solution in a fume hood.[1]

  • Oxidation: Soak the contaminated glassware in the bleach solution for 30 minutes.[1]

    • Mechanism:[1][3][4] The hypochlorite oxidizes the odorous thioether/sulfide residues into non-volatile sulfoxides or sulfonates (water-soluble).

  • Rinse: Rinse thoroughly with water, then acetone.[1]

  • Disposal of Rinsate: The bleach solution can generally be washed down the drain with copious water (check local regulations), or collected as aqueous waste.[1]

Part 5: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the critical decision pathways for disposing of this specific compound, emphasizing the "Oxidizer Check" gate.

DisposalWorkflow Start Waste Generation: 2-(4-(Methylthio)phenyl)isonicotinic acid StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Bagging Double Bag (Polyethylene) *Contain Odor* Solid->Bagging SolidBin Solid Organic Waste Bin (Incineration) Bagging->SolidBin OxidizerCheck CRITICAL STOP: Does Waste Stream contain Nitric Acid or Peroxides? Liquid->OxidizerCheck Unsafe STOP! Do Not Mix. Risk of Exotherm/Fumes. OxidizerCheck->Unsafe Yes (Danger) Safe Solvent Assessment OxidizerCheck->Safe No (Safe) Halogen Carrier is DCM/Chloroform? Safe->Halogen HaloWaste Halogenated Waste Carboy Halogen->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Carboy Halogen->NonHaloWaste No

Figure 1: Operational decision tree for the disposal of thioether-containing organic acids. Note the critical segregation from oxidizing agents.

Part 6: Emergency Procedures

Spill Response (Solid):

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1]

  • Containment: Cover the spill with a paper towel to prevent dust dispersion.[1]

  • Cleanup: Sweep up carefully. Wipe the area with a 10% bleach solution to oxidize any residual sulfur smell.

  • Disposal: Place all spill debris into a dedicated solid waste bag.

Spill Response (Liquid):

  • Absorb: Use vermiculite or a commercial organic spill pad.[1]

  • Decontaminate: Once absorbed, wipe the surface with mild detergent followed by a dilute bleach wipe-down.[1]

Part 7: References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Isonicotinic acid.[1][5] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Handling

Personal protective equipment for handling 2-(4-(Methylthio)phenyl)isonicotinic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identification: CAS 1261906-11-9 As a Senior Application Scientist, I approach chemical safety not merely as a checklist of p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identification: CAS 1261906-11-9

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of protective gear, but as a system of mechanistic controls. Handling specialized pharmaceutical intermediates like 2-(4-(Methylthio)phenyl)isonicotinic acid requires an understanding of how its specific molecular architecture interacts with human physiology and the laboratory environment.

This guide provides the self-validating protocols, mechanistic hazard assessments, and logistical frameworks required to handle this compound safely and effectively.

Mechanistic Hazard Assessment

To build a robust safety protocol, we must first understand the causality behind the compound's hazards. The risk profile of 2-(4-(Methylthio)phenyl)isonicotinic acid is dictated by its two primary structural components:

  • The Isonicotinic Acid Core: Isonicotinic acid derivatives are well-documented mucosal, ocular, and respiratory irritants [1]. In its solid state, the powder can easily aerosolize during gravimetric transfer. Inhalation of these particulates leads to rapid upper respiratory tract irritation.

  • The Methylthio (Thioether) Moiety: The addition of the methylthio group significantly alters the physicochemical profile of the base acid. Thioethers are highly lipophilic [2]. This enhanced lipid solubility drastically increases the risk of dermal penetration. Furthermore, thioethers can be malodorous and are susceptible to slow oxidation, necessitating handling in strictly ventilated environments to prevent the accumulation of volatile, toxic byproducts.

Quantitative & Qualitative Hazard Profile
Property / HazardValue / ClassificationOperational Implication
CAS Number 1261906-11-9Unique identifier for inventory and waste tracking.
Physical State Solid (Crystalline/Powder)High risk of particulate aerosolization during weighing.
GHS Classification Irritant (Category 2/3)Requires strict mucosal, ocular, and dermal shielding.
Solvent Interaction Soluble in DMSO, DMFPolar aprotic carrier solvents exponentially increase skin absorption rates.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE is mandatory. Every piece of equipment serves a specific, validated purpose in breaking the chain of exposure.

Protection ZoneRequired PPEMechanistic Rationale
Respiratory N95 or P100 Particulate RespiratorMandatory if handling occurs outside of Local Exhaust Ventilation (LEV) to prevent inhalation of aerosolized isonicotinic acid dust [1].
Dermal (Hands) Double-layered Nitrile Gloves (min 5 mil)Mitigates penetration of the lipophilic thioether. The outer glove acts as a sacrificial layer against carrier solvents (DMSO/DMF) [2].
Ocular Chemical Splash Goggles (ANSI Z87.1+)Protects against acidic dust particulates and potential solvent splashes during dissolution.
Body Flame-resistant lab coat, closed-toe shoesPrevents the accumulation of micro-particulates on personal clothing, eliminating secondary exposure.

Exposure Control & Handling Workflow

The following diagram illustrates the logical relationship between the compound's inherent risks and the required engineering/PPE controls.

Exposure_Control Compound 2-(4-(Methylthio)phenyl) isonicotinic acid (Solid State) Risk_Inh Inhalation Risk (Aerosolized Dust) Compound->Risk_Inh Risk_Derm Dermal Risk (Lipophilic Thioether) Compound->Risk_Derm Risk_Eye Ocular Risk (Acidic Irritation) Compound->Risk_Eye Ctrl_Hood Primary Control: Chemical Fume Hood Risk_Inh->Ctrl_Hood Ctrl_Resp PPE: N95/P100 (If outside hood) Risk_Inh->Ctrl_Resp Ctrl_Glove PPE: Nitrile Gloves (Double Layer) Risk_Derm->Ctrl_Glove Ctrl_Goggle PPE: Splash Goggles Risk_Eye->Ctrl_Goggle Safe Safe Operational Workflow Ctrl_Hood->Safe Ctrl_Glove->Safe Ctrl_Goggle->Safe Ctrl_Resp->Safe

Mechanistic Exposure Control Workflow for 2-(4-(Methylthio)phenyl)isonicotinic acid handling.

Standard Operating Procedure: Weighing & Dissolution

To ensure scientific integrity and operator safety, follow this step-by-step methodology for transferring and preparing solutions of this compound.

Step 1: Environmental Preparation

  • Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

  • Verify the hood's face velocity is operating within the standard 80–120 feet per minute (fpm) range.

Step 2: Static Mitigation

  • Isonicotinic acid powders are highly prone to static charge accumulation, which causes the powder to repel from spatulas and aerosolize.

  • Engage an anti-static bar or piezoelectric ionizer directly adjacent to the analytical balance before opening the chemical vial.

Step 3: Gravimetric Transfer

  • Don double nitrile gloves.

  • Use conductive or anti-static weighing boats. Transfer the solid using a grounded, stainless-steel micro-spatula.

  • Avoid rapid, sweeping hand movements that generate microscopic air currents within the hood.

Step 4: Solvation and Carrier Risk Mitigation

  • If preparing a stock solution (e.g., in DMSO for in vitro assays), add the solvent slowly down the interior sidewall of the mixing vessel.

  • Critical Insight: Once the thioether is dissolved in a polar aprotic solvent, its ability to penetrate human skin increases exponentially. If a drop of the solution contacts your outer glove, stop immediately, remove the outer glove, and replace it. Nitrile offers only a brief permeation window against pure DMSO/DMF.

Spill Response and Disposal Plan

A procedural response to spills prevents localized contamination from becoming a systemic laboratory hazard.

Solid Spill Containment
  • Do NOT dry sweep. Brushing the dry powder will immediately aerosolize the irritant, bypassing standard benchtop ventilation.

  • Cover the spilled powder with damp, inert absorbent pads (slightly dampened with water or a mild, dilute alkaline solution to neutralize the acidic core).

  • Alternatively, use a dedicated HEPA-filtered laboratory vacuum.

  • Wipe the area sequentially with a damp cloth, followed by an alcohol wipe (isopropanol) to remove any residual lipophilic thioether traces.

Liquid Spill (Solvated Compound)
  • Isolate the area and ensure respiratory protection is active.

  • Apply an inert, non-combustible absorbent material (such as vermiculite, sand, or specialized chemical spill pads) directly over the liquid.

  • Using plastic scoops, transfer the saturated absorbent into a sealable hazardous waste container.

Environmental Disposal

Thioether compounds and their derivatives can exhibit toxicity to aquatic life and must never be disposed of via standard aqueous drains [2].

  • Collect all solid waste, empty vials, contaminated weighing boats, and used PPE in clearly labeled, sealable hazardous waste bags.

  • Store liquid waste in compatible, high-density polyethylene (HDPE) carboys.

  • Manifest all waste for high-temperature commercial incineration in accordance with local EPA/RCRA regulations.

References

  • Title: Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society (ACS) URL: [Link]

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